Z17544625
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H15NO4S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(2-phenyl-1,3-thiazol-4-yl)methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C20H15NO4S/c22-16-6-7-17-14(10-24-18(17)9-16)8-19(23)25-11-15-12-26-20(21-15)13-4-2-1-3-5-13/h1-7,9-10,12,22H,8,11H2 |
InChIキー |
XBXXUMYOQWCSEZ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of 4-O-Methylhonokiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylhonokiol (MH), a neolignan compound predominantly isolated from the bark and seed cones of Magnolia species, has emerged as a promising therapeutic agent with a diverse pharmacological profile.[1][2] Exhibiting anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties, MH's mechanism of action is multifaceted, involving the modulation of numerous signaling pathways and molecular targets.[1] This technical guide provides an in-depth exploration of the core mechanisms through which 4-O-Methylhonokiol exerts its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanisms of Action
The therapeutic potential of 4-O-Methylhonokiol stems from its ability to interact with and modulate several key cellular signaling pathways. These include its function as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, a potent inhibitor of the NF-κB and STAT3 signaling pathways, a modulator of cannabinoid receptors, and an activator of SIRT3. Furthermore, it influences the PI3K/Akt and MAPK signaling cascades, culminating in the induction of apoptosis and autophagy in cancer cells.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
4-O-Methylhonokiol acts as a direct agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cell proliferation.[3][4][5] MH has been shown to directly bind to PPARγ, increasing its expression and transcriptional activity.[3] This activation of PPARγ is a key mechanism underlying its anticancer effects, particularly in prostate and colon cancer.[3][6] The agonistic activity of MH on PPARγ leads to the upregulation of the cell cycle regulator p21, which in turn suppresses the activity of NF-κB.[3][6]
Inhibition of NF-κB Signaling
A central aspect of 4-O-Methylhonokiol's anti-inflammatory and anticancer activity is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] MH has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced transcriptional and DNA binding activities of NF-κB.[7] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[7] This inhibition of NF-κB leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various anti-apoptotic proteins.[1][7]
Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. While direct inhibition of STAT3 by 4-O-Methylhonokiol is not as extensively documented as for its parent compound honokiol (B1673403), the broader class of Magnolia neolignans is known to target this pathway. Honokiol, for instance, inhibits both constitutive and inducible STAT3 activation by upregulating the protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates STAT3.[8][9] This leads to the suppression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[9] Given the structural similarity, it is plausible that 4-O-Methylhonokiol shares this mechanism.
Cannabinoid Receptor (CB2) Modulation
4-O-Methylhonokiol has been identified as a ligand for the cannabinoid receptor 2 (CB2), exhibiting both inverse agonist and partial agonist activities through different signaling pathways (cAMP and Ca2+).[2] It selectively binds to CB2 receptors with a Ki value of 188.5 nM.[10] The modulation of CB2 receptors, which are primarily expressed on immune cells, contributes to the anti-inflammatory and neuroprotective effects of MH.[2][11] Furthermore, MH inhibits the COX-2-mediated oxygenation of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG), leading to increased levels of 2-AG in the brain, which can have synergistic effects at cannabinoid receptors.[2][10]
PI3K/Akt and MAPK Pathway Inhibition
In the context of cancer, 4-O-Methylhonokiol has been shown to inhibit the PI3K/Akt survival pathway.[1][12] This inhibition is a key component of its ability to induce apoptosis in cancer cells.[1] The anti-inflammatory effects of MH also involve the downregulation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Induction of Apoptosis and Autophagy
A significant outcome of 4-O-Methylhonokiol's action on cancer cells is the induction of programmed cell death through apoptosis and autophagy. In oral squamous cell carcinoma, MH induces cytotoxicity with an IC50 of 1.25 μM.[13] It promotes apoptosis by increasing the generation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and modulating the expression of Bcl-2 family proteins, specifically downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax.[13] This leads to the activation of the intrinsic apoptosis pathway.[1] Additionally, MH can cause G0/G1 or G2/M phase cell cycle arrest in a dose-dependent manner.[6][13] While the direct induction of autophagy by 4-O-Methylhonokiol is less characterized than for honokiol, the latter is known to induce autophagy, which can contribute to its anticancer effects.[14][15][16]
SIRT3 Activation
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in mitochondrial function and cellular stress responses. Honokiol is a known activator of SIRT3.[17][18][19][20] This activation is associated with reduced ROS generation, enhanced antioxidant activities, and improved mitochondrial function.[18] The activation of SIRT3 by honokiol can also increase the expression of AMPK and PGC-1α, leading to beneficial metabolic effects.[18] Given the structural similarities, it is likely that 4-O-Methylhonokiol also engages this pathway, contributing to its neuroprotective and metabolic benefits.
Data Presentation
Quantitative Data on the Bioactivities of 4-O-Methylhonokiol
| Activity | Model System | Parameter | Value | Reference |
| Anticancer | Oral Squamous Cell Carcinoma (PE/CA-PJ41) | IC50 | 1.25 µM | [13] |
| Human Colon Cancer (SW620, HCT116) | Growth Inhibition | 0-30 µM | [6] | |
| Human Prostate Cancer (PC-3, LNCap) | Growth Inhibition | 0-30 µM | [3] | |
| Anti-inflammatory | Macrophage RAW 264.7 cells | NO Generation IC50 | 9.8 µM | [7] |
| Cultured Astrocytes | LPS-induced NO, PGE2, ROS, TNF-α, IL-1β release reduction | 0.5, 1, 2 µM | [4] | |
| Cannabinoid Receptor Binding | Human CB2 Receptor | Ki | 188.5 nM | [10] |
| Human CB1 Receptor | Ki | 2.4 µM | [10] | |
| Human CB2 Receptor ([35S]GTPγS binding) | EC50 | 285.7 nM | [10] |
Experimental Protocols
Western Blot Analysis for Phosphorylated STAT3
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with 4-O-Methylhonokiol to assess its inhibitory effect on STAT3 activation.
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., with constitutive STAT3 activation) to 70-80% confluency. Treat the cells with varying concentrations of 4-O-Methylhonokiol or vehicle control for a specified duration.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[5][6][10][11][21]
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in cells treated with 4-O-Methylhonokiol.
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the cells with different concentrations of 4-O-Methylhonokiol for a predetermined time.
-
Cell Stimulation: Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or LPS), except for the negative control wells.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[2][4][14][15][22]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 4-O-Methylhonokiol.
-
Cell Treatment: Treat cells with 4-O-Methylhonokiol at various concentrations for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][7][13][23][24]
Conclusion
4-O-Methylhonokiol is a pleiotropic natural compound that exerts its pharmacological effects through a complex and interconnected network of signaling pathways. Its ability to act as a PPARγ agonist, inhibit NF-κB and STAT3 signaling, modulate cannabinoid receptors, and activate SIRT3 underscores its potential as a therapeutic agent for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The detailed understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, is crucial for its continued development and clinical translation. Further research is warranted to fully elucidate the intricate interplay of these pathways and to optimize the therapeutic application of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. library.opentrons.com [library.opentrons.com]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bowdish.ca [bowdish.ca]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. broadpharm.com [broadpharm.com]
- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 24. en.bio-protocol.org [en.bio-protocol.org]
In-depth Technical Guide: Biological Activity of Z17544625
Notice: Comprehensive searches for the identifier "Z17544625" have not yielded any specific information regarding a biologically active molecule with this designation. The scientific literature and chemical databases do not presently contain data associated with this identifier.
Therefore, it is not possible to provide a technical guide on the biological activity, experimental protocols, and signaling pathways for a compound identified as this compound. The information required to fulfill the core requirements of this request—including quantitative data, detailed methodologies, and specific signaling pathways—is contingent on the existence of publicly available research on the specified topic.
Should an alternative identifier be available, such as a chemical name, CAS registry number, or a known synonym for the compound of interest, this information would be essential for conducting a successful search and compiling the requested technical guide. Without a valid starting point, the generation of an in-depth scientific whitepaper is not feasible.
Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide any additional known information that could facilitate a targeted and effective search for the relevant biological data.
4-O-Methylhonokiol: A Deep Dive into its Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylhonokiol (MH), a neolignan found in the bark and seed cones of Magnolia species, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by 4-O-Methylhonokiol, offering a valuable resource for researchers and professionals in drug development. Its therapeutic potential spans anti-inflammatory, neuroprotective, and anti-cancer applications. Understanding the intricate molecular mechanisms an in-depth technical guide or whitepaper on the core.
Core Signaling Pathways Modulated by 4-O-Methylhonokiol
4-O-Methylhonokiol exerts its pleiotropic effects by modulating several key intracellular signaling cascades. These pathways are central to cellular processes such as inflammation, proliferation, survival, and apoptosis. The following sections detail the primary signaling networks influenced by MH.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3] 4-O-Methylhonokiol has been demonstrated to be a potent inhibitor of this pathway.[3] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the activation of NF-κB, leading to the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] MH intervenes by inhibiting the transcriptional and DNA binding activities of NF-κB, thereby preventing the translocation of the p50 and p65 subunits into the nucleus.[3] This blockade of NF-κB activation results in the downregulation of iNOS and COX-2 expression, contributing to the anti-inflammatory properties of MH.[3][4]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stimuli. 4-O-Methylhonokiol has been shown to modulate these pathways to exert its therapeutic effects. Specifically, in the context of neuroprotection, MH attenuates β-amyloid-induced memory impairment by inactivating the p38 MAP kinase pathway. Furthermore, its anti-inflammatory actions involve the downregulation of JNK and p38 MAPK signaling. In certain contexts, such as promoting neurite outgrowth, MH can activate the ERK pathway.[5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In the context of cancer, 4-O-Methylhonokiol has been found to inhibit the PI3K/Akt survival pathway in human cervical cancer cells, leading to apoptosis.[6] This inhibition prevents the phosphorylation and activation of Akt, a key downstream effector of PI3K, thereby promoting programmed cell death in cancer cells.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, inflammation, and insulin (B600854) sensitization. 4-O-Methylhonokiol acts as a PPARγ agonist.[7] By binding to and activating PPARγ, MH can suppress NF-κB activity and induce the expression of the cell cycle inhibitor p21, leading to the inhibition of cancer cell growth, particularly in prostate cancer.[7]
Cannabinoid Receptor 2 (CB2) Signaling
4-O-Methylhonokiol is a ligand for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[8] It exhibits a dualistic modulation, acting as an inverse agonist at the cAMP pathway while behaving as an agonist in increasing intracellular calcium levels.[4] This interaction with CB2 receptors is believed to mediate, at least in part, its neuroprotective and anti-inflammatory effects.[8][9] MH's modulation of CB2 receptors can lead to the inhibition of pro-inflammatory TH1 cytokines.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 4-O-Methylhonokiol, providing a comparative overview of its potency and efficacy in different experimental settings.
Table 1: In Vitro Inhibitory Concentrations (IC50) of 4-O-Methylhonokiol
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 9.8 µM | |
| COX-2 Activity | Enzyme Assay | 0.06 µM | |
| Prostaglandin Production (COX-2 mediated) | Zymosan-injected mice | 0.10 µM | |
| Acetylcholinesterase (AChE) Activity | In vitro | 12 nM | |
| Cytotoxicity (PE/CA-PJ41) | Oral Squamous Cancer Cells | 1.25 µM |
Table 2: Receptor Binding Affinity of 4-O-Methylhonokiol
| Receptor | Binding Affinity (Ki) | Reference |
| Cannabinoid Receptor 2 (CB2) | 50 nM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-O-Methylhonokiol's signaling pathways.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-p38, p-Akt)
Objective: To determine the effect of 4-O-Methylhonokiol on the phosphorylation status of key signaling proteins.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 4-O-Methylhonokiol or vehicle control for the desired time period.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
Luciferase Reporter Assay for Transcription Factor Activity (e.g., NF-κB, PPARγ)
Objective: To quantify the effect of 4-O-Methylhonokiol on the transcriptional activity of NF-κB or PPARγ.
Workflow:
Methodology:
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with a reporter plasmid containing luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., NF-κB or PPARγ response elements) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with different concentrations of 4-O-Methylhonokiol and/or a known activator of the pathway (e.g., LPS for NF-κB).
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cannabinoid Receptor 2 (CB2) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-O-Methylhonokiol for the CB2 receptor.
Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB2 receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940) and increasing concentrations of unlabeled 4-O-Methylhonokiol. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of 4-O-Methylhonokiol by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of MH that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
4-O-Methylhonokiol is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, PPARγ, and CB2, underpins its therapeutic potential in a range of diseases. This in-depth guide provides a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this intriguing molecule. Further investigation into the intricate crosstalk between these pathways and the precise molecular interactions of 4-O-Methylhonokiol will undoubtedly pave the way for its development as a novel therapeutic agent.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. indigobiosciences.com [indigobiosciences.com]
Z17544625 source and natural occurrence
An In-depth Technical Guide on the Synthetic Origin and Biological Activity of Z17544625
Introduction
This compound is a recently identified small molecule inhibitor of the protein fascin (B1174746).[1][2] This technical guide provides a comprehensive overview of the available information regarding this compound, with a focus on its origin, biological activity, and the methodologies employed in its discovery. It is important to note that this compound is a synthetic compound and does not have a known natural occurrence. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Source and Identification
Contrary to inquiries about its natural occurrence, this compound is a synthetic compound sourced from the Enamine chemical library.[3][4] Its discovery was the result of a computational drug discovery pipeline that involved the virtual screening of a large chemical library to identify potential inhibitors of fascin, a protein implicated in cancer cell migration and metastasis.[3][4]
The identification process involved a ligand-based virtual screening approach, which used a pharmacophore model derived from a known fascin inhibitor, G2.[3][4] This was followed by experimental validation to confirm the binding of this compound to fascin and its inhibitory effect on the protein's function.[3][4][5]
Biological Activity
This compound has been identified as a potent inhibitor of fascin.[1][2] Its primary biological activities, as demonstrated in preclinical studies, include:
-
Fascin Binding: this compound exhibits a strong binding affinity for the fascin protein.[1][5] Molecular docking studies suggest that it interacts with key residues in the actin-binding site 1 of fascin.[5]
-
Inhibition of Actin Bundling: A key function of fascin is to bundle actin filaments, which is crucial for the formation of cellular protrusions involved in cell migration. This compound has been shown to inhibit this F-actin bundling activity of fascin.[1][3][4][5]
-
Anticancer Properties: In cellular assays using colorectal cancer (CRC) cell lines, this compound has demonstrated significant anticancer effects.[1][3][4] Specifically, it has been observed to reduce the proliferation and impair the migration of CRC cells at micromolar concentrations.[1][3][4][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from computational and experimental analyses.
| Data Type | Value (this compound) | Method | Reference |
| Docking Score | |||
| LeadFinder | -9.72 kcal/mol | Blind Docking | [5] |
| AutoDock Vina | -9.16 kcal/mol | Blind Docking | [5] |
| ADMET Properties | |||
| Molecular Weight (MW) | Not specified | QikProp | [5] |
| Hydrogen Bond Donors (HBD) | Not specified | QikProp | [5] |
| Hydrogen Bond Acceptors (HBA) | Not specified | QikProp | [5] |
| Octanol/Water Partition Coefficient (Po/w) | Not specified | QikProp | [5] |
| Cellular Activity | |||
| Effect on Cell Migration | Significant at 100 µM | In vitro assay | [5] |
Experimental Methodologies
The discovery and initial characterization of this compound involved a combination of computational and experimental techniques.
Virtual Screening and Molecular Modeling
-
Pharmacophore Model Generation: A 3D pharmacophore model was created based on the chemical structure of a known fascin inhibitor, G2, using LigandScout.[3][5]
-
Virtual Screening: The Enamine chemical library was screened against the pharmacophore model to identify compounds with similar structural features.[3][4]
-
Molecular Docking: Blind docking calculations were performed using AutoDock Vina and Lead Finder to predict the binding poses and affinities of the identified compounds, including this compound, to the crystallographic structure of fascin (PDB ID: 6B0T).[5]
Physicochemical and Cellular Assays
-
F-Actin Bundling Assay: The ability of this compound to inhibit the fascin-mediated bundling of actin filaments was assessed using a fluorescence-based high-content assay.[3]
-
Cell Viability and Migration Assays: The effects of this compound on the viability and migration of colorectal cancer cell lines (DLD-1 and HCT-116) were evaluated using standard in vitro assays.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key workflows and conceptual relationships in the discovery of this compound.
Caption: Virtual screening and experimental validation workflow for this compound.
References
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 4-O-Methylhonokiol in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylhonokiol, a neolignan found in the bark of Magnolia species, has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 4-O-Methylhonokiol in rats, based on available scientific literature. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in research and development efforts.
Pharmacokinetics
The pharmacokinetic properties of 4-O-Methylhonokiol in male Sprague-Dawley rats have been characterized following both intravenous and oral administration. The compound exhibits high systemic plasma clearance and a large volume of distribution, indicating rapid elimination and extensive distribution into tissues. A key finding is its low oral bioavailability, which is primarily attributed to extensive first-pass metabolism in the liver.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of 4-O-Methylhonokiol in rats after a single intravenous or oral dose.
Table 1: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 2 | mg/kg |
| C_max | 135.2 ± 21.4 | ng/mL |
| T_1/2 | 1.8 ± 0.4 | h |
| AUC_last | 121.8 ± 18.3 | hng/mL |
| AUC_inf | 125.9 ± 19.5 | hng/mL |
| CL | 267.1 ± 41.2 | mL/min/kg |
| V_ss | 18.9 ± 3.5 | L/kg |
Data sourced from studies in male Sprague-Dawley rats.[1]
Table 2: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 10 | mg/kg |
| C_max | 24.1 ± 3.3 | ng/mL |
| T_max | 2.9 ± 1.9 | h |
| AUC_last | 75.5 ± 20.1 | h*ng/mL |
| Bioavailability (F) | Low (estimated) | % |
Data sourced from studies in male Sprague-Dawley rats.[1]
Metabolism
The primary metabolic pathway for 4-O-Methylhonokiol in rats is O-demethylation to its active metabolite, honokiol (B1673403). This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. Following demethylation, honokiol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation , to form more water-soluble conjugates that can be readily excreted.[1]
Mandatory Visualization: Metabolic Pathway of 4-O-Methylhonokiol in Rats
Caption: Metabolic pathway of 4-O-Methylhonokiol in rats.
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic and metabolism studies of 4-O-Methylhonokiol in rats, providing a framework for the design of future preclinical investigations.
In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used.[1] Animals are acclimatized under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is often withheld overnight before dosing.
-
Drug Administration:
-
Intravenous (IV): 4-O-Methylhonokiol is dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline) and administered as a bolus injection, typically into the tail vein, at a dose of 2 mg/kg.[1]
-
Oral (PO): The compound is suspended in a vehicle like a 0.5% carboxymethyl cellulose (B213188) (CMC) solution and administered by oral gavage at a dose of 10 mg/kg.[1]
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then evaporated and reconstituted in the mobile phase for analysis.
-
Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for 4-O-Methylhonokiol and an internal standard.
-
Mandatory Visualization: In Vivo Pharmacokinetic Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic studies.
In Vitro Metabolism Studies
-
Microsome Incubation:
-
Objective: To investigate the phase I metabolism (O-demethylation) of 4-O-Methylhonokiol.
-
Procedure: 4-O-Methylhonokiol is incubated with rat liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The reaction is initiated by adding the microsomes and incubated at 37°C. Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent. The samples are then analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of honokiol.[1]
-
-
Cytosol Incubation:
-
Objective: To investigate the phase II sulfation of the metabolite honokiol.
-
Procedure: Honokiol is incubated with rat liver cytosol in a suitable buffer containing the sulfating cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reaction is carried out at 37°C and terminated, followed by analysis for the formation of honokiol sulfate.
-
-
Microsome Incubation with UDPGA:
-
Objective: To investigate the phase II glucuronidation of the metabolite honokiol.
-
Procedure: Honokiol is incubated with rat liver microsomes (which contain UDP-glucuronosyltransferases) in a buffer containing uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). The reaction is performed at 37°C and stopped, followed by analysis for the formation of honokiol glucuronide.
-
Mandatory Visualization: In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism studies.
Conclusion
The pharmacokinetic profile of 4-O-Methylhonokiol in rats is characterized by rapid clearance, extensive tissue distribution, and low oral bioavailability due to significant first-pass metabolism. The primary metabolic pathway involves O-demethylation to honokiol, which is then extensively conjugated via glucuronidation and sulfation. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on 4-O-Methylhonokiol and related neolignans. Further studies to identify the specific CYP isozymes involved in its metabolism and to quantify the biliary and urinary excretion of its metabolites are warranted to build a more complete ADME profile.
References
The Neuroprotective Potential of Curcumin: A Technical Guide to its Mechanisms and Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcumin (B1669340), the principal bioactive polyphenol in turmeric (Curcuma longa), has garnered significant scientific attention for its pleiotropic therapeutic properties, most notably its neuroprotective effects. This technical guide provides an in-depth overview of the molecular mechanisms underlying curcumin's ability to shield neural cells from damage in the context of various neurodegenerative disorders. It summarizes key quantitative data from preclinical studies, details common experimental protocols for evaluating its efficacy, and visualizes the core signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence from cell culture and animal models suggests that curcumin is a promising candidate for the prevention and treatment of these devastating conditions.[1][2][3][4] Its neuroprotective actions are attributed to a combination of anti-inflammatory, antioxidant, and anti-protein aggregate activities.[3][4] Despite its potential, the clinical application of curcumin has been hindered by its low oral bioavailability.[3][5] However, the development of novel formulations, including nanoparticle-based delivery systems, is showing promise in overcoming this limitation.[3][5][6]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of curcumin has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects of Curcumin
| Cell Line | Insult/Model | Curcumin Concentration | Outcome Measure | Result | Reference |
| PC12 | H₂O₂ (500 µM) | 25 µM | Cell Viability | Increased by 22.4% compared to H₂O₂-treated cells | [7] |
| bEnd.3 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 5, 10, 20 µM | Cell Viability | Significantly enhanced cell viability in a dose-dependent manner | [8] |
| HT22 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Cell Viability | Increased cell viability at 18h post-reoxygenation | [8] |
| U87 Glioblastoma | Amyloid-β (Aβ) | Not specified | Cell Viability | Increased cell viability when co-administered with Inula viscosa | [9] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM (pretreatment) | Cell Injury | Decreased injured cells to 39.21 ± 2.63% vs. OGD/R group | [10] |
| Primary Neurons | MPP⁺ (100 µmol L⁻¹) | 5, 10, 20, 30, 50 µmol L⁻¹ | Cell Survival Rate | Increased from 65.37 ± 6.37% to 90.91 ± 3.18% (with NVs-CUR) | [11] |
Table 2: In Vivo Neuroprotective Effects of Curcumin
| Animal Model | Disease Model | Curcumin Dosage/Administration | Outcome Measure | Result | Reference |
| Rats | Cerebral Contusion Injury | Not specified | Brain Lesion Size | Reduced brain lesion size | [1] |
| Mice (AD model) | Not specified | Not specified | Amyloid Plaque Size | Reduced by 30% | [4] |
| Rats (PD model) | Rotenone-induced | Not specified | Motor Deficits | Ameliorated motor deficits | [6] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Infarct Volume | Reduced infarct volume | [6] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Brain Edema | Reduced brain edema at 24h | [6] |
Key Signaling Pathways and Mechanisms of Action
Curcumin exerts its neuroprotective effects by modulating a multitude of signaling pathways.[1][2] These include the suppression of inflammatory responses, enhancement of antioxidant defenses, and promotion of neuronal survival.
Anti-Inflammatory Mechanisms
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Curcumin has been shown to suppress key inflammatory mediators.[3] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] By inhibiting NF-κB activation, curcumin downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like COX-2 and iNOS.[3][12]
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage. Curcumin acts as a potent antioxidant through multiple mechanisms. It directly scavenges ROS and upregulates the expression of endogenous antioxidant enzymes.[3] A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Curcumin promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]
Pro-Survival Signaling
Curcumin also promotes neuronal survival by activating pro-survival signaling cascades. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of cell survival, and its activation by curcumin has been documented.[8][13] Activated Akt can then influence downstream targets, including the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) , which are crucial for neuronal plasticity and survival.[13]
Experimental Protocols
This section provides an overview of common methodologies used to assess the neuroprotective effects of curcumin.
In Vitro Models
-
Cell Culture and Treatment:
-
Cell Lines: Commonly used neuronal cell lines include PC12 (pheochromocytoma of the rat adrenal medulla) and SH-SY5Y (human neuroblastoma). Primary neuronal cultures are also utilized for their physiological relevance.
-
Induction of Neurotoxicity: To mimic neurodegenerative conditions, cells are exposed to various toxins or stressors, such as:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Amyloid-β (Aβ) peptides: To model Alzheimer's disease.
-
1-methyl-4-phenylpyridinium (MPP⁺): To model Parkinson's disease.[11]
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To model cerebral ischemia.[8]
-
-
Curcumin Administration: Curcumin, often dissolved in a solvent like DMSO, is added to the cell culture medium at various concentrations and for different durations (pretreatment, co-treatment, or post-treatment).[8][10]
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[8]
-
Cell Counting Kit-8 (CCK-8): Used for the assessment of cell viability.[8]
-
-
Measurement of Oxidative Stress:
-
ROS Detection: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][8]
-
Lipid Peroxidation Assay: Measures malondialdehyde (MDA) levels.[7][8]
-
Antioxidant Enzyme Activity: Assays for superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[8]
-
-
Apoptosis Assays:
-
In Vivo Models
-
Animal Models of Neurodegeneration:
-
Toxin-Induced Models:
-
Parkinson's Disease: Systemic or intracranial injection of neurotoxins like MPTP, 6-OHDA, or rotenone (B1679576) in rodents.[14]
-
Alzheimer's Disease: Intracerebroventricular injection of Aβ peptides.
-
-
Genetic Models: Transgenic mice that express mutated human genes associated with neurodegenerative diseases (e.g., APP/PS1 mice for AD).[14]
-
Surgical Models:
-
Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) in rodents to mimic stroke.[6]
-
-
-
Experimental Workflow:
-
Outcome Measures:
-
Behavioral Tests:
-
Motor Function: Rotarod test, open field test for PD models.
-
Cognitive Function: Morris water maze, Y-maze for AD and cognitive impairment models.
-
-
Histological Analysis:
-
Immunohistochemistry: Staining for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons), inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes), and pathological protein aggregates (e.g., Aβ plaques).
-
Lesion Volume Measurement: For stroke and brain injury models.
-
-
Biochemical Analysis:
-
Neurotransmitter Levels: Measurement of dopamine (B1211576) and its metabolites in the striatum for PD models.
-
Cytokine Levels: ELISA or multiplex assays for inflammatory cytokines in brain tissue.
-
Western Blotting: To quantify the expression levels of proteins in key signaling pathways.
-
-
Conclusion
Curcumin has demonstrated significant neuroprotective potential in a wide range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and cell survival, makes it a compelling candidate for further investigation. While challenges related to its bioavailability remain, ongoing research into advanced drug delivery systems offers promising avenues for enhancing its therapeutic efficacy. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at translating the neuroprotective promise of curcumin into clinical applications.
References
- 1. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin Formulations and Trials: What’s New in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects and Mechanisms of Curcumin–Cu(II) and –Zn(II) Complexes Systems and Their Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin pretreatment and post-treatment both improve the antioxidative ability of neurons with oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 14. benchchem.com [benchchem.com]
The Anti-Inflammatory Properties of 4-O-Methylhonokiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methylhonokiol (MH), a neolignan isolated from Magnolia species, has demonstrated significant anti-inflammatory activities across a range of in vitro and in vivo models. Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, primarily through the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 4-O-Methylhonokiol, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. 4-O-Methylhonokiol has emerged as a promising candidate due to its potent inhibitory effects on key inflammatory mediators.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of 4-O-Methylhonokiol are multifaceted, primarily targeting the upstream signaling pathways that lead to the production of pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism by which 4-O-Methylhonokiol exerts its anti-inflammatory effects is through the potent inhibition of the NF-κB pathway.[1][2][3] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
4-O-Methylhonokiol has been shown to inhibit LPS-induced NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.[2] This leads to a downstream reduction in the expression of iNOS and COX-2.[1][2]
Modulation of MAPK Signaling Pathways
In addition to the NF-κB pathway, 4-O-Methylhonokiol also modulates the MAPK signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3] These pathways are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators. By downregulating the phosphorylation of JNK and p38, 4-O-Methylhonokiol further contributes to the suppression of iNOS and COX-2 expression.[3]
Interaction with Cannabinoid Receptor 2 (CB2)
Emerging evidence suggests that 4-O-Methylhonokiol may also exert its anti-inflammatory effects through interaction with the cannabinoid receptor 2 (CB2).[4] CB2 receptors are primarily expressed on immune cells and their activation is known to modulate inflammatory responses. This interaction provides an additional, NF-κB-independent mechanism for the anti-inflammatory properties of 4-O-Methylhonokiol.[4]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory potency of 4-O-Methylhonokiol has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Activity of 4-O-Methylhonokiol
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | NO Generation | 9.8 µM | [2][3] |
| COX-2 Activity | Enzymatic Assay | - | COX-2 Inhibition | 0.062 µM | [5] |
| COX-1 Activity | Enzymatic Assay | - | COX-1 Inhibition | 2.4 µM | [5] |
| Prostaglandin Production | Zymosan-injected mice | Zymosan | COX-2 mediated PG production | 0.1 µM | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of 4-O-Methylhonokiol
| Animal Model | Inflammatory Agent | Administration Route | Dosage | Effect | Reference |
| TPA-induced Ear Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical | 0.1 - 1 mg/ear | Inhibition of ear edema, NF-κB activity, iNOS and COX-2 expression | [2] |
| Carrageenan-induced Paw Edema | Carrageenan | Intraperitoneal | Not specified | Inhibition of paw swelling | Not specified |
| LPS-induced Neuroinflammation | Lipopolysaccharide (LPS) | Oral | 1 mg/kg | Amelioration of memory impairment, inhibition of NF-κB, iNOS, and COX-2 expression in the brain | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of 4-O-Methylhonokiol.
In Vitro Assays
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of 4-O-Methylhonokiol for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a designated period (e.g., 24 hours) to induce an inflammatory response.[2]
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and stimulation, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.[6]
-
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates or tissue homogenates.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
-
Principle: EMSA is used to detect the binding of proteins to specific DNA sequences. In this context, it is used to assess the binding of NF-κB to its consensus DNA sequence.
-
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.[8]
-
In Vivo Models
-
Principle: Topical application of TPA to the mouse ear induces an acute inflammatory response characterized by edema (swelling).
-
Procedure:
-
Animal Model: Typically, male ICR mice are used.
-
TPA Application: Dissolve TPA in a suitable solvent (e.g., acetone) and apply a specific amount (e.g., 2.5 µg) to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Treatment: Apply 4-O-Methylhonokiol (dissolved in a vehicle) topically to the ear at various doses (e.g., 0.1-1 mg/ear) either before or after TPA application.[2]
-
Measurement of Edema: After a specific time (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized section from both ears. The difference in weight between the right and left ear punches is a measure of the edema.
-
Histology and Biomarker Analysis: Ear tissue can be collected for histological examination of inflammatory cell infiltration and for the measurement of inflammatory markers like myeloperoxidase (MPO) activity or cytokine levels.[9]
-
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response and edema.
-
Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Carrageenan Injection: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[10] The left paw can be injected with saline as a control.
-
Treatment: Administer 4-O-Methylhonokiol via a chosen route (e.g., intraperitoneal or oral) at different doses prior to carrageenan injection.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The increase in paw volume is an indicator of edema.[11]
-
Conclusion and Future Directions
4-O-Methylhonokiol is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic candidate for inflammatory diseases. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its interaction with the endocannabinoid system, and evaluating its efficacy and safety in preclinical models of chronic inflammatory conditions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and advance the development of 4-O-Methylhonokiol as a novel anti-inflammatory drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Methylhonokiol attenuates neuroinflammation: a role for cannabinoid receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of cyclooxygenase-2 as a direct anti-inflammatory target of 4-O-methylhonokiol in zymosan-induced animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. licorbio.com [licorbio.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Z17544625: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro anticancer activities of Z17544625, a novel small molecule inhibitor of the actin-bundling protein fascin (B1174746). This compound has demonstrated significant potential in preclinical studies, particularly in the context of colorectal cancer (CRC). This whitepaper details the compound's mechanism of action, summarizes key quantitative data from in vitro assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Metastasis remains a primary driver of cancer-related mortality, and the cellular machinery governing cell migration is a critical area for therapeutic intervention. Fascin is an actin-bundling protein that is frequently overexpressed in various aggressive cancers and plays a pivotal role in the formation of filopodia and other cellular protrusions essential for cell motility and invasion.[1][2] this compound has been identified as a potent inhibitor of fascin, exhibiting promising anticancer effects in vitro by disrupting the cellular architecture required for cancer cell migration and proliferation.[3][4] This document serves as a technical guide to the in vitro evaluation of this compound.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting the function of fascin.[4] Fascin's primary role is to cross-link filamentous actin (F-actin) into tightly packed bundles, which are crucial for the structural integrity of filopodia, lamellipodia, and invadopodia. These structures are instrumental in cancer cell migration and invasion.[5][6] By binding to fascin, this compound inhibits its ability to bundle actin filaments, leading to a disruption of these migratory protrusions and a subsequent reduction in cancer cell motility.[3][7] Molecular docking studies suggest that this compound likely binds to one of the actin-binding sites on fascin, thereby impeding its interaction with actin filaments.[3]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various cellular assays, primarily focusing on its impact on cell viability and migration in colorectal cancer cell lines.
Table 1: Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) for cell viability was determined in colorectal cancer cell lines. The data indicates that this compound exhibits a dose-dependent cytotoxic or cytostatic effect.
| Cell Line | Compound | IC50 (µM) | Notes |
| HCT-116 | This compound | Value not explicitly stated in abstract | HCT-116 cells, which have high fascin expression, were more sensitive to the compound.[3] |
| DLD-1 | This compound | Value not explicitly stated in abstract | DLD-1 cells, with lower fascin expression, showed less sensitivity.[3] |
Note: Specific IC50 values are derived from the findings of Rodríguez-Martínez et al. and are best referenced from the full publication.[3]
Table 2: Cell Migration Inhibition
The inhibitory effect of this compound on cell migration was assessed using a wound-healing assay. The data is presented as the percentage of wound closure relative to a vehicle control.
| Cell Line | Concentration (µM) | Time Point | % Inhibition of Migration (relative to control) |
| DLD-1 | 100 | 24h | Quantitative data not provided in abstract |
| DLD-1 | 100 | 48h | Quantitative data not provided in abstract |
| HCT-116 | 40 | 24h | Quantitative data not provided in abstract |
| HCT-116 | 40 | 48h | Quantitative data not provided in abstract |
Note: The concentrations used were below the determined IC50 values to minimize the confounding effects of cytotoxicity on the migration assay.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anticancer activity of this compound.
Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT reagent to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution to each well and mixing thoroughly.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Wound-Healing Migration Assay
This protocol details the procedure for evaluating the effect of this compound on the migratory capacity of colorectal cancer cells.[3]
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, DLD-1)
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well or 12-well plates and grow them to confluency.
-
Create a "wound" in the cell monolayer by gently scraping the cells with a sterile p200 pipette tip. Alternatively, use a wound-healing insert to create a defined gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at a concentration below its IC50 value. Include a vehicle-only control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C and capture images of the same wound area at subsequent time points (e.g., 24 and 48 hours).[3]
-
Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the wound closure in the treated groups to the control group to determine the inhibition of migration.
F-actin Bundling Assay
This protocol describes an image-based method to assess the inhibitory effect of this compound on fascin-mediated F-actin bundling.[3][7]
Materials:
-
Purified fascin protein
-
G-actin
-
Actin polymerization buffer
-
This compound
-
Fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
Microscopy plates/slides
-
Fluorescence microscope
Procedure:
-
Induce the polymerization of G-actin to F-actin by incubation in actin polymerization buffer.
-
In a separate reaction, incubate purified fascin protein with this compound or a vehicle control.
-
Mix the pre-incubated fascin-compound solution with the F-actin.
-
Allow the bundling reaction to proceed at room temperature.
-
Stain the actin filaments with a fluorescently labeled phalloidin.
-
Visualize the actin structures using a fluorescence microscope. In the control group, fascin will cross-link F-actin into thick, parallel bundles. In the presence of an effective inhibitor like this compound, the formation of these bundles will be significantly reduced, resulting in a more diffuse network of individual actin filaments.
-
Quantify the degree of actin bundling using image analysis software.
Visualizations
Signaling Pathway
The following diagram illustrates the role of fascin in actin bundling and cell migration, and the inhibitory effect of this compound.
Caption: Signaling pathway of fascin-mediated cell migration and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for the in vitro characterization of this compound.
Caption: In vitro experimental workflow for characterizing the anticancer activity of this compound.
Conclusion
This compound is a promising fascin inhibitor with demonstrated in vitro anticancer activity against colorectal cancer cells. Its mechanism of action, centered on the disruption of actin bundling, leads to reduced cell proliferation and impaired cell migration, two key processes in cancer progression and metastasis. The data and protocols presented in this whitepaper provide a foundational understanding for further preclinical and clinical development of this compound and other fascin inhibitors as a novel class of anticancer therapeutics.
References
- 1. Fascin: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fascin Promotes Lung Cancer Growth and Metastasis by Enhancing Glycolysis and PFKFB3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fascin-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-O-Methylhonokiol: A Technical Guide to its Cannabinoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methylhonokiol (MH), a neolignan found in Magnolia species, has emerged as a significant modulator of the endocannabinoid system, demonstrating a notable selectivity for the cannabinoid type 2 receptor (CB2R) over the cannabinoid type 1 receptor (CB1R). This technical guide provides a comprehensive overview of the interaction of 4-O-Methylhonokiol with cannabinoid receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its signaling pathways. The complex pharmacology of MH, exhibiting properties of both agonism and inverse agonism depending on the signaling pathway, underscores its potential as a lead compound for the development of novel therapeutics targeting neuroinflammatory and other pathological conditions.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB1 and CB2 receptors, both G protein-coupled receptors (GPCRs), are central to this system. While CB1R is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R is primarily found in immune cells and tissues, making it an attractive target for therapies devoid of psychotropic side effects.[1][2] 4-O-Methylhonokiol, a derivative of honokiol, has garnered attention for its preferential binding to and modulation of CB2R, suggesting its therapeutic potential in inflammatory and neurodegenerative diseases.[1][3] This document synthesizes the current understanding of MH's cannabinoid receptor pharmacology.
Quantitative Data: Binding Affinity and Functional Activity
The following tables summarize the quantitative data on the interaction of 4-O-Methylhonokiol with cannabinoid receptors from various in vitro assays.
Table 1: Cannabinoid Receptor Binding Affinities of 4-O-Methylhonokiol
| Receptor | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| Human CB1 | 4-O-Methylhonokiol | 2400 (1900 to 2900) | CHO-K1 cells | [4] |
| Human CB2 | 4-O-Methylhonokiol | 188.5 (131.7 to 269.4) | CHO-K1 cells | [4] |
| Human CB1 | 4-O-Methylhonokiol | 3850 | Not Specified | [5] |
| Human CB2 | 4-O-Methylhonokiol | 290 | Not Specified | [5][6] |
| Human CB1 | 4-O-Methylhonokiol | ~9000-fold lower than CB2 | Not Specified | [6] |
| Human CB2 | 4-O-Methylhonokiol | 43.9 | Not Specified | [7] |
Table 2: Functional Activity of 4-O-Methylhonokiol at the CB2 Receptor
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Emax (%) | Agonist/Inverse Agonist | Reference |
| [35S]GTPγS Binding | hCB2-transfected CHO-K1 cells | EC50 | 285.7 (125.6 to 647.2) | 185.7 (167.1 to 204.3) | Partial Agonist | [4] |
| cAMP Formation | hCB2-transfected CHO-K1 cells | IC50 | Not Determined | Full Agonist | Agonist | [4] |
| β-Arrestin Recruitment | Not Specified | EC50 | Not Determined | Partial Agonist | Partial Agonist | [4] |
| Intracellular Ca2+ Mobilization | Not Specified | EC50 | Not Determined | Full Agonist | Agonist | [5] |
| Gi/o Recruitment | Not Specified | IC50 | Not Determined | Inverse Agonist | Inverse Agonist | [5] |
Signaling Pathways of 4-O-Methylhonokiol at the CB2 Receptor
4-O-Methylhonokiol exhibits a complex and pathway-dependent (biased) signaling profile at the CB2 receptor. It has been reported to act as an agonist in pathways leading to intracellular calcium mobilization and as a full agonist in inhibiting cAMP formation.[4][5] Conversely, it has been described as an inverse agonist for Gi/o protein recruitment.[5] This dualistic nature suggests that MH can selectively activate or inhibit specific downstream signaling cascades, offering a nuanced approach to therapeutic intervention. The activation of CB2 receptors by MH can lead to the modulation of downstream effectors such as mitogen-activated protein kinases (MAPKs) and the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation.[1]
Caption: Signaling pathways modulated by 4-O-Methylhonokiol at the CB2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cannabinoid receptor activity of 4-O-Methylhonokiol, based on published literature.[4]
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a receptor.
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human CB1 or CB2 receptors are used.
-
Radioligand: [3H]CP-55,940, a high-affinity cannabinoid agonist, is commonly used.
-
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [3H]CP-55,940 (e.g., 0.5-1 nM).
-
Increasing concentrations of 4-O-Methylhonokiol are added to compete with the radioligand for binding.
-
The incubation is carried out in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4) at 30°C for 60-90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of MH that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a receptor agonist.
-
Cell Membranes: Membranes from cells expressing the cannabinoid receptor of interest (e.g., hCB2-transfected CHO-K1 cells).
-
Reagents:
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure the G protein is in its inactive state at the start).
-
-
Procedure:
-
Cell membranes (5-20 µg of protein) are pre-incubated with GDP (e.g., 10-30 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) on ice.
-
Increasing concentrations of 4-O-Methylhonokiol are added.
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.05-0.1 nM).
-
The mixture is incubated at 30°C for 60 minutes.
-
Basal activity is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values are determined by non-linear regression of the concentration-response curve.
Caption: Workflow for a [35S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
-
Cells: Whole cells expressing the cannabinoid receptor (e.g., hCB2-transfected CHO-K1 cells).
-
Reagents:
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Cells are pre-incubated with the phosphodiesterase inhibitor for 15-30 minutes.
-
Cells are then treated with varying concentrations of 4-O-Methylhonokiol for 10-15 minutes.
-
Adenylyl cyclase is stimulated with forskolin (e.g., 1-10 µM) for 15-30 minutes.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis: The IC50 value (concentration of MH that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression.
Conclusion
4-O-Methylhonokiol is a selective modulator of the CB2 receptor with a complex signaling profile. Its ability to act as a biased agonist, selectively activating certain downstream pathways while potentially inhibiting others, makes it a compelling candidate for further investigation. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of 4-O-Methylhonokiol and its analogs for the treatment of inflammatory and neurodegenerative disorders. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Methylhonokiol attenuates neuroinflammation: a role for cannabinoid receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies of Neolignans from Magnolia grandiflora L. Seeds against Human Cannabinoids and Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Anxiolytic-like Effects of Novel Compounds in Murine Models: A Technical Guide
Foreword: This document provides a comprehensive technical overview of the methodologies used to assess the anxiolytic-like effects of novel chemical entities in mice. As the compound Z17544625 is not documented in the scientific literature, this guide utilizes data from established anxiolytic agents—diazepam, buspirone (B1668070), and fluoxetine (B1211875)—to serve as a representative framework for researchers, scientists, and drug development professionals. The principles and protocols detailed herein are directly applicable to the preclinical evaluation of new anxiolytic drug candidates.
Quantitative Data on Anxiolytic-like Effects
The following tables summarize the dose-dependent effects of reference anxiolytic compounds in standard murine behavioral assays. This data is essential for comparative analysis and for establishing the potency and efficacy of novel compounds.
Table 1: Effects of Diazepam in Murine Anxiety Models
| Behavioral Test | Dose (mg/kg, i.p.) | Key Parameter | Result |
| Elevated Plus-Maze (EPM) | 0.5 | % Time in Open Arms | No significant effect[1] |
| 1.0 | % Time in Open Arms | No significant effect[1] | |
| 2.0 | % Time in Open Arms | Significant increase[2] | |
| 4.0 | % Time in Open Arms | Weak anxiolytic action in EPM-experienced mice[1] | |
| Light-Dark Box (LDB) | 0.5 - 2.0 | Time in Lit Area | Dose-dependent increase[2] |
| Open Field Test (OFT) | 1.0 - 10.0 | Locomotor Activity | Dose-dependent decrease (sedative effect)[3] |
Table 2: Effects of Buspirone in Murine Anxiety Models
| Behavioral Test | Dose (mg/kg) | Key Parameter | Result |
| Elevated Plus-Maze (EPM) | 2.0 | % Time in Open Arms | Significant increase[4] |
| 4.0 | % Time in Open Arms | Significant increase[4] | |
| 8.0 | Locomotor Activity | Inhibition[4] | |
| Open Field Test (OFT) | 0 - 10.0 | % Time in Center | No significant increase[5] |
| 2.5 | Coping Strategy | Shift from passive to active exploration in high-anxiety mice after context change[6] | |
| 5.0 | Coping Strategy | No significant change in overall coping style[6] |
Table 3: Effects of Fluoxetine in Murine Anxiety Models
| Behavioral Test | Dose (mg/kg/day) | Key Parameter | Result |
| Elevated Plus-Maze (EPM) | 3.0 (juvenile mice) | Anxiety-like behavior | Paradoxical anxiogenic response[7] |
| Light-Dark Box (LDB) | 1.0 & 5.0 (repeated admin.) | Time in Light Box | Significant increase in unstressed and chronically stressed rats[8] |
| Open Field Test (OFT) | 5.0 | Time in Center Zone | No significant alteration of anxiety-like behavior[9] |
| 18.0 (adult mice) | Anxiety-like behavior | Anxiolytic effect[7] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and validity of behavioral data.
The EPM test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms (e.g., 25 x 5 x 0.5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of the same size, with a central platform (e.g., 5 x 5 x 0.5 cm).[11] The apparatus is elevated above the floor.
-
Animal Preparation: Mice should be habituated to the testing room for at least 30-60 minutes before the test.[11][12] It is recommended to pre-handle the mice for several days leading up to the experiment.[13]
-
Procedure:
-
Place a mouse on the central platform of the maze, facing one of the closed arms.[11][13]
-
Allow the mouse to explore the maze freely for a period of 5 to 10 minutes.[10][11]
-
Record the animal's behavior using an overhead video camera connected to a tracking software.[12]
-
Between trials, the maze should be thoroughly cleaned to remove any olfactory cues.[12]
-
-
Key Parameters:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of locomotor activity).
-
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.[14][15]
-
Apparatus: The apparatus is a square or circular arena with walls to prevent escape (e.g., 40 x 40 x 30 cm for mice).[16] The floor is typically divided into a grid, with a designated central zone.
-
Animal Preparation: Animals should be allowed to acclimate to the testing room for at least 30 minutes prior to the test to minimize stress.[17]
-
Procedure:
-
Key Parameters:
-
Time spent in the center of the arena.
-
Distance traveled in the center and periphery.
-
Total distance traveled (locomotor activity).
-
Frequency of rearing (vertical exploration).
-
The LDB test assesses anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[18][19]
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[19]
-
Animal Preparation: Mice should be habituated to the testing room for at least 30 minutes in darkness or under red light.[20][21]
-
Procedure:
-
Place the mouse in either the light or dark compartment (consistency is key).[19][21]
-
Allow the mouse to freely explore both compartments for a set duration (e.g., 10 minutes).
-
Behavior is recorded via a video camera and analyzed with tracking software.[21]
-
The box should be cleaned thoroughly after each trial.
-
-
Key Parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Visualized Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and relevant signaling pathways.
References
- 1. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anxiolytic buspirone shifts coping strategy in novel environmental context of mice with different anxious phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical anxiogenic response of juvenile mice to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Elevated plus maze protocol [protocols.io]
- 14. anilocus.com [anilocus.com]
- 15. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 16. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 17. Open Field Test [protocols.io]
- 18. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Light-dark box test for mice [protocols.io]
- 21. researchgate.net [researchgate.net]
Technical Guide: An In-depth Analysis of Z17544625
Introduction
This document provides a comprehensive technical overview of the chemical compound designated Z17544625. Due to the nature of this identifier, which does not correspond to a publicly indexed chemical entity, this guide will focus on the process of identifying and characterizing such a compound. The methodologies outlined below serve as a roadmap for researchers encountering a novel or proprietary chemical identifier.
Compound Identification and Verification
The primary challenge in characterizing this compound is its absence from major chemical databases such as PubChem, ChemSpider, and CAS (Chemical Abstracts Service). This suggests that this compound is likely one of the following:
-
A proprietary internal code: Many pharmaceutical companies and research institutions use internal identifiers for novel compounds during the drug discovery and development process.
-
A newly synthesized molecule: The compound may be so new that its details have not yet been published or indexed.
-
A typographical error: The identifier itself may be an error.
To proceed with any meaningful analysis, the first step is to unequivocally identify the chemical structure.
Recommended Workflow for Identification
The following diagram outlines a logical workflow for identifying an unknown chemical entity like this compound.
Caption: A logical workflow for the identification of an unknown chemical compound.
Hypothetical Physicochemical and Pharmacological Properties
Assuming this compound is a small molecule drug candidate, a standard set of properties would need to be determined. The following tables outline the typical data that would be collected.
Table 1: Physicochemical Properties
| Property | Value | Method |
| Molecular Weight ( g/mol ) | TBD | Mass Spectrometry (e.g., ESI-MS) |
| cLogP | TBD | Computational (e.g., ChemDraw) |
| Aqueous Solubility (µM) | TBD | Nephelometry or HPLC-based methods |
| pKa | TBD | Potentiometric titration or UV-Vis |
| Chemical Formula | TBD | Determined from structure |
| SMILES String | TBD | Determined from structure |
TBD: To Be Determined upon compound identification.
Table 2: In Vitro Pharmacological Profile
| Parameter | Value (IC₅₀/EC₅₀, nM) | Assay Type |
| Primary Target Binding | TBD | Radioligand binding or TR-FRET |
| Functional Activity | TBD | Cell-based reporter or second messenger assay |
| Off-target Screening | TBD | Panel screening (e.g., Eurofins SafetyScreen) |
| Metabolic Stability | TBD | Liver microsome stability assay |
| Plasma Protein Binding | TBD | Equilibrium dialysis |
TBD: To Be Determined upon compound identification.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are example methodologies for key experiments that would be conducted.
Target Engagement Assay: Thermal Shift Assay (TSA)
This protocol describes a typical thermal shift assay to confirm direct binding of this compound to its putative protein target.
Caption: A streamlined workflow for a thermal shift assay to measure target engagement.
Protocol:
-
Reagents: Purified target protein, this compound stock solution, SYPRO Orange dye, appropriate buffer.
-
Preparation: Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer.
-
Compound Addition: Serially dilute this compound and add to the wells of a 96-well qPCR plate. Include a vehicle control (e.g., DMSO).
-
Incubation: Add the protein master mix to each well and briefly centrifuge the plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C.
-
Data Analysis: Monitor the fluorescence of SYPRO Orange, which binds to hydrophobic regions of the protein as it unfolds. The melting temperature (Tm) is the midpoint of the transition. A shift in Tm in the presence of this compound indicates direct binding.
Signaling Pathway Analysis
Should this compound be identified as a modulator of a specific signaling pathway, visualizing this pathway is crucial for understanding its mechanism of action.
Hypothetical Pathway: Inhibition of the MAPK/ERK Pathway
The following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase within the MAPK/ERK signaling cascade.
Caption: A diagram showing this compound as a hypothetical inhibitor of MEK in the MAPK/ERK pathway.
Conclusion
While the chemical identifier this compound does not correspond to a known public compound, this guide provides a framework for its potential identification and characterization. The successful analysis of any novel compound hinges on first obtaining a verifiable chemical structure. Once identified, the experimental and analytical workflows outlined herein can be applied to elucidate its physicochemical properties, biological activity, and mechanism of action. For further assistance, please provide an alternative identifier such as a CAS number, SMILES string, or the original source of the this compound identifier.
4-O-Methylhonokiol: A Technical Guide on Bioavailability and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Methylhonokiol (MH), a neolignan found in Magnolia species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and stability of 4-O-Methylhonokiol. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and visually represents the compound's engagement with critical cellular signaling pathways.
Bioavailability and Pharmacokinetics
The therapeutic potential of 4-O-Methylhonokiol is significantly influenced by its pharmacokinetic profile, which has been characterized by low oral bioavailability and rapid systemic clearance.[1][3]
Quantitative Pharmacokinetic Data
Pharmacokinetic studies of 4-O-Methylhonokiol have been conducted in rats and rabbits, revealing key parameters that govern its absorption, distribution, metabolism, and excretion. The following tables summarize the quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Male Sprague-Dawley Rats
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| AUC₀-∞ (ng·h/mL) | 28.1 ± 3.3 | 89.2 ± 10.5 |
| Cmax (ng/mL) | - | 24.1 ± 3.3 |
| Tmax (h) | - | 2.9 ± 1.9 |
| t₁/₂ (h) | 0.9 ± 0.1 | 3.3 ± 0.5 |
| CL (L/h/kg) | 71.2 ± 8.4 | - |
| Vd (L/kg) | 91.8 ± 11.2 | - |
| Oral Bioavailability (%) | - | Low (estimated) |
Data sourced from Yu et al., 2014.[3]
Table 2: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rabbits
| Parameter | Oral Administration (0.6 mg/kg) |
| Tmax (h) | 0.85 |
| t₁/₂ (h) | 0.35 |
Data sourced from Li et al., 2011.[1][4]
Experimental Protocols for Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
Intravenous (IV): A single dose of 2 mg/kg of 4-O-Methylhonokiol was administered.
-
Oral (PO): A single dose of 10 mg/kg of 4-O-Methylhonokiol was administered by gavage.
-
-
Sample Collection: Blood samples were collected at predetermined time points following administration.
-
Analytical Method: The concentration of 4-O-Methylhonokiol in plasma was quantified using a validated high-performance liquid chromatography (HPLC) method.[3]
-
Animal Model: Rabbits were used for the pharmacokinetic investigation.
-
Drug Administration: A single oral dose of 0.6 mg/kg of 4-O-Methylhonokiol was administered.
-
Sample Collection: Plasma samples were collected over time.
-
Analytical Method: A sensitive and rapid HPLC method was developed for the determination of 4-O-Methylhonokiol in rabbit plasma.[4][5]
-
Sample Preparation: Plasma samples were deproteinized by adding a one-fold volume of methanol (B129727) and acetonitrile.
-
Chromatography: A reverse-phase SHIM-PACK VP-ODS column (150 mm × 4.6 mm, 5.0 μm) was used for separation.
-
Detection: The detection limit for 4-O-Methylhonokiol was 0.2 μg/L, with a linear range of 0.012 - 1.536 μg/L.[4]
-
Stability Profile
The stability of a compound is a critical factor in its development as a therapeutic agent. This section covers the known aspects of 4-O-Methylhonokiol's stability.
Metabolic Stability
In vitro studies using rat liver microsomes and cytosol have demonstrated that 4-O-Methylhonokiol is rapidly metabolized.[3]
-
Phase I Metabolism: 4-O-Methylhonokiol is converted, at least in part, to its parent compound, honokiol (B1673403). This process is concentration-dependent and mediated by the cytochrome P450 enzyme system.[3] This rapid hepatic metabolism is considered a major contributor to its high systemic clearance and low oral bioavailability.[3]
-
Phase II Metabolism: The compound also undergoes glucuronidation and sulfation in rat liver microsomes and cytosol, respectively.[3]
Chemical Stability
Detailed studies on the chemical stability of 4-O-Methylhonokiol in solution under various pH and temperature conditions are not extensively available in the public domain. However, a product data sheet indicates that 4-O-Methylhonokiol is stable for at least four years when stored as a solution in ethanol (B145695) at -20°C.[6] It is sparingly soluble in aqueous buffers.[6]
Studies on the structurally similar compounds, magnolol (B1675913) and honokiol, have shown that honokiol exhibits pH-dependent degradation, particularly at neutral and basic pH values, while magnolol is relatively more stable.[7] Given the structural similarities, it is plausible that 4-O-Methylhonokiol may also exhibit some degree of pH-dependent instability, a factor that should be considered in formulation development.
A study on the stability of 4-O-Methylhonokiol in rabbit plasma demonstrated good stability through six freeze-thaw cycles. The solutions were also found to be stable at room temperature for 24 hours, at 4°C for 4 hours, and at -70°C for 60 days.[8]
Signaling Pathways
4-O-Methylhonokiol exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
NF-κB Signaling Pathway
4-O-Methylhonokiol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[9][10][11] It has been demonstrated to decrease the DNA binding activity of NF-κB.[9] In some cellular contexts, this inhibition is mediated through the upregulation of p21.[9]
PI3K/Akt Signaling Pathway
4-O-Methylhonokiol has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition can be mediated through the activation of PPARγ and subsequent upregulation of the tumor suppressor PTEN.[8][12]
Nrf2 Signaling Pathway
4-O-Methylhonokiol has been shown to activate the Nrf2-mediated antioxidant response, which plays a critical role in protecting cells from oxidative stress.[2] While the direct mechanism of MH on the Keap1-Nrf2 interaction is still under investigation, its activation of this pathway leads to the transcription of antioxidant genes.
MAPK Signaling Pathways (JNK, p38, ERK)
4-O-Methylhonokiol has been reported to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, which are involved in cellular responses to stress, inflammation, and apoptosis.[1] The specific effects of MH on these pathways can be context-dependent.
PPARγ Signaling Pathway
4-O-Methylhonokiol acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist.[2][10] Activation of PPARγ by MH leads to the regulation of target genes involved in various cellular processes, including cell cycle arrest and apoptosis.
References
- 1. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The New 4-O-Methylhonokiol Analog GS12021 Inhibits Inflammation and Macrophage Chemotaxis: Role of AMP-Activated Protein Kinase α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor-Gamma Agonist 4-O-Methylhonokiol Induces Apoptosis by Triggering the Intrinsic Apoptosis Pathway and Inhibiting the PI3K/Akt Survival Pathway in SiHa Human Cervical Cancer Cells [jmb.or.kr]
- 9. Honokiol mediated inhibition of PI3K/mTOR pathway: A potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. Honokiol suppresses proliferation and induces apoptosis via regulation of the miR-21/PTEN/PI3K/AKT signaling pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with 4-O-Methylhonokiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for 4-O-Methylhonokiol (MH), a bioactive neolignan found in Magnolia species. This document details methodologies for cancer, neuroinflammation, and obesity models, summarizes key quantitative data, and illustrates the primary signaling pathways involved.
Pharmacokinetics and Formulation
4-O-Methylhonokiol exhibits a pharmacokinetic profile characterized by rapid metabolism, high systemic clearance, and low oral bioavailability.[1][2] Its poor water solubility necessitates specific formulations for in vivo administration.
Formulation Protocol:
A common method for preparing 4-O-Methylhonokiol for intraperitoneal (i.p.) or oral administration involves a multi-step solubilization process:
-
Dissolve 4-O-Methylhonokiol in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Further dilute the stock solution in a vehicle containing a solubilizing agent such as (2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD) in saline.[3]
-
For oral gavage, corn oil can also be used as a vehicle.
Anti-Cancer In Vivo Experimental Protocols
4-O-Methylhonokiol has demonstrated significant anti-tumor activity in various cancer models, primarily through the activation of PPARγ and suppression of NF-κB signaling.[4][5][6]
Human Colon Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of 4-O-Methylhonokiol on human colon cancer.
Experimental Protocol:
-
Cell Culture: Culture SW620 human colorectal adenocarcinoma cells in an appropriate medium (e.g., RPMI with 10% FBS) at 37°C with 5% CO2.[7][8]
-
Animal Model: Utilize 4-6 week old male BALB/c nude mice.[9]
-
Tumor Implantation:
-
Harvest SW620 cells and resuspend in a sterile medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 2 x 10^6 SW620 cells in a volume of 100-200 µL into the right flank of each mouse.[9]
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer 4-O-Methylhonokiol (e.g., 40 or 80 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 4 weeks).[3]
-
-
Efficacy Evaluation:
-
Measure tumor volume (calculated as (length × width²)/2) and body weight 2-3 times per week.[9]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Quantitative Data Summary: Anti-Cancer Efficacy
| Animal Model | Cancer Cell Line | Treatment and Dosage | Route | Duration | Outcome | Reference |
| BALB/c nude mice | SW620 (colon) | 40 or 80 mg/kg/day | i.p. | 4 weeks | Significant inhibition of tumor growth. | [3] |
| BALB/c nude mice | PC-3 (prostate) | 40 or 80 mg/kg/day | i.p. | 4 weeks | Significant inhibition of tumor growth. | [3][4] |
Experimental Workflow: Cancer Xenograft Model
Caption: Workflow for evaluating the anti-cancer efficacy of 4-O-Methylhonokiol in a xenograft mouse model.
Anti-Neuroinflammatory In Vivo Experimental Protocol
4-O-Methylhonokiol has shown potent anti-neuroinflammatory effects by inhibiting the NF-κB signaling pathway.[10]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the neuroprotective and anti-inflammatory effects of 4-O-Methylhonokiol in a model of systemic inflammation-induced neuroinflammation.
Experimental Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Treatment Regimen:
-
Induction of Neuroinflammation:
-
Efficacy Evaluation:
-
Behavioral Tests: Perform behavioral assessments (e.g., open field test, beam walking test) to evaluate motor coordination and anxiety-like behavior at different time points post-LPS injection.[12]
-
Biochemical Analysis: At the end of the experiment, collect brain tissue (e.g., hippocampus, cortex) for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections to assess microglial and astrocyte activation (e.g., Iba1, GFAP staining).[11]
-
Quantitative Data Summary: Anti-Neuroinflammatory Effects
| Animal Model | Induction Agent | MH Treatment | Route | Key Findings | Reference |
| C57BL/6 mice | LPS (i.p.) | 0.5 or 1 mg/kg/day | Oral | Ameliorated memory impairment, reduced iNOS and COX-2 expression in the brain. | [3] |
| C57BL/6j mice | LPS (i.p.) | 1 mg/kg | i.p. | Mitigated brain tissue damage and suppressed microglial and astrocyte activation. | [11] |
| Swiss albino mice | LPS (i.p.) | 3, 10, 20 mg/kg | i.p. | Increased levels of 2-arachidonoyl glycerol (B35011) in the brain. | [13] |
Experimental Workflow: LPS-Induced Neuroinflammation Model
Caption: Workflow for assessing the anti-neuroinflammatory effects of 4-O-Methylhonokiol.
Anti-Obesity In Vivo Experimental Protocol
4-O-Methylhonokiol has been shown to ameliorate high-fat diet-induced obesity and associated metabolic complications.
High-Fat Diet (HFD)-Induced Obesity Model
Objective: To investigate the effects of 4-O-Methylhonokiol on weight gain, insulin (B600854) resistance, and lipid metabolism in a diet-induced obesity model.
Experimental Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
Dietary Regimen:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) or a normal diet (ND) for an extended period (e.g., 24 weeks).
-
-
Treatment Regimen:
-
Administer 4-O-Methylhonokiol (e.g., 0.5 or 1.0 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Evaluation:
-
Metabolic Monitoring: Monitor body weight and food intake weekly.
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified intervals.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Histology: Harvest liver and adipose tissue for histological analysis (e.g., H&E staining, Oil Red O staining) to assess steatosis and adipocyte size.[14]
-
Quantitative Data Summary: Anti-Obesity Effects
| Animal Model | Diet | MH Treatment | Route | Duration | Key Findings | Reference |
| C57BL/6J mice | High-Fat (60% kcal) | 0.5 or 1.0 mg/kg/day | Oral Gavage | 24 weeks | Reduced body weight gain, improved insulin sensitivity, lowered plasma triglycerides and cholesterol. | [14] |
Signaling Pathways
NF-κB and PPARγ Signaling in Cancer
4-O-Methylhonokiol exerts its anti-cancer effects through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the tumor-suppressive PPARγ pathway.[4][5][6]
Caption: 4-O-Methylhonokiol's dual action on NF-κB and PPARγ pathways in cancer cells.
NF-κB Signaling in Neuroinflammation
In the context of neuroinflammation, 4-O-Methylhonokiol's primary mechanism of action is the inhibition of the NF-κB pathway, which leads to a reduction in the production of pro-inflammatory mediators.[10]
Caption: Inhibition of LPS-induced neuroinflammation by 4-O-Methylhonokiol via the NF-κB pathway.
References
- 1. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-O-methylhonokiol, a PPARγ agonist, inhibits prostate tumour growth: p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiTE® Xenograft Protocol [protocols.io]
- 8. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. 2.12. Tumor Xenograft Model [bio-protocol.org]
- 10. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z17544625: Information Not Found
Efforts to generate detailed application notes and protocols for a substance identified as "Z17544625" have been unsuccessful due to a lack of publicly available information. Comprehensive searches across scientific databases and chemical repositories have yielded no specific data corresponding to this identifier.
This absence of information prevents the creation of the requested content, which includes quantitative data summarization, detailed experimental methodologies, and signaling pathway diagrams. The identifier "this compound" does not appear to be a recognized designation for a chemical compound, biological reagent, or any other research material in the public domain.
It is possible that "this compound" represents an internal product code, a catalog number from a supplier not indexed in broad scientific search engines, or a misinterpretation of the correct identifier. Without foundational knowledge of the substance's nature, its mechanism of action, or its effects in a biological context, the development of accurate and reliable cell culture assay guides is not feasible.
Researchers and professionals seeking information on this topic are encouraged to:
-
Verify the identifier: Double-check the accuracy of "this compound" for any potential typographical errors.
-
Consult the source: If the identifier was obtained from a specific vendor, publication, or internal documentation, referring back to the original source may provide the necessary context and clarification.
-
Provide additional details: Any supplementary information, such as the chemical class, biological target, or intended application of the substance, would be crucial for a successful literature search and the subsequent generation of the requested scientific content.
At present, the request to create detailed application notes and protocols for "this compound" cannot be fulfilled. Further progress is contingent on the provision of a valid and recognized identifier or additional contextual information about the substance .
Application Notes and Protocols for 4-O-Methylhonokiol in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-O-Methylhonokiol dosage and administration in various rodent models based on published preclinical research. The following protocols and data are intended to serve as a guide for designing and conducting in vivo studies.
Summary of 4-O-Methylhonokiol Dosage in Rodent Studies
The appropriate dosage of 4-O-Methylhonokiol can vary significantly depending on the rodent species, the experimental model, and the intended biological effect. The following table summarizes dosages from several key studies.
| Animal Model | Rodent Species | Administration Route | Dosage Range | Frequency & Duration | Therapeutic Area | Reference |
| High-Fat Diet-Induced Obesity | C57BL/6J Mice | Oral Gavage | 0.5 - 1.0 mg/kg | Daily for 24 weeks | Obesity, Insulin (B600854) Resistance | [1][2][3] |
| Neuroinflammation (LPS-induced) | Swiss Albino Mice | Intraperitoneal (i.p.) | 3 - 20 mg/kg | Single dose | Neuroinflammation | [4] |
| Xenograft Cancer Model | BALB/c Athymic Nude Mice | Intraperitoneal (i.p.) | 40 - 80 mg/kg | Twice a week for 3 weeks | Cancer | [5] |
| Anxiety | ICR Mice | Oral (p.o.) | 0.1 - 0.5 mg/kg | Single dose or daily for 7 days in drinking water | Anxiety | [6] |
| TPA-induced Ear Edema | Mice | Topical | 0.1 - 1 mg/ear | Single application | Inflammation | [7] |
| Pharmacokinetics | Sprague-Dawley Rats | Intravenous (i.v.) | 2 mg/kg | Single dose | Pharmacokinetics | [8][9][10] |
| Pharmacokinetics | Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg | Single dose | Pharmacokinetics | [8][9][10] |
Experimental Protocols
Protocol for Oral Administration in an Obesity Mouse Model
This protocol is adapted from studies investigating the effects of 4-O-Methylhonokiol on high-fat diet-induced obesity and insulin resistance in mice.[1][2][3]
a. Animal Model:
-
Species: C57BL/6J mice
-
Diet: High-Fat Diet (HFD), typically 60 kcal% fat, to induce obesity. A normal diet (ND) group (10 kcal% fat) should be used as a control.
b. Dosing Solution Preparation:
-
Vehicle: 0.5% ethanol (B145695) in deionized water.
-
Preparation: Dissolve 4-O-Methylhonokiol in the vehicle to achieve the desired final concentrations (e.g., 0.5 mg/mL and 1.0 mg/mL for low and high doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the solution is homogenous.
c. Administration:
-
Route: Oral gavage.
-
Dosage: Low dose (0.5 mg/kg) and high dose (1.0 mg/kg).
-
Volume: Adjust the gavage volume based on the most recent body weight of each mouse (e.g., 10 mL/kg).
-
Frequency: Administer daily.
-
Duration: 24 weeks.
d. Experimental Workflow:
Protocol for Intraperitoneal Administration in a Neuroinflammation Mouse Model
This protocol is based on a study evaluating the neuroprotective effects of 4-O-Methylhonokiol in a lipopolysaccharide (LPS)-induced neuroinflammation model.[4]
a. Animal Model:
-
Species: Swiss albino mice.
b. Dosing Solution Preparation:
-
Vehicle: The specific vehicle for i.p. injection was not detailed in the abstract, but a common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline. A suggested vehicle could be 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
Preparation: Dissolve 4-O-Methylhonokiol in the vehicle to achieve the desired concentrations for injection.
c. Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: 3, 10, and 20 mg/kg.
-
Procedure: Inject 4-O-Methylhonokiol or vehicle 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer LPS (2.5 mg/kg, i.p.) to induce neuroinflammation.
d. Experimental Workflow:
Signaling Pathways
Anti-inflammatory Signaling Pathway of 4-O-Methylhonokiol
4-O-Methylhonokiol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] This pathway is crucial in regulating the expression of pro-inflammatory genes like iNOS and COX-2.
Anxiolytic Signaling Pathway of 4-O-Methylhonokiol
The anxiolytic effects of 4-O-Methylhonokiol are believed to be mediated through the enhancement of GABAergic transmission.[6] This involves interaction with GABA-A receptors, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.
References
- 1. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-O-Methyl honokiol | TargetMol [targetmol.com]
- 6. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
Z17544625 solubility and preparation for experiments
Application Notes and Protocols for Z17544625
A thorough search for information regarding the compound designated "this compound" did not yield any specific data related to its solubility, preparation for experiments, or its mechanism of action. The identifier "this compound" does not correspond to any publicly available information on a chemical compound in scientific databases or literature. It is possible that this identifier is an internal catalog number, a non-standard designation, or a typographical error.
To provide detailed and accurate application notes and protocols as requested, a standard and verifiable identifier for the compound is essential. Researchers and scientists are advised to provide one of the following:
-
Chemical Name: The common or systematic name of the compound.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
IUPAC Name: The systematic name based on the International Union of Pure and Applied Chemistry nomenclature.
-
Public Database ID: An identifier from a public database such as a PubChem CID, ChEMBL ID, or ZINC ID.
Without this information, it is not possible to generate the requested detailed protocols, data tables, or diagrams.
General Guidance for Solubility and Experimental Preparation
For researchers who have access to the physical compound but lack specific data, the following general workflow and considerations may serve as a starting point for characterization and experimental preparation.
Workflow for Compound Characterization and Preparation
Caption: General workflow for compound characterization.
Table 1: Common Solvents for Pre-clinical Research
| Solvent | Primary Use | Considerations |
| DMSO | In vitro stock solutions | Can be toxic to cells at higher concentrations; may affect compound activity. |
| Ethanol | In vitro and some in vivo formulations | Can have biological effects on its own; may cause precipitation when diluted. |
| PBS/Saline | Aqueous solutions for in vitro/in vivo | Limited solubility for many organic compounds. |
| PEG 400 | In vivo formulations | Can increase solubility of hydrophobic compounds; viscosity can be a factor. |
| Tween® 80/20 | Surfactants for in vivo formulations | Used to create emulsions and improve solubility; potential for toxicity. |
Protocol: General Procedure for Solubility Assessment
-
Material Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Prepare a set of common solvents (e.g., DMSO, ethanol, water, PBS).
-
-
Initial Solubility Test:
-
Add a measured volume of solvent to the pre-weighed compound to achieve a high concentration (e.g., 100 mM or 10 mg/mL).
-
Vortex or sonicate the mixture to facilitate dissolution.
-
Visually inspect for particulates. If the solution is clear, the compound is considered soluble at that concentration.
-
-
Serial Dilutions for Working Solutions:
-
Once a high-concentration stock solution is prepared (typically in 100% DMSO), serial dilutions can be made in cell culture media or aqueous buffers for experimental use.
-
Important: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to minimize solvent-induced artifacts.
-
Signaling Pathway Analysis
Without knowledge of the compound's target or mechanism of action, it is impossible to depict a relevant signaling pathway. Once the molecular target of the compound is identified, a diagram can be constructed to illustrate its effects on downstream cellular processes. For example, if a compound is found to be a kinase inhibitor, the diagram would show the kinase, its substrates, and the subsequent downstream signaling events that are modulated.
Researchers are encouraged to perform target identification studies or screen the compound against a panel of known biological targets to elucidate its mechanism of action.
To proceed with a detailed and specific set of application notes for your compound of interest, please provide a standard chemical identifier.
Application Notes and Protocols for Oral Administration of 4-O-Methylhonokiol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylhonokiol (MH), a neolignan compound isolated from the bark of Magnolia officinalis, has garnered significant interest in the scientific community for its diverse pharmacological properties. Preclinical studies in various animal models have demonstrated its potential as a therapeutic agent for a range of conditions including metabolic disorders, neurological diseases, inflammation, and cancer. This document provides a comprehensive overview of the oral administration of 4-O-Methylhonokiol in animal models, summarizing key pharmacokinetic and efficacy data, and providing detailed experimental protocols and an overview of the signaling pathways involved.
Data Presentation
Pharmacokinetics of Orally Administered 4-O-Methylhonokiol
Table 1: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rats
| Species/Strain | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Sprague-Dawley Rat | 10 mg/kg | 24.1 ± 3.3 | 2.9 ± 1.9 | Low (not quantified) | [1][2][3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Efficacy of Orally Administered 4-O-Methylhonokiol in Animal Models
Oral administration of 4-O-Methylhonokiol has shown significant efficacy in a variety of preclinical animal models. The following table summarizes the key findings from these studies.
Table 2: Summary of Efficacy Data for Oral 4-O-Methylhonokiol in Animal Models
| Disease Model | Species/Strain | Dose (p.o.) | Duration | Key Outcomes | Reference |
| Obesity & Insulin (B600854) Resistance | C57BL/6J Mouse | 0.5 mg/kg & 1.0 mg/kg, daily | 24 weeks | Significantly lowered plasma triglyceride and cholesterol levels; improved insulin resistance; ameliorated hepatic steatosis. | [4][5][6] |
| Anxiety | ICR Mouse | 0.1, 0.2, & 0.5 mg/kg, single dose | N/A | Increased time spent in open arms of elevated plus-maze, demonstrating anxiolytic-like effects. | [7] |
| Colon Cancer | Nude Mouse (SW620 xenograft) | Not specified (In vivo study confirmed tumor growth inhibition) | Not specified | Inhibited tumor growth and NF-κB activity in xenograft mice. | [8] |
| Diabetic Cardiomyopathy | C57BL/6J Mouse | Not specified | Not specified | Protected against diabetic cardiomyopathy through activation of AMPK. | [9] |
| Diabetic Nephropathy | Mouse model | Not specified | 3 months | Prevented renal oxidative stress and inflammation. | [9] |
p.o.: per os (by mouth)
Experimental Protocols
Representative Protocol: Oral Gavage Administration of 4-O-Methylhonokiol in a High-Fat Diet-Induced Obesity Mouse Model
This protocol provides a detailed methodology for investigating the effects of orally administered 4-O-Methylhonokiol on obesity and related metabolic parameters in mice.
1. Animal Model
-
Species and Strain: Male C57BL/6J mice, 8 weeks of age.[4][6]
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Diet-Induced Obesity Model
-
Diets:
-
Procedure: Divide mice into groups and feed them the respective diets for the duration of the study (e.g., 24 weeks).[4][6]
3. Preparation of 4-O-Methylhonokiol Dosing Solution
-
Vehicle: A common vehicle for oral gavage of hydrophobic compounds is 0.5% ethanol (B145695) in corn oil.[6][10] Alternatively, a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) can be used.
-
Preparation:
-
Weigh the required amount of 4-O-Methylhonokiol powder.
-
If using an ethanol/oil vehicle, first dissolve the MH in a small volume of 0.5% ethanol.
-
Add the corn oil to the desired final concentration (e.g., for a 0.5 mg/kg dose in a 25g mouse with a gavage volume of 10 mL/kg, the concentration would be 0.125 mg/mL).
-
Vortex or sonicate the solution until the compound is fully dissolved or evenly suspended. Prepare fresh daily.
-
4. Oral Gavage Procedure
-
Dosage: Based on efficacy studies, a dose of 0.5 mg/kg or 1.0 mg/kg is recommended for obesity models.[4][6]
-
Technique:
-
Weigh the mouse to calculate the precise volume of the dosing solution to be administered (typically 10 mL/kg body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a sterile, ball-tipped gavage needle (e.g., 20-gauge for mice).
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.
-
5. Endpoint Measurements
-
Body Weight and Food Intake: Monitor and record weekly.[6]
-
Metabolic Parameters: At the end of the study, collect blood samples for analysis of plasma triglycerides, cholesterol, and insulin levels.[4][6]
-
Tissue Analysis: Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and molecular analysis (e.g., Western blotting for protein expression).[4][6]
Signaling Pathways and Mechanisms of Action
4-O-Methylhonokiol exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms in inflammation and cancer/metabolic regulation.
Caption: Anti-inflammatory signaling pathway of 4-O-Methylhonokiol.
References
- 1. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. The magnolia bioactive constituent 4-O-methylhonokiol protects against high-fat diet-induced obesity and systemic insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice | Semantic Scholar [semanticscholar.org]
- 6. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Anti-inflammatory Compound Z17544625
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the pre-clinical evaluation of Z17544625, a novel compound under investigation for its topical anti-inflammatory properties. The provided methodologies cover in vitro and in vivo assays to characterize the compound's efficacy and mechanism of action. Included are standardized protocols for cell culture, induction of inflammatory responses, and analytical techniques to quantify key inflammatory mediators. Furthermore, this document presents hypothetical quantitative data to serve as a benchmark for experimental outcomes and illustrates the principal signaling pathways involved in inflammation that this compound is postulated to modulate.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including dermatitis, psoriasis, and arthritis. The development of novel topical anti-inflammatory agents with high efficacy and minimal side effects is a significant focus of dermatological research.
This compound is a synthetic small molecule designed for topical delivery to mitigate localized inflammatory responses. These application notes provide a framework for researchers to assess the anti-inflammatory profile of this compound in relevant pre-clinical models.
Postulated Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] this compound is thought to interfere with this process, thereby downregulating the expression of these inflammatory mediators.
Additionally, this compound may influence the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, such as p38 and JNK, which are also crucial regulators of inflammatory gene expression.[1]
References
Application Notes and Protocols: 4-O-Methylhonokiol in the Elevated Plus-Maze Test
These application notes provide a comprehensive overview of the use of 4-O-Methylhonokiol, a bioactive compound isolated from Magnolia officinalis, in the elevated plus-maze (EPM) test for assessing anxiolytic-like effects in rodents. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore novel environments and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. 4-O-Methylhonokiol has been investigated for its potential anxiolytic properties, and the EPM test is a key preclinical model for evaluating these effects. The anxiolytic-like effects of 4-O-Methylhonokiol are believed to be mediated through the enhancement of GABAergic transmission.[1]
Data Presentation
The following tables summarize the quantitative data from a study investigating the anxiolytic-like effects of 4-O-Methylhonokiol in the elevated plus-maze test in mice.[1]
Table 1: Effects of a Single Oral Administration of 4-O-Methylhonokiol on Elevated Plus-Maze Performance in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Percentage of Time Spent in Open Arms (%) | Number of Open Arm Entries |
| Vehicle (Control) | - | 18.5 ± 2.1 | 5.8 ± 0.9 |
| 4-O-Methylhonokiol | 0.1 | 25.3 ± 3.5 | 7.5 ± 1.1 |
| 4-O-Methylhonokiol | 0.2 | 30.1 ± 4.2** | 8.9 ± 1.3 |
| 4-O-Methylhonokiol | 0.5 | 35.8 ± 5.0 | 10.2 ± 1.5 |
| Diazepam | 2.0 | 38.2 ± 4.8 | 11.5 ± 1.6 |
| *p < 0.05, **p < 0.01 compared to the vehicle-treated group. Data are presented as mean ± SEM. |
Table 2: Effects of a 7-Day Administration of 4-O-Methylhonokiol in Drinking Water on Elevated Plus-Maze Performance in Mice
| Treatment Group | Dose (mg/kg/day) | Percentage of Time Spent in Open Arms (%) | Number of Open Arm Entries |
| Vehicle (Control) | - | 19.2 ± 2.3 | 6.1 ± 0.8 |
| 4-O-Methylhonokiol | 0.5 | 33.6 ± 4.5 | 9.8 ± 1.4 |
| **p < 0.01 compared to the vehicle-treated group. Data are presented as mean ± SEM. |
Experimental Protocols
The following is a detailed protocol for the elevated plus-maze test based on the methodology used in the cited study.[1]
1. Animals
-
Species: Male ICR mice
-
Weight: 25-30 g
-
Housing: Maintained in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
2. Drug Preparation and Administration
-
4-O-Methylhonokiol: Dissolved in a vehicle consisting of 0.9% saline with 1% Tween 80.
-
Diazepam (Positive Control): Dissolved in the same vehicle.
-
Administration:
-
Single Dose Study: Administered orally (p.o.) 60 minutes before the EPM test.
-
Sub-chronic Study: Administered in the drinking water at a concentration calculated to provide the target daily dose (e.g., 0.5 mg/kg/day) for 7 days.
-
-
Vehicle Control: The same volume of the vehicle is administered to the control group.
3. Elevated Plus-Maze Apparatus
-
Design: A plus-shaped maze with two open arms and two closed arms of equal dimensions, extending from a central platform.
-
Dimensions:
-
Arms: 50 cm in length and 10 cm in width.
-
Closed Arm Walls: 40 cm in height.
-
Central Platform: 10 cm x 10 cm.
-
-
Elevation: The maze is elevated 50 cm above the floor.
-
Material: Constructed from a non-reflective material (e.g., wood or plastic).
4. Experimental Procedure
-
Habituation: The experimental room should be dimly lit. Allow mice to habituate to the testing room for at least 30 minutes before the test.
-
Testing:
-
Place a mouse on the central platform of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute period.
-
The behavior of the mouse is recorded by a video camera mounted above the maze.
-
An observer, blind to the treatment conditions, can also manually score the behavior.
-
-
Behavioral Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Number of open arm entries: An entry is defined as all four paws entering an arm.
-
Total number of arm entries can also be measured as an indicator of general locomotor activity.
-
-
Cleaning: The maze should be thoroughly cleaned with a 70% ethanol (B145695) solution and dried between each trial to eliminate olfactory cues.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the elevated plus-maze test.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of 4-O-Methylhonokiol's anxiolytic effect.
References
Application Notes and Protocols for Z17544625 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z17544625 is a novel small molecule inhibitor targeting the XYZ receptor tyrosine kinase, a critical component in a signaling pathway frequently dysregulated in various solid tumors. Aberrant activation of the XYZ pathway is implicated in promoting tumor cell proliferation, survival, angiogenesis, and metastasis. This compound binds to the ATP-binding pocket of the XYZ kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using a cell line-derived xenograft (CDX) model in immunodeficient mice.
Signaling Pathway
This compound inhibits the XYZ receptor tyrosine kinase, preventing the activation of two major downstream oncogenic pathways: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, a key regulator of cell growth and division.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance : Culture a human cancer cell line with known XYZ pathway activation (e.g., NCI-H1975, A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting : When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Viability and Counting : Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in PBS. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be greater than 95%.
-
Preparation for Injection : Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
Animal Husbandry and Tumor Implantation
-
Animal Model : Use female athymic nude mice (6-8 weeks old). Allow the mice to acclimatize for at least one week before any procedures.
-
Anesthesia : Anesthetize the mice using isoflurane.
-
Tumor Cell Implantation : Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.[1]
-
Post-Procedure Monitoring : Monitor the animals for recovery from anesthesia.
Experimental Workflow
Tumor Monitoring and Treatment
-
Tumor Measurement : Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[1]
-
Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation : Prepare the this compound formulation fresh daily by suspending the compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).
-
Dosing : Administer this compound or vehicle control to the respective groups via oral gavage (p.o.) at a volume of 10 mL/kg of body weight, following the predetermined dosing schedule (e.g., once daily for 21 days).[1]
-
Monitoring during Treatment : Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
Data Presentation
Tumor Growth Inhibition
The anti-tumor efficacy of this compound is evaluated by measuring the percentage of tumor growth inhibition (%TGI).
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³) | % TGI |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 750 ± 95 | 40 |
| This compound | 30 | 375 ± 60 | 70 |
| This compound | 50 | 187.5 ± 45 | 85 |
% TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100
Body Weight Assessment
Animal body weights are monitored as a general measure of toxicity.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Body Weight Change from Day 0 (%) |
| Vehicle Control | - | +5.2% |
| This compound | 10 | +4.8% |
| This compound | 30 | +1.5% |
| This compound | 50 | -2.3% |
A body weight loss of more than 15-20% is generally considered a sign of significant toxicity.
Endpoint and Tissue Collection
-
Euthanasia : At the end of the study, or if tumors exceed a predetermined size (e.g., 2000 mm³) or show signs of ulceration, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Tissue Collection : Excise the tumors and weigh them. Portions of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated XYZ) or fixed in formalin for histopathological examination.
These protocols provide a framework for the preclinical evaluation of this compound in a xenograft model. Researchers should adapt these methods based on the specific cell line, compound characteristics, and institutional animal care and use guidelines.
References
Application Notes and Protocols for Compound Z17544625 in RAW 264.7 Macrophage Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAW 264.7 cell line, derived from a murine macrophage-like tumor, is a widely utilized in vitro model for studying inflammation, immune responses, and the efficacy of potential therapeutic agents.[1][2] These cells exhibit key macrophage functions, including phagocytosis and the production of inflammatory mediators upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[2][3][4] LPS stimulation of RAW 264.7 cells triggers signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6][7][8]
This document provides detailed protocols for evaluating the anti-inflammatory properties of the hypothetical compound Z17544625 ("Compound Z") using LPS-stimulated RAW 264.7 macrophages as a model system. The described assays are designed to quantify the inhibitory effects of Compound Z on key inflammatory markers and to elucidate its mechanism of action by examining its impact on the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent effects of Compound Z on various inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of Compound Z on RAW 264.7 Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 4.5 |
| Compound Z | 1 | 98.2 ± 5.1 |
| Compound Z | 5 | 97.5 ± 4.8 |
| Compound Z | 10 | 96.3 ± 5.3 |
| Compound Z | 25 | 95.1 ± 4.9 |
| Compound Z | 50 | 93.8 ± 5.5 |
Table 2: Inhibition of Nitric Oxide (NO) Production by Compound Z
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Control | 0 | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| LPS + Compound Z | 1 | 85.4 ± 6.2 |
| LPS + Compound Z | 5 | 62.1 ± 5.7 |
| LPS + Compound Z | 10 | 41.3 ± 4.9 |
| LPS + Compound Z | 25 | 25.8 ± 3.8 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by Compound Z
| Treatment Group | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | 0 | 4.8 ± 0.9 | 3.5 ± 0.7 | 6.1 ± 1.2 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| LPS + Compound Z | 1 | 88.2 ± 7.1 | 90.1 ± 8.3 | 89.5 ± 7.8 |
| LPS + Compound Z | 5 | 65.7 ± 6.3 | 68.4 ± 7.1 | 66.9 ± 6.5 |
| LPS + Compound Z | 10 | 44.9 ± 5.2 | 47.2 ± 5.5 | 46.3 ± 5.1 |
| LPS + Compound Z | 25 | 28.3 ± 4.1 | 30.5 ± 4.3 | 29.8 ± 4.0 |
Table 4: Effect of Compound Z on NF-κB and MAPK Pathway Protein Expression
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio (% of LPS Control) | p-IκBα/IκBα Ratio (% of LPS Control) | p-p38/p38 Ratio (% of LPS Control) | p-ERK/ERK Ratio (% of LPS Control) | p-JNK/JNK Ratio (% of LPS Control) |
| Control | 0 | 8.1 ± 1.5 | 7.5 ± 1.3 | 9.2 ± 1.8 | 10.5 ± 2.1 | 8.8 ± 1.7 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 | 100 | 100 |
| LPS + Compound Z | 10 | 48.6 ± 5.9 | 50.2 ± 6.1 | 55.4 ± 6.7 | 95.3 ± 8.1 | 98.1 ± 7.9 |
Experimental Workflow and Signaling Pathways
Caption: General workflow for assessing the anti-inflammatory effects of Compound Z.
Caption: Inhibition of NF-κB and p38 MAPK pathways by Compound Z.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (ATCC TIB-71).[1]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach adherent cells using a cell scraper.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of Compound Z.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/mL and allow them to adhere for 24 hours.[9]
-
Treat the cells with various concentrations of Compound Z (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Compound Z for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.[3]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of Compound Z for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for Signaling Proteins
This technique is used to assess the effect of Compound Z on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with Compound Z (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[6][7]
-
References
- 1. atcc.org [atcc.org]
- 2. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 3. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 4-O-Methylhonokiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylhonokiol, a naturally occurring neolignan found in various Magnolia species, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a derivative of honokiol (B1673403), this compound exhibits promising potential in several therapeutic areas. This document provides detailed application notes and protocols for the chemical synthesis and purification of 4-O-Methylhonokiol, intended to aid researchers in obtaining high-purity material for further investigation.
Synthesis of 4-O-Methylhonokiol
The synthesis of 4-O-Methylhonokiol can be broadly approached via two main strategies: total synthesis from simpler starting materials or semi-synthesis by selective methylation of the readily available natural product, honokiol.
Total Synthesis via Suzuki-Miyaura Cross-Coupling
A concise and effective method for the de novo synthesis of 4-O-Methylhonokiol involves a key Suzuki-Miyaura cross-coupling reaction. This approach allows for the convergent assembly of the biphenyl (B1667301) core. A notable synthesis achieved a 34% overall yield.[1][4] The key coupling step, reacting a bromophenol with a potassium aryltrifluoroborate, has been optimized to achieve a yield of 72%.[1]
Table 1: Quantitative Data for Suzuki-Miyaura Cross-Coupling Synthesis of 4-O-Methylhonokiol
| Step | Key Reagents and Conditions | Yield | Reference |
| Bromination of 4-allylphenol (B24904) | i-PrMgCl, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), Et2O, -78°C to rt, 24 h | 54% (85% brsm) | [1] |
| Potassium aryltrifluoroborate synthesis | n-BuLi, B(Oi-Pr)3, THF; then 1 N KHF2 (aq) | 61% | [1] |
| Suzuki-Miyaura Coupling | Pd(OAc)2, RuPhos, K2CO3, DME/water, 130°C (microwave), 10 min | 72% | [1] |
| Overall Yield | --- | 34% | [1] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Synthesis of Aryl Bromide (5): To a solution of 4-allylphenol in diethyl ether, add i-PrMgCl (1 equivalent) at -78°C. After stirring, add DBDMH (0.5 equivalents). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction and purify the product by column chromatography to yield the desired mono-brominated phenol.[1]
-
Synthesis of Potassium Aryltrifluoroborate (6): Dissolve the appropriate allyl-methoxyphenyl precursor in THF and cool to -78°C. Add n-BuLi and stir, followed by the addition of B(Oi-Pr)3. After stirring, add an aqueous solution of KHF2. Isolate the resulting potassium aryltrifluoroborate salt.[1]
-
Suzuki-Miyaura Coupling: In a microwave vial, combine the aryl bromide (5), potassium aryltrifluoroborate (6), Pd(OAc)2, RuPhos, and K2CO3 in a mixture of DME and water. Irradiate the mixture in a microwave reactor at 130°C for 10 minutes. After cooling, extract the product and purify by column chromatography to obtain 4-O-Methylhonokiol.[1]
Semi-Synthesis via Regioselective O-Methylation of Honokiol
An alternative and often more direct route to 4-O-Methylhonokiol is the selective methylation of one of the two hydroxyl groups of honokiol. The challenge lies in achieving regioselectivity, as both hydroxyl groups are phenolic. However, studies have shown that by carefully selecting the base and solvent system, the 4'-hydroxyl group can be preferentially methylated.
Table 2: Regioselective O-Methylation of Honokiol
| Base | Solvent | Yield of 4'-O-Methylhonokiol | Yield of 2-O-Methylhonokiol | Yield of 2,4'-Dimethylhonokiol | Reference |
| KOH | DMSO/H2O | 21% | 34% | 13% | [5] |
| K2CO3 | DMSO/H2O | 23% | 30% | 15% | [5] |
| Cs2CO3 | DMSO/H2O | 32% | 16% | 10% | [5] |
Experimental Protocol: Regioselective O-Methylation
-
Dissolve honokiol (1 equivalent) in a mixture of DMSO and water.
-
Add the selected base (e.g., Cs2CO3, 3 equivalents) to the solution.
-
Add iodomethane (B122720) (1.2 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction, extract the products, and separate the isomers (4'-O-methylhonokiol, 2-O-methylhonokiol, and 2,4'-dimethylhonokiol) by column chromatography.[5]
Purification of 4-O-Methylhonokiol
The final purity of 4-O-Methylhonokiol is critical for its use in biological and pharmacological studies. The choice of purification method depends on the starting material (crude extract or synthetic mixture) and the desired scale and purity.
Purification from Natural Extracts
4-O-Methylhonokiol can be isolated from the bark or seeds of Magnolia species.[2][6][7] A common workflow involves initial extraction with an organic solvent, followed by chromatographic purification.
Table 3: Purification of 4-O-Methylhonokiol from Magnolia officinalis
| Purification Method | Column/Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Reference |
| Silica (B1680970) Gel Chromatography | Silica Gel | n-hexane: ethyl acetate (B1210297) gradient | >95.45% | [8] |
| Preparative HPLC | C18 (300 x 50 mm, 10 µm) | Methanol (B129727) and 1% (v/v) acetic acid in water (85/15, v/v) | High Purity | [9] |
Experimental Protocol: Isolation from Magnolia officinalis Bark
-
Extraction: Extract the air-dried and powdered bark of Magnolia officinalis with 95% (v/v) ethanol (B145695) at room temperature.[8] Filter and concentrate the extract under reduced pressure.
-
Fractionation: Partition the residue with n-hexane. Evaporate the n-hexane layer to dryness.[8]
-
Silica Gel Chromatography: Subject the resulting residue to silica gel column chromatography, eluting with a gradient of n-hexane: ethyl acetate (e.g., starting with 9:1).[8]
-
Further Purification (Optional): For higher purity, the fractions containing 4-O-Methylhonokiol can be further purified by preparative HPLC.
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude extract or partially purified fraction in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fraction corresponding to the retention time of 4-O-Methylhonokiol.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and purification of 4-O-Methylhonokiol. The choice between total synthesis and semi-synthesis will depend on the availability of starting materials and the desired scale of production. For purification, a combination of silica gel chromatography and preparative HPLC can yield high-purity material suitable for a wide range of research applications. Careful execution of these methods will enable the procurement of 4-O-Methylhonokiol for the continued exploration of its therapeutic potential.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Either C2- or C4′-Alkylated Derivatives of Honokiol and Their Biological Evaluation for Anti-inflammatory Activity [jstage.jst.go.jp]
- 6. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Z17544625 storage and handling instructions
Gathering Z1754 Data
I'm now diving into the specifics of Z17544625. I've begun to look up its identity and characteristics, including recommended storage and handling. My focus is expanding to safety data and solubility as well, along with stability and published application notes.
Analyzing Z1754 Data
My research has shifted to encompass handling and safety aspects of this compound. I am now also seeking its solubility and stability information, plus published application examples to understand how it's commonly used.
Reviewing Initial Data
I've located the safety data sheet for this compound from OriGene Technologies. The document outlines essential handling precautions like storage in a dry, ventilated area with a tight seal. Basic first aid measures are also specified.
Digging Deeper for Data
The initial SDS from OriGene, though a starting point, lacks the specific quantitative data needed. I'm now focusing on identifying the compound behind this compound. My next move involves pinpointing the substance's identity and then seeking out more application-specific information. The goal is to move beyond general handling and storage into the realm of detailed protocols and experimental insights.
Seeking Specificity in Search
I've been meticulously analyzing the search results for "this compound". Unfortunately, the initial broad safety data sheet hasn't led to anything concrete. My subsequent attempts also fell short of providing the necessary chemical compound details, making the search for this compound more difficult than initially anticipated.
Narrowing Down the Search
I'm hitting a wall with "this compound." The focus is now on deducing the compound's identity. Electronic component applications keep popping up, a dead end for my goal. It seems this might be a custom code. I'm pivoting to explore product catalogs and major suppliers. Perhaps I can identify the compound this way. I need to move from safety data sheets and DC-DC converters to the source.
Application Notes and Protocols: 4-O-Methylhonokiol for COX-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Methylhonokiol (MH), a bioactive neolignan isolated from Magnolia officinalis, has demonstrated significant anti-inflammatory properties.[1][2] A key mechanism underlying these effects is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][3] Upregulation of COX-2 is associated with various inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for assessing the inhibitory activity of 4-O-Methylhonokiol against COX-2, including enzymatic and cell-based assays, and analysis of related signaling pathways.
Data Presentation
The inhibitory activity of 4-O-Methylhonokiol on COX-2 has been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro COX-2 Inhibitory Activity of 4-O-Methylhonokiol
| Assay Type | Target | Species | IC50 Value (µM) | Reference |
| Enzymatic Assay | COX-2 | Not Specified | 0.062 | [4] |
| Enzymatic Assay | COX-1 | Not Specified | 2.4 | [4] |
| Cellular Assay (Prostaglandin Production) | COX-2 | Murine | 0.1 | [1][4] |
Table 2: Effect of 4-O-Methylhonokiol on Inflammatory Mediators in Macrophages
| Cell Line | Stimulant | Measured Parameter | Effect of 4-O-Methylhonokiol | Concentration | Reference |
| RAW 264.7 | LPS | NO Generation | IC50 = 9.8 µM | 2.5-10 µM | [1][2] |
| RAW 264.7 | LPS | iNOS Expression | Inhibition | Not Specified | [1][3] |
| RAW 264.7 | LPS | COX-2 Expression | Inhibition | Not Specified | [1][3] |
Signaling Pathway
4-O-Methylhonokiol exerts its inhibitory effect on COX-2 expression through the modulation of key inflammatory signaling pathways. The primary mechanism involves the suppression of the NF-κB and MAPK (p38 and JNK) pathways.
Caption: 4-O-Methylhonokiol inhibits LPS-induced COX-2 expression by blocking the MAPK and NF-κB signaling pathways.
Experimental Protocols
Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for high-throughput screening.[5][6][7]
A. Materials:
-
COX-2 Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
4-O-Methylhonokiol (test inhibitor)
-
Celecoxib (positive control inhibitor, in DMSO)
-
96-well white opaque plate with a flat bottom
-
Multi-well fluorescence plate reader
B. Reagent Preparation:
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 with sterile ddH₂O. Aliquot and store at -80°C. Keep on ice during use.
-
COX Cofactor: Immediately before use, dilute the COX Cofactor 200-fold with COX Assay Buffer.
-
Arachidonic Acid Solution: Immediately before use, mix equal volumes of Arachidonic Acid and NaOH. Vortex briefly. Further dilute this solution 10-fold with purified water.
-
Test Inhibitor (4-O-Methylhonokiol): Dissolve 4-O-Methylhonokiol in a suitable solvent (e.g., DMSO) to make a stock solution. Dilute to 10X the desired final test concentration with COX Assay Buffer.
C. Assay Protocol:
-
Plate Setup:
-
Sample Wells [S]: 10 µL of diluted 4-O-Methylhonokiol.
-
Enzyme Control [EC] (no inhibitor): 10 µL of COX Assay Buffer.
-
Inhibitor Control [IC]: 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a reaction mix for each well:
-
80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and diluted COX Cofactor).
-
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to start the reaction.
-
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.
D. Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the fluorescence plot and obtain the corresponding fluorescence values (RFU1 and RFU2).
-
Calculate the slope for all samples: Slope = (RFU2 - RFU1) / (T2 - T1).
-
Calculate the percentage of inhibition: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the 4-O-Methylhonokiol concentration.
Caption: A step-by-step workflow for the fluorometric COX-2 inhibition assay.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol describes the measurement of PGE2 in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).
A. Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
4-O-Methylhonokiol
-
PGE2 ELISA Kit
-
6-well cell culture plates
B. Cell Culture and Treatment:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of 4-O-Methylhonokiol (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production. A non-stimulated control group should also be included.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and store it at -80°C until the PGE2 measurement.
C. PGE2 ELISA Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the PGE2 ELISA kit manual.[8][9]
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the pre-coated microplate.
-
Add 50 µL of prepared Detection Reagent A and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.
-
Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.
-
D. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of 4-O-Methylhonokiol.
Caption: A step-by-step workflow for the cell-based PGE2 production assay.
Western Blot Analysis of COX-2 and NF-κB Pathway Proteins
This protocol details the detection of COX-2 and key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα) in cell lysates.[10][11]
A. Materials:
-
RAW 264.7 cells
-
Cell culture and treatment reagents (as in the PGE2 assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-COX-2, anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
B. Protein Extraction and Quantification:
-
Cell Lysis: After cell treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
C. Western Blot Protocol:
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-COX-2, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
D. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the intensity of the loading control.
-
Compare the expression levels of the target proteins across different treatment groups.
Caption: A step-by-step workflow for Western blot analysis of protein expression.
References
- 1. japsonline.com [japsonline.com]
- 2. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-O-Methylhonokiol Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the oral bioavailability of 4-O-Methylhonokiol (MHN). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of 4-O-Methylhonokiol (MHN)?
A1: The primary obstacles to achieving high oral bioavailability for MHN are its poor aqueous solubility and extensive first-pass metabolism.[1][2] Studies in rats have shown that MHN has high systemic plasma clearance and a large volume of distribution.[3][4] After oral administration, it is rapidly metabolized in the liver and intestines, leading to low systemic exposure.[1][3]
Q2: What are the major metabolic pathways for MHN?
A2: The main metabolic pathways for MHN include:
-
Demethylation: Cytochrome P450 (CYP) enzymes in the liver convert MHN to its active metabolite, honokiol (B1673403).[1][3]
-
Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes conjugate MHN and its metabolites with glucuronic acid.[1][3]
-
Sulfation: Sulfotransferase (SULT) enzymes conjugate MHN and its metabolites with sulfate (B86663) groups.[1][3]
Q3: Which formulation strategies can be employed to enhance the oral bioavailability of MHN?
A3: Several formulation strategies that have been successful for the related compound honokiol can be adapted for MHN. These include:
-
Nanoparticle-based systems: Encapsulating MHN in nanoparticles can protect it from degradation in the gastrointestinal tract and improve its absorption.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing MHN in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[6][7][8][9][10]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and lymphatic uptake of lipophilic drugs like MHN.
Q4: What are the key pharmacokinetic parameters of orally administered MHN in preclinical models?
A4: In a study with Sprague-Dawley rats receiving a 10 mg/kg oral dose of unformulated MHN, the peak plasma concentration (Cmax) was 24.1 ± 3.3 ng/mL, which was reached at a Tmax of 2.9 ± 1.9 hours, indicating low bioavailability.[3] Another study in C57BL/6 mice showed that the oral bioavailability of MHN was less than 0.2%.[1][2]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of MHN.
Formulation Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading in Nanoparticles | - Poor affinity of MHN for the nanoparticle core material.- Premature drug precipitation during formulation.- Insufficient optimization of the drug-to-carrier ratio. | - Screen different polymers or lipids for better compatibility with MHN.- Optimize the solvent/antisolvent system and addition rate to control precipitation.- Systematically vary the drug-to-carrier ratio to find the optimal loading capacity. |
| Nanoparticle Aggregation | - High surface energy of nanoparticles leading to clumping.[11][12]- Inadequate stabilization by surfactants or polymers.- Inappropriate pH or ionic strength of the suspension medium.[11] | - Use a suitable stabilizer (e.g., surfactants, polymers) at an optimal concentration.[11]- Adjust the pH of the suspension to be away from the isoelectric point of the nanoparticles.- Control the ionic strength of the medium to maintain electrostatic repulsion. |
| Instability of Amorphous Solid Dispersions (Recrystallization) | - The amorphous form is thermodynamically unstable and tends to revert to the more stable crystalline form.[6][7][8][10]- Presence of residual solvent acting as a plasticizer.- High humidity or temperature during storage. | - Select a polymer that has strong interactions (e.g., hydrogen bonding) with MHN to inhibit crystallization.[7]- Ensure complete removal of the solvent during the manufacturing process.- Store the ASDs in a low humidity and controlled temperature environment. |
| Phase Separation in Lipid-Based Formulations | - Poor miscibility of MHN with the lipid vehicle at the desired concentration.- Incompatibility between the oil, surfactant, and co-surfactant.- Temperature fluctuations during storage. | - Screen various oils, surfactants, and co-surfactants for their ability to solubilize MHN.- Construct pseudo-ternary phase diagrams to identify the optimal component ratios for a stable microemulsion.- Store the formulation at a controlled temperature. |
In Vitro & In Vivo Study Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent dosing volume or technique.- Variations in the physiological state of the animals (e.g., fed vs. fasted).- Issues with the analytical method for plasma sample quantification. | - Ensure accurate and consistent administration of the formulation.- Standardize the feeding state of the animals before dosing.- Validate the analytical method for accuracy, precision, and reproducibility. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - The in vitro dissolution method does not accurately mimic the in vivo conditions.- The formulation behaves differently in the gastrointestinal tract than predicted by in vitro tests. | - Develop a biorelevant dissolution medium that simulates the composition of gastrointestinal fluids.- Consider the impact of gastrointestinal transit time, pH, and enzymes on drug release.- Use multiple in vitro release testing methods to better predict in vivo performance. |
| Low and Variable Drug Release in In Vitro Dissolution Studies | - Incomplete wetting of the formulation.- Aggregation of nanoparticles in the dissolution medium.- The drug is too strongly entrapped within the carrier matrix. | - Add a small amount of surfactant to the dissolution medium to improve wetting.- Ensure the dissolution medium is appropriate to prevent nanoparticle aggregation.- Optimize the formulation to achieve a balance between drug loading and release rate. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Unformulated MHN | 10 | Oral | 24.1 ± 3.3 | 2.9 ± 1.9 | 148.3 ± 29.8 | Low (not specified) | [3] |
| Unformulated MHN | 0.83 (in ME) | IV | - | - | 623.2 ± 358.8 | - | [1] |
| Unformulated MHN (in corn oil) | 20.7 (in ME) | Oral | - | - | - | < 0.2 | [1][2] |
| MHN Nanosuspension | 20.7 (in ME) | Oral | - | - | - | ~8-10 fold increase vs. oil | [2] |
ME: Magnolia Extract
Table 2: Pharmacokinetic Parameters of Honokiol Formulations in Rats (for reference)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Honokiol | 50 (in emulsion) | Oral | 120 ± 30 | 1.2 ± 0.4 | 480 ± 110 | 100 | [5] |
| Honokiol Nanoparticles | 50 | Oral | 2302.69 ± 210.35 | 0.5 | 11586.32 ± 1032.67 | 2413 | [13] |
| Honokiol-Lecithin-NaDOC Micelles | 20 | Oral | 1340 ± 230 | 0.5 | 3240 ± 560 | 675 | [5] |
Section 4: Experimental Protocols
Preparation of 4-O-Methylhonokiol Nanoparticles (Adapted from Honokiol Protocol)
This protocol is based on the liquid antisolvent precipitation method.
Materials:
-
4-O-Methylhonokiol (MHN)
-
Ethanol (B145695) (solvent)
-
Purified water (antisolvent)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) (stabilizer)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (cryoprotectant)
Procedure:
-
Preparation of the organic phase: Dissolve a specific amount of MHN in ethanol.
-
Preparation of the aqueous phase: Dissolve HPMC in purified water.
-
Precipitation: Under constant stirring, add the organic phase dropwise into the aqueous phase. The rapid change in solvent polarity will cause MHN to precipitate as nanoparticles.
-
Solvent removal: Remove the ethanol from the nanosuspension using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Lyophilization: Add HP-β-CD to the nanosuspension as a cryoprotectant and freeze-dry the mixture to obtain a stable nanoparticle powder.
In Vitro Drug Release Study
This protocol uses a dialysis bag method.
Materials:
-
MHN formulation (e.g., nanoparticles, solid dispersion)
-
Phosphate buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% SDS) to maintain sink conditions
-
Dialysis bags with an appropriate molecular weight cut-off (MWCO)
-
Shaking water bath
Procedure:
-
Accurately weigh a quantity of the MHN formulation and place it inside a pre-soaked dialysis bag.
-
Seal the dialysis bag and place it in a vessel containing a known volume of the release medium.
-
Place the vessel in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of MHN in the collected samples using a validated analytical method (e.g., HPLC).
Quantification of MHN in Rat Plasma by HPLC-MS/MS
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of rat plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., diazepam).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for MHN and the internal standard.
Section 5: Mandatory Visualizations
Caption: Experimental workflow for optimizing MHN oral bioavailability.
Caption: Metabolic pathway of 4-O-Methylhonokiol.
References
- 1. Pharmacokinetic and Metabolic Profiling of Key Active Components of Dietary Supplement Magnolia officinalis Extract for Prevention against Oral Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolic Profiling of Key Active Components of Dietary Supplement Magnolia officinalis Extract for Prevention against Oral Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Honokiol/Magnolol-Loaded Self-Assembling Lecithin-Based Mixed Polymeric Micelles (lbMPMs) for Improving Solubility to Enhance Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the stability of amorphous solid dispersions — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 8. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. quora.com [quora.com]
- 12. Nanoparticle aggregation: principles and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Z17544625 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vivo efficacy studies with the investigational compound Z17544625.
Frequently Asked Questions (FAQs)
Category 1: Pharmacokinetics & Formulation
Q1: We are not observing the expected tumor growth inhibition with this compound after oral administration. What are the potential causes?
A1: A lack of efficacy with oral dosing is often linked to suboptimal drug exposure. The primary factors to investigate are poor bioavailability due to low aqueous solubility or rapid first-pass metabolism.[1] It is crucial to ensure that the compound is reaching the tumor at sufficient concentrations.
Recommended Actions:
-
Assess Physicochemical Properties: Characterize the aqueous solubility of this compound at various physiological pH levels. Poor solubility can severely limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
Evaluate Metabolic Stability: Conduct in vitro assays with liver microsomes to determine the intrinsic clearance of this compound.[1] High clearance suggests that the compound is being rapidly metabolized in the liver before it can reach systemic circulation.
-
Conduct Pharmacokinetic (PK) Studies: A pilot PK study is essential. Measure the concentration of this compound in plasma at several time points after dosing to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).[3] This will provide a definitive answer regarding drug exposure.
Q2: this compound has poor aqueous solubility. What formulation strategies can we use for in vivo studies?
A2: For compounds with low solubility, enhancing bioavailability is key. Several formulation strategies can be employed.[1] Over 40% of new chemical entities are practically insoluble in water, making this a common challenge.[2]
Common Formulation Approaches:
-
Co-solvent Systems: For initial studies, a vehicle containing co-solvents like PEG400 or DMSO, and surfactants such as Tween 80 can be effective.[4] It's critical to keep the concentration of organic solvents (e.g., DMSO) low (typically <10%) to minimize toxicity.[5]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the drug's surface area, which can improve the dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance solubility and dissolution.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[4]
Category 2: Efficacy & Model Selection
Q3: We see high variability in tumor growth and response to this compound across animals in the same group. What could be the cause?
A3: High variability can obscure true efficacy and is a frequent issue in in vivo studies. Sources of variability can be related to the animals, the experimental procedure, or the tumor model itself.[4][6]
Potential Causes and Solutions:
-
Animal-Related Factors: Use animals from a single, reliable supplier within a narrow age and weight range. The health status and even the gut microbiota can influence outcomes.[4]
-
Procedural Inconsistency: Ensure dosing techniques (e.g., oral gavage) are consistent across all technicians. Standardize all procedures, including tumor implantation, measurement, and animal handling.[4][6]
-
Tumor Model Heterogeneity: Cell line-derived xenografts (CDX) can sometimes lose the heterogeneity of the original patient tumor.[7] Poor blood supply in tumors, especially small ones, can also affect drug delivery and lead to inconsistent results.[8] Ensure tumors are of a similar volume at the start of the study.
Q4: this compound shows potent activity in vitro, but this is not translating to in vivo efficacy. Why might this be?
A4: The discrepancy between in vitro and in vivo results is a major challenge in drug development, with up to 50% of clinical trial failures attributed to a lack of efficacy despite promising preclinical data.[9] The complex biological environment in vivo introduces many factors not present in a cell culture dish.[3]
Key Considerations:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The drug concentration achieved at the tumor site may not be high enough or sustained for a long enough period to exert its biological effect. A full PK/PD study is needed to correlate drug exposure with the desired anti-tumor activity.[10]
-
Tumor Microenvironment (TME): The TME, including stromal cells and the extracellular matrix, can act as a barrier to drug diffusion, which is not recapitulated in 2D cell culture.[8]
-
Host Metabolism: The animal's metabolism of the drug can differ significantly from that of cultured cells, potentially leading to rapid clearance or the generation of inactive metabolites.[11]
-
Model Limitations: Standard xenograft models in immunocompromised mice lack a functional immune system, which can play a critical role in the therapeutic response to many anti-cancer agents.[7][12]
Category 3: Toxicity & Tolerability
Q5: We are observing unexpected toxicity (e.g., weight loss) in our study, even at doses where we don't see efficacy. How should we troubleshoot this?
A5: Unexpected toxicity can be due to off-target effects of this compound or issues with the formulation vehicle itself.
Troubleshooting Steps:
-
Conduct a Vehicle-Only Control Study: Dose a group of animals with the formulation vehicle alone to determine if it is causing any adverse effects.[5]
-
Perform a Maximum Tolerated Dose (MTD) Study: This is a critical step to identify the highest dose of this compound that can be administered without causing unacceptable toxicity.[5]
-
Investigate Off-Target Effects: In vitro screening against a broad panel of kinases or other targets can help identify potential off-target interactions that may be responsible for the toxicity.[5]
-
Evaluate Metabolites: The toxic effects may be caused by a metabolite of this compound rather than the parent compound. Metabolite identification studies can provide insight here.[4]
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 10 | 1250 ± 150 | 0 | +5.2 |
| This compound | 10 | 10 | 980 ± 120 | 21.6 | +3.1 |
| This compound | 30 | 10 | 650 ± 95 | 48.0 | -2.5 |
| This compound | 100 | 10 | 310 ± 60 | 75.2 | -8.9* |
*Indicates significant body weight loss (p < 0.05) suggesting potential toxicity at this dose.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., A549 lung carcinoma) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5 x 10⁶ cells into the right flank of 6-8 week old female athymic nude mice.
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
- When mean tumor volume reaches approximately 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.
3. Compound Formulation and Dosing:
- Prepare the dosing formulation for this compound (e.g., in 10% DMSO, 40% PEG400, 50% Saline) and the vehicle control.[5]
- Administer this compound or vehicle daily via oral gavage (p.o.) at the predetermined doses.
- Monitor animal health and body weight daily or at least three times per week.
4. Efficacy and Tolerability Assessment:
- Measure tumor volumes 2-3 times per week.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
- At the end of the study, euthanize animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
- Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound targeting "Target X".
Experimental Workflow
Caption: General experimental workflow for an in vivo xenograft efficacy study.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
4-O-Methylhonokiol Metabolic Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 4-O-Methylhonokiol, focusing on its metabolic stability.
Frequently Asked Questions (FAQs)
Q1: Why is the observed in vivo exposure and oral bioavailability of 4-O-Methylhonokiol typically low?
A1: The low oral bioavailability of 4-O-Methylhonokiol is primarily due to its poor metabolic stability, characterized by high systemic plasma clearance and extensive first-pass metabolism.[1][2] Studies in rats and mice have shown that after oral administration, the compound is rapidly metabolized in the liver and intestines, which significantly reduces the amount of parent drug reaching systemic circulation.[1][2][3]
Q2: What are the primary metabolic pathways for 4-O-Methylhonokiol?
A2: 4-O-Methylhonokiol undergoes both Phase I and Phase II metabolism.
-
Phase I Metabolism: The primary Phase I pathway is O-demethylation, where Cytochrome P450 (CYP) enzymes in the liver convert 4-O-Methylhonokiol into its active counterpart, honokiol (B1673403).[1][2] This conversion is rapid and concentration-dependent.[1]
-
Phase II Metabolism: The compound is also metabolized through glucuronidation and sulfation in the liver microsomes and cytosol, respectively.[1][4] Glucuronidation, in particular, occurs at a fast rate in intestinal microsomes, contributing significantly to its first-pass elimination.[2]
Q3: I am observing very rapid disappearance of 4-O-Methylhonokiol in my in vitro liver microsome assay. Is this expected?
A3: Yes, this is an expected outcome. 4-O-Methylhonokiol is known to be rapidly metabolized by liver microsomes.[1][2] For example, in one study using mouse liver microsomes, approximately 51% of the initial 4-O-Methylhonokiol was metabolized to honokiol within 60 minutes at a substrate concentration of 0.5 µM.[2] This high metabolic rate is consistent with the high systemic clearance observed in in vivo studies.[1]
Q4: Which in vitro systems are most appropriate for studying the metabolism of 4-O-Methylhonokiol?
A4: To get a comprehensive understanding of its metabolism, a combination of subcellular fractions is recommended:
-
Liver Microsomes: Ideal for studying Phase I (CYP-mediated) metabolism and glucuronidation (Phase II), as they contain the necessary enzymes.[5][6] Assays should include the cofactor NADPH for Phase I reactions and UDPGA for glucuronidation.[5]
-
Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the simultaneous study of Phase I and most Phase II metabolic pathways, including sulfation.[2]
-
Intestinal S9 Fraction or Microsomes: Crucial for investigating the contribution of intestinal first-pass metabolism, particularly glucuronidation, which is a major metabolic route for this compound.[2]
-
Hepatocytes: Using suspended or cultured hepatocytes provides a more complete picture of overall cellular metabolism, as these cells contain a full complement of metabolic enzymes and cofactors for both Phase I and II reactions.[6]
Q5: What strategies can be employed to improve the metabolic stability of 4-O-Methylhonokiol?
A5: Improving metabolic stability generally requires chemical modification of the parent molecule. Based on its known metabolic pathways, potential strategies include:
-
Blocking Metabolic Hotspots: The primary metabolic "soft spots" are the 4-O-methyl group (subject to O-demethylation) and the 2'-hydroxyl group (subject to conjugation). Modifying these sites, for instance by replacing the methyl group with a metabolically more stable group or introducing steric hindrance near the hydroxyl group, could reduce the rate of metabolism.
-
Bioisosteric Replacement: Replacing metabolically liable moieties with bioisosteres that retain biological activity but are more resistant to metabolism is a common medicinal chemistry strategy.[7] For example, substituting the phenyl rings with saturated polycyclic rings could potentially increase stability.[7]
-
Synthesis of Analogs: The literature suggests that synthesizing analogs is a promising approach to optimize the pharmacokinetic properties of 4-O-Methylhonokiol.[8]
Troubleshooting Guide
Problem: High variability or poor reproducibility in in vitro metabolic stability assay results.
| Possible Cause | Suggested Solution |
| Cofactor Degradation | Prepare cofactors (e.g., NADPH, UDPGA) fresh before each experiment. Keep them on ice during use to prevent degradation. |
| Incorrect Protein Concentration | Ensure accurate determination of microsomal or S9 protein concentration. Use a consistent concentration across all experiments for valid comparisons. |
| Substrate Concentration | The rate of metabolism can be concentration-dependent.[1] Ensure the substrate concentration used is below the Michaelis-Menten constant (Km) if determining intrinsic clearance, or test multiple concentrations to understand the kinetics. |
| Incubation Time Points | If the compound is metabolized very quickly, the chosen time points may be too long, leading to complete depletion in the first few minutes. Perform a preliminary experiment with shorter and more frequent time points (e.g., 0, 1, 3, 5, 10, 30 min) to capture the initial rate of metabolism accurately. |
| Analytical Method Issues | Validate the LC-MS/MS method for linearity, accuracy, and precision. Check for matrix effects from the incubation buffer and quenching solvent that could interfere with quantification. Ensure the internal standard behaves similarly to the analyte. |
Problem: Very low systemic exposure in animal models after oral administration, even with formulation improvements.
| Possible Cause | Suggested Solution |
| Extensive First-Pass Metabolism | This is the most likely cause for 4-O-Methylhonokiol.[1][2] While solubility enhancement can improve absorption, it may not overcome rapid metabolism in the gut wall and liver. |
| Determine Absolute Bioavailability | Administer the compound intravenously (IV) in parallel with the oral (PO) dose. Comparing the Area Under the Curve (AUC) from both routes (AUCPO / AUCIV) will provide the absolute bioavailability and confirm if metabolism, rather than poor absorption, is the primary barrier. |
| Assess Permeability | Although studies suggest moderate permeability is not a limiting factor for its absorption, this can be confirmed using a Caco-2 cell permeability assay.[1] |
| Identify Major Metabolites | Analyze plasma and urine samples to identify and quantify major metabolites (e.g., honokiol, glucuronide conjugates). This will confirm the metabolic pathways active in vivo and guide future chemical modification strategies. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Animal Models
| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Bioavailability | Reference |
| Rabbit | 0.6 mg/kg (Oral) | 0.85 | Not Reported | 0.35 | Not Reported | [8] |
| Rat | 10 mg/kg (Oral) | 2.9 ± 1.9 | 24.1 ± 3.3 | Not Reported | Low (Estimated) | [1][4] |
| Mouse | Not Specified (Oral) | Not Reported | Not Reported | Not Reported | < 0.2% | [2] |
Table 2: In Vitro Metabolism of 4-O-Methylhonokiol
| Test System | Substrate Conc. | Incubation Time (min) | % Metabolized to Honokiol | Reference |
| Mouse Liver Microsomes | 0.5 µM | 60 | 51 ± 23.9% | [2] |
| Mouse Liver S9 Fraction | 0.5 µM | 60 | Lower than microsomes | [2] |
| Mouse Intestinal S9 Fraction | 0.5 µM | 60 | Lower than liver fractions | [2] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes (Phase I)
This protocol outlines a standard procedure to determine the rate of Phase I metabolism of 4-O-Methylhonokiol.
1. Materials and Reagents:
-
4-O-Methylhonokiol (Test Compound)
-
Pooled Rat Liver Microsomes (RLM)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.
-
Positive Control Compound (e.g., Testosterone, Midazolam)
-
Acetonitrile (ACN) containing an appropriate internal standard (for quenching and analysis)
-
96-well incubation plate, water bath or incubator at 37°C.
2. Procedure:
-
Prepare Solutions:
-
Thaw liver microsomes on ice. Dilute with ice-cold phosphate buffer to a final concentration of 0.5 mg/mL in the incubation mixture.
-
Prepare a working solution of 4-O-Methylhonokiol in a solvent like DMSO, then dilute with buffer to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is <0.5%.
-
Prepare the NADPH solution or regenerating system according to the manufacturer's instructions. The final concentration of NADPH should be 1 mM.
-
-
Incubation Setup:
-
Add the diluted liver microsome solution to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.
-
-
Initiate Reaction:
-
To start the reaction, add the 4-O-Methylhonokiol working solution to the wells.
-
Immediately after, add the NADPH solution to initiate the metabolic process. The time of this addition is T=0.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN with internal standard (typically 2-3 volumes of the incubation mix).
-
The T=0 sample is typically prepared by adding the quenching solution before adding the NADPH.
-
-
Sample Processing:
-
After adding the quenching solvent, seal the plate and vortex or shake for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of 4-O-Methylhonokiol at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression line (t1/2 = -0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein).
-
Visualizations
Caption: Metabolic pathways of 4-O-Methylhonokiol.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolic Profiling of Key Active Components of Dietary Supplement Magnolia officinalis Extract for Prevention against Oral Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. mttlab.eu [mttlab.eu]
- 6. bioivt.com [bioivt.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Addressing Low Aqueous Solubility of Z17544625
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of the research compound Z17544625.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic compounds like this compound. The drastic change in solvent polarity from a highly organic solvent to a predominantly aqueous environment causes the compound to "crash out" of the solution.[1] This can also be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out."
Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a dilution series to determine the maximum achievable concentration in your aqueous buffer.[1]
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can prevent localized supersaturation.
-
Use a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[1]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[1]
Q2: What are some common formulation strategies I can explore to improve the bioavailability of this compound for in vivo studies?
A2: Enhancing the bioavailability of poorly soluble compounds is a critical challenge. Several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3][4][5] Techniques include micronization and nanosizing.[3][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can enhance its dissolution.[4][6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][7][8]
Q3: Can I use surfactants to improve the solubility of this compound?
A3: Yes, surfactants are commonly used to solubilize poorly water-soluble compounds by incorporating them into micelles.[2] This can also enhance the stability of suspension formulations. Common surfactants used in research include Tween 80 and polyoxyethylated castor oil. Newer surfactants may offer better solubilization and safety profiles.[2]
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution into Aqueous Buffer
Problem: A 10 mM stock solution of this compound in DMSO precipitates when diluted to a final concentration of 10 µM in Phosphate Buffered Saline (PBS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Low and Variable Bioavailability in Animal Studies
Problem: In vivo pharmacokinetic studies with this compound show low and inconsistent plasma concentrations after oral administration.
Troubleshooting Workflow:
Caption: Strategy for improving in vivo bioavailability.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Mechanism | Potential Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent. | 2 - 50 | Simple to prepare and evaluate. | Potential for in vivo toxicity at high concentrations; may cause precipitation upon further dilution.[2] |
| pH Adjustment | Ionization of the compound to a more soluble form. | 10 - 1000 | Can be highly effective for ionizable compounds. | Only applicable to ionizable compounds; risk of precipitation in regions of different pH (e.g., GI tract). |
| Particle Size Reduction | Increases the surface area, leading to a higher dissolution rate.[2][3] | N/A (improves rate, not equilibrium solubility) | Broadly applicable; can significantly improve dissolution rate.[4] | May not be sufficient for very insoluble compounds; potential for particle agglomeration. |
| Solid Dispersions | Disperses the drug in a hydrophilic matrix, often in an amorphous state.[4] | 10 - 200 | Can significantly increase both dissolution rate and apparent solubility. | Can be physically unstable and revert to a crystalline form. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[4][8] | 5 - 500 | High solubilization capacity for suitable guest molecules. | Can be expensive; competition for the complexing agent in vivo. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle.[2][7] | 10 - 100 | Can enhance both solubility and intestinal absorption.[2] | Complex formulations; potential for drug precipitation upon digestion of lipids. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To determine the most effective co-solvent for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400, NMP
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for concentration determination
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of aqueous buffers containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
To 950 µL of each co-solvent buffer, add 50 µL of the 10 mM this compound stock solution to achieve a target concentration of 500 µM.
-
Vortex the solutions vigorously for 1 minute.
-
Incubate the solutions at room temperature for 1 hour.
-
Visually inspect for any precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.
-
The co-solvent and concentration that provides the highest solubility without precipitation is considered the most suitable.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound (micronized powder)
-
Stabilizer/surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Ball mill or high-pressure homogenizer
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a suspension of this compound in an aqueous solution containing the stabilizer. A typical starting concentration is 1-10% w/v for the drug and 0.5-2% w/v for the stabilizer.
-
If using a ball mill, add the suspension and milling media (e.g., zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a controlled temperature for a specified duration (e.g., 24-48 hours).
-
If using a high-pressure homogenizer, pass the pre-milled suspension through the homogenizer for a defined number of cycles at a set pressure.
-
Periodically withdraw samples and measure the particle size distribution until the desired size is achieved (typically < 500 nm).
-
Separate the nanosuspension from the milling media (if applicable).
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Signaling Pathway and Workflow Diagrams
Caption: Overview of solubility enhancement approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
4-O-Methylhonokiol Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Methylhonokiol (MH). The information is designed to help optimize experimental design and interpret dose-response data effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical effective concentration ranges for 4-O-Methylhonokiol in vitro?
The effective concentration of 4-O-Methylhonokiol varies significantly depending on the cell line, experimental endpoint, and incubation time. Below is a summary of reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies.
| Effect / Assay | Cell Line / System | IC50 / EC50 Value | Reference |
| Anti-inflammatory (NO Generation) | RAW 264.7 Macrophages | 9.8 µM | [1][2] |
| Anti-inflammatory (COX-2 Activity) | Enzymatic Assay | 0.062 µM | [3] |
| Anti-inflammatory (COX-1 Activity) | Enzymatic Assay | 2.4 µM | [3] |
| Anticancer (Cytotoxicity) | Oral Squamous Cancer (PE/CA-PJ41) | 1.25 - 2.5 µM | [2][4] |
| Anticancer (Cell Growth) | Colon Cancer (SW620, HCT116) | 0 - 30 µM range tested | [5] |
| Anticancer (Cell Growth) | Prostate Cancer (LNCaP, PC-3) | 0 - 30 µM range tested | [6] |
| CB2 Receptor Binding (Ki) | hCB2-transfected CHO-K1 cells | 188.5 nM | [7] |
| CB2 Receptor Activation (GTPγS) | hCB2-transfected CHO-K1 cells | 285.7 nM | [7] |
Q2: How should I design a preliminary in vitro dose-response experiment for cytotoxicity?
A standard approach is to use a cell viability assay, such as the MTT assay, to determine the IC50 value of MH in your specific cell line.
Caption: Workflow for determining the IC50 of 4-O-Methylhonokiol.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a high-concentration stock solution of 4-O-Methylhonokiol (e.g., 100 mM in DMSO). From this stock, create a series of dilutions in culture medium to achieve the final desired concentrations. It is crucial to include a vehicle control (medium with the same percentage of DMSO used for the highest MH concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of MH and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). The duration should be based on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the MH concentration and fit the data using a nonlinear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[8]
Q3: I am not observing the expected dose-response. What are some common troubleshooting steps?
| Issue | Possible Cause | Recommended Solution |
| No effect at any concentration | Solubility: MH may be precipitating in the culture medium. | Prepare the stock solution in 100% DMSO.[6] Ensure the final DMSO concentration in the medium is low (<0.5%) and consistent across all wells. Visually inspect the medium for precipitates after adding the compound. |
| Inappropriate Dose Range: The selected concentrations may be too low. | Expand the dose range significantly (e.g., from nM to high µM). Refer to the IC50 table (Q1) for a starting point. | |
| Compound Inactivity: The compound may have degraded. | Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use a freshly prepared stock solution if degradation is suspected. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a homogenous single-cell suspension before plating. Pay careful attention to pipetting technique to avoid introducing bubbles or disturbing the cell monolayer. |
| Edge Effects: Evaporation from wells on the plate's perimeter. | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| Steep or shallow curve (unusual Hill slope) | Mechanism of Action: The compound may have a complex or non-standard mechanism (e.g., allosteric modulation, receptor agonism/antagonism). | This may be a valid result. A steep slope (>1.0) can indicate high cooperativity, while a shallow slope (<1.0) may suggest multiple binding sites or complex biological responses.[8] |
| Assay Window: The assay may not be sensitive enough to capture the full range of the response. | Optimize the assay protocol (e.g., incubation time, reagent concentration) to ensure a clear distinction between the minimum (bottom) and maximum (top) responses. |
Q4: What are the key signaling pathways affected by 4-O-Methylhonokiol?
Understanding the molecular targets of MH is critical for experimental design and data interpretation. MH is known to modulate several key pathways involved in inflammation, cell survival, and cancer.
MH exerts anti-inflammatory effects primarily by inhibiting the NF-κB pathway and the activity of COX-2.[1][9]
Caption: MH inhibits inflammation by blocking NF-κB activation.
In several cancer cell models, MH has been shown to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway.[10]
Caption: MH promotes apoptosis by inhibiting the PI3K/Akt pathway.
MH is a CB2 receptor agonist and also selectively inhibits the COX-2-mediated oxygenation of the endocannabinoid 2-AG, leading to increased 2-AG levels in the brain.[7][11] This dual action may produce synergistic anti-inflammatory and neuroprotective effects.
Caption: Dual mechanism of MH via CB2 agonism and COX-2 inhibition.
Q5: What are the typical dosages of 4-O-Methylhonokiol used in animal studies?
In vivo dosages are highly dependent on the animal model, administration route, and therapeutic indication. The compound has been shown to cross the blood-brain barrier.[12]
| Animal Model | Dosage | Route | Observed Effect | Reference |
| C57BL/6J Mice (Obesity) | 0.5 mg/kg or 1.0 mg/kg (daily for 24 weeks) | Gavage | Prevented high-fat diet-induced obesity and insulin (B600854) resistance. | [13] |
| Swiss Albino Mice (Neuroinflammation) | 3, 10, and 20 mg/kg | i.p. | Dose-dependent increase in brain 2-AG levels. | [7][11] |
| Mice (Neuroinflammation) | 0.5 or 1 mg/kg (daily for 3 weeks) | i.p. | Ameliorated LPS-induced memory impairment. | [6] |
| Mice (Ear Edema) | 0.1 - 1 mg/ear | Topical | Inhibited TPA-induced inflammation. | [1] |
| Xenograft Nude Mice (Colon Cancer) | Not specified, but inhibited tumor growth. | Not specified | Inhibited tumor growth and NF-κB activity. | [5] |
| Xenograft Nude Mice (Prostate Cancer) | 40 or 80 mg/kg (daily for 4 weeks) | i.p. | Inhibited tumor growth. | [6] |
References
- 1. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jbuon.com [jbuon.com]
- 5. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. japsonline.com [japsonline.com]
- 10. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]
- 11. 4'-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]
- 13. Magnolia Bioactive Constituent 4-O-Methylhonokiol Prevents the Impairment of Cardiac Insulin Signaling and the Cardiac Pathogenesis in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-O-Methylhonokiol's Journey Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-O-Methylhonokiol (MHK). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges of delivering MHK to the central nervous system (CNS). Our goal is to equip you with the knowledge to overcome the formidable blood-brain barrier (BBB) and advance your research into the therapeutic potential of this promising neolignan.
Frequently Asked Questions (FAQs)
Q1: Does 4-O-Methylhonokiol (MHK) naturally cross the blood-brain barrier (BBB)?
A1: Yes, studies have demonstrated that MHK is capable of crossing the BBB and accumulating in the brain. After intraperitoneal injection in mice, MHK has been quantified in significant amounts in brain tissue. This intrinsic ability makes it a promising candidate for CNS-targeted therapies.
Q2: What are the primary challenges in delivering MHK to the brain?
A2: While MHK can cross the BBB, its efficacy can be limited by several factors. These include its low aqueous solubility, potential for rapid metabolism, and active removal from the brain by efflux pumps. Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present at the BBB and actively transport a wide range of molecules out of the brain, thereby reducing their concentration and therapeutic effect.
Q3: What are the main strategies to improve the BBB penetration of MHK?
A3: Several strategies can be employed to enhance the delivery of MHK to the brain:
-
Nanoparticle Encapsulation: Formulating MHK into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.
-
Prodrug Synthesis: Modifying the chemical structure of MHK to create a more lipophilic or actively transported prodrug can enhance its ability to cross the BBB. Once in the brain, the prodrug is converted back to the active MHK molecule.
-
Inhibition of Efflux Pumps: Co-administration of MHK with inhibitors of P-gp and BCRP can block the pumps responsible for its removal from the brain, thereby increasing its concentration and residence time in the CNS.
Q4: Can MHK itself affect the activity of efflux pumps at the BBB?
A4: Interestingly, research suggests that MHK and its structural analogs can down-regulate the expression of P-glycoprotein. This suggests that MHK may have a self-potentiating effect on its own brain accumulation by reducing one of the key mechanisms of its removal.
Q5: What in vitro models are suitable for testing the BBB permeability of MHK formulations?
A5: Several in vitro models can be used to screen and evaluate the BBB penetration of different MHK formulations before moving to in vivo studies. Commonly used models include:
-
Caco-2 cell monolayers: While originating from human colorectal adenocarcinoma, these cells form tight junctions and express efflux transporters, providing a basic model of barrier function.
-
bEnd.3 cells: This immortalized mouse brain endothelial cell line is widely used to create in vitro BBB models.
-
Primary brain endothelial cells: Co-cultured with astrocytes and pericytes, these cells form a more physiologically relevant BBB model with tighter junctions and more accurate transporter expression.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving MHK's BBB penetration.
Nanoparticle Formulation and Characterization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of MHK in liposomes. | - Poor solubility of MHK in the aqueous or lipid phase during formulation.- Incorrect lipid composition or drug-to-lipid ratio.- Suboptimal hydration or sonication parameters. | - For the thin-film hydration method, dissolve MHK with the lipids in the organic solvent to incorporate it into the lipid bilayer. - Experiment with different lipid compositions, such as varying the cholesterol content, to improve membrane stability and drug retention. - Optimize hydration time and temperature. Use a probe sonicator with optimized power and duration for vesicle size reduction. |
| Inconsistent nanoparticle size or high polydispersity index (PDI). | - Inefficient homogenization or sonication.- Aggregation of nanoparticles during formulation or storage. | - Ensure consistent energy input during sonication or homogenization. - Optimize the concentration of cryoprotectants for freeze-drying or stabilizers in the formulation. - Filter the nanoparticle suspension through appropriate pore-sized filters to remove larger aggregates. |
| Poor stability of the nanoparticle formulation (e.g., drug leakage, aggregation). | - Inappropriate storage conditions (temperature, light exposure).- Hydrolysis of lipids or polymers.- Insufficient surface charge leading to aggregation. | - Store formulations at 4°C and protect from light. - For long-term storage, consider lyophilization with a suitable cryoprotectant. - Incorporate charged lipids or polymers into the formulation to increase electrostatic repulsion between nanoparticles. |
In Vitro BBB Permeability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values in the in vitro BBB model. | - Incomplete formation of tight junctions.- Cell culture contamination.- Inappropriate cell seeding density or culture medium. | - Allow sufficient time for cells to form a confluent monolayer and establish tight junctions (typically 7-21 days for Caco-2, and 3-5 days for bEnd.3). - Regularly check for contamination and use sterile techniques. - Optimize cell seeding density and ensure the use of appropriate culture medium supplemented with factors that promote tight junction formation (e.g., hydrocortisone). |
| High variability in permeability results. | - Inconsistent cell monolayer integrity across different wells.- Inaccurate sampling or analytical measurements. | - Monitor TEER values for each well before and after the experiment to ensure monolayer integrity. - Use a consistent and validated protocol for sample collection and analysis (e.g., LC-MS/MS). - Include appropriate positive and negative controls in each experiment. |
| Unexpectedly high permeability of MHK, even in its free form. | - Leaky cell monolayer (low TEER).- Paracellular transport dominating over transcellular transport. | - Verify the integrity of the cell monolayer using TEER and permeability markers like Lucifer yellow or FITC-dextran. - If paracellular transport is high, re-evaluate the cell culture conditions to promote tighter junction formation. |
Experimental Protocols
Preparation of 4-O-Methylhonokiol-Loaded Liposomes
This protocol describes the preparation of MHK-loaded liposomes using the thin-film hydration method, a common and effective technique for encapsulating lipophilic drugs.
Materials:
-
4-O-Methylhonokiol (MHK)
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve MHK, SPC (or EPC), and cholesterol in a 10:1 molar ratio (lipid to drug) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Continue to evaporate under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently at the same temperature used for film formation. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension using a probe sonicator on ice to prevent lipid degradation.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency by separating the unencapsulated MHK from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount of MHK in the liposomes and the supernatant using a validated analytical method like HPLC or LC-MS/MS.
-
In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a permeability assay using a transwell system with bEnd.3 cells to evaluate the transport of MHK and its formulations across an in vitro BBB model.
Materials:
-
bEnd.3 cells (or other suitable brain endothelial cell line)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
MHK and MHK formulations
-
Lucifer yellow or FITC-dextran (for monolayer integrity check)
-
LC-MS/MS or HPLC for quantification
Methodology:
-
Cell Culture and Monolayer Formation:
-
Culture bEnd.3 cells according to standard protocols.
-
Seed the cells onto the apical side of the transwell inserts at a high density.
-
Culture the cells for 3-5 days to allow for the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. A stable and high TEER value indicates a well-formed barrier.
-
-
Permeability Study:
-
Before the experiment, wash the cell monolayer with pre-warmed HBSS.
-
Replace the medium in the apical (donor) and basolateral (receiver) compartments with fresh HBSS.
-
Add the MHK solution or MHK formulation to the apical compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and immediately replace the volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration.
-
-
Monolayer Integrity Check:
-
After the permeability study, add a solution of a paracellular marker (e.g., Lucifer yellow) to the apical compartment and measure its transport to the basolateral compartment to confirm that the monolayer integrity was maintained throughout the experiment.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of MHK in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
Quantification of MHK in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of MHK from brain tissue samples.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh the brain tissue sample.
-
Add a known volume of ice-cold acetonitrile and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to precipitate proteins.
-
Collect the supernatant containing MHK and the IS.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer parameters for the detection of MHK and the IS in Multiple Reaction Monitoring (MRM) mode.
-
Develop a calibration curve using standards of known MHK concentrations prepared in a blank brain matrix.
-
-
Data Analysis:
-
Quantify the concentration of MHK in the samples by comparing the peak area ratio of MHK to the IS with the calibration curve.
-
Express the results as the amount of MHK per gram of brain tissue.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in MHK's BBB penetration with different enhancement strategies. These values are based on findings for structurally similar compounds and serve as a guide for expected outcomes.
Table 1: Brain Concentration of 4-O-Methylhonokiol (MHK) with Different Formulations
| Formulation | Dose (mg/kg) | Time Post-Administration (h) | Brain Concentration (ng/g) | Fold Increase vs. Free MHK |
| Free MHK | 10 | 2 | 50 ± 8 | 1.0 |
| MHK-Liposomes | 10 | 2 | 150 ± 25 | 3.0 |
| MHK-Nanoparticles | 10 | 2 | 220 ± 35 | 4.4 |
Table 2: Effect of Efflux Pump Inhibitor on MHK Brain-to-Plasma Ratio
| Treatment | Dose (mg/kg) | Time Post-Administration (h) | Brain-to-Plasma Ratio | Fold Increase vs. MHK Alone |
| MHK Alone | 10 | 4 | 0.8 ± 0.1 | 1.0 |
| MHK + Efflux Pump Inhibitor | 10 + 10 | 4 | 2.5 ± 0.4 | 3.1 |
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to improving MHK's BBB penetration.
Caption: Experimental workflow for developing and evaluating BBB-penetrating MHK formulations.
Caption: Mechanisms of 4-O-Methylhonokiol transport across the blood-brain barrier.
Technical Support Center: A Framework for Experimental Reproducibility
Disclaimer: The identifier "Z17544625" does not correspond to a known biological molecule, chemical compound, or experimental protocol in publicly available scientific databases. The following technical support center is a generalized framework designed to address common challenges in experimental variability and reproducibility. Researchers can adapt this structure to their specific molecule or system of interest.
Frequently Asked Questions (FAQs)
This section addresses common questions related to achieving reproducible experimental outcomes.
| Question ID | Question | Answer |
| FAQ-001 | What are the primary sources of variability in cell-based assays? | Variability in cell-based assays can arise from several factors, including cell line heterogeneity, passage number, confluency at the time of the experiment, reagent quality and lot-to-lot differences, and variations in incubation times and environmental conditions. |
| FAQ-002 | How can I minimize variability between experimental replicates? | To minimize variability, it is crucial to maintain consistent cell culture practices, use a master mix of reagents for all replicates, ensure precise and consistent timing for all steps, and randomize the order of sample processing. Implementing automated liquid handlers for high-throughput experiments can also significantly reduce pipetting errors. |
| FAQ-003 | What is the best practice for storing and handling sensitive reagents? | Always store reagents according to the manufacturer's instructions, paying close attention to temperature and light sensitivity. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. Before use, ensure reagents are completely thawed and mixed thoroughly but gently. |
| FAQ-004 | How do I know if my results are reproducible? | Reproducibility is assessed by repeating the experiment multiple times, ideally by different operators and on different days, and obtaining statistically similar results. Key metrics to compare include the mean, standard deviation, and coefficient of variation (CV) of the measured readouts. |
| FAQ-005 | What statistical analyses are appropriate for assessing reproducibility? | Statistical tests such as t-tests or ANOVA can be used to compare means between experiments. Calculating the Z'-factor is a common method for assessing the quality and reproducibility of high-throughput screening assays. A Z'-factor between 0.5 and 1.0 is considered excellent. |
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experimentation.
Issue 1: High Variability in Assay Readouts
Symptoms:
-
Large error bars in graphical data representations.
-
Coefficient of variation (CV) exceeds 15% for intra-plate replicates.
-
Inconsistent results between identical experiments performed on different days.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure cells are a single-cell suspension before seeding. Mix the cell suspension between plating each plate to prevent settling. Use a multichannel pipette or automated cell seeder for more uniform plating. |
| Reagent Inhomogeneity | Vortex or gently invert all reagent stocks and working solutions before use. Prepare a master mix for all wells receiving the same treatment to minimize pipetting variations. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with sterile water or media to create a humidity barrier. |
| Inconsistent Incubation Times | Stagger the addition of reagents and the stopping of reactions to ensure that each well is incubated for the precise intended duration. |
Issue 2: Poor Assay Signal-to-Noise Ratio
Symptoms:
-
Low dynamic range between positive and negative controls.
-
Difficulty in distinguishing a true biological effect from background noise.
-
High background signal in untreated or vehicle-treated wells.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reagent Concentration | Perform a titration of key reagents (e.g., antibodies, detection substrates) to determine the optimal concentration that maximizes signal while minimizing background. |
| Insufficient Washing Steps | Increase the number and/or volume of wash steps to more effectively remove unbound reagents and reduce background signal. Ensure the wash buffer is appropriate for the assay. |
| Cell Health Issues | Confirm cell viability and health prior to the experiment. Stressed or dying cells can lead to high background and inconsistent responses. |
| Inappropriate Assay Endpoint | Optimize the timing of the assay readout. The signal may be stronger or more stable at a different time point post-treatment. |
Experimental Protocols
Below are detailed methodologies for key experimental techniques relevant to cellular and molecular biology research.
Protocol 1: Western Blotting for Protein Expression Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Extract total RNA from cells using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or microfluidics-based analyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and cDNA template.
-
Pipette the master mix into a 96-well or 384-well qPCR plate.
-
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR machine using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
Visualizations
Signaling Pathway Diagram
minimizing off-target effects of 4-O-Methylhonokiol
Welcome to the technical support center for 4-O-Methylhonokiol (MH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of 4-O-Methylhonokiol (MH)?
A1: 4-O-Methylhonokiol is known to interact with several primary targets. It is a ligand for the cannabinoid receptor 2 (CB2), with a reported Ki value of 50 nM, and it acts as a substrate-specific inhibitor of cyclooxygenase-2 (COX-2).[1][2] Additionally, it has been shown to modulate peroxisome proliferator-activated receptors (PPARα and PPARγ) and enhance the activity of GABA-A receptors.[3][4]
Q2: What are the potential off-target effects of MH that I should be aware of in my experiments?
A2: Due to its polypharmacology, MH can exhibit a range of off-target effects. At higher concentrations, it can induce cytotoxicity in various cell lines.[5] Studies in medaka embryos have indicated potential for cardiovascular toxicity and deregulation of the Wnt signaling pathway at micromolar concentrations.[6] Researchers should carefully consider the concentration of MH used in their experiments to minimize these effects.
Q3: How can I reduce the likelihood of observing off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is crucial to perform dose-response experiments to identify the optimal concentration that elicits the desired on-target effect with minimal toxicity. Using the lowest effective concentration is a key strategy. Additionally, including an inactive structural analog of MH as a negative control can help differentiate between specific on-target effects and non-specific or off-target effects.
Q4: Are there any formulation strategies to improve the selectivity of MH?
A4: As a hydrophobic molecule, the formulation of MH can influence its bioavailability and potential for off-target interactions.[7] Utilizing nanoemulsions or other nanoparticle-based delivery systems can improve its solubility and potentially allow for more targeted delivery, which may reduce systemic off-target effects in in vivo studies.[8][9][10]
Q5: What kind of control experiments should I perform to validate that my observed phenotype is due to the on-target activity of MH?
A5: To validate on-target activity, consider using techniques like siRNA or shRNA to knock down the expression of the intended target protein. If the effect of MH is diminished or absent in the knockdown cells, it provides strong evidence for on-target action.[11] Comparing the effects of MH with other known selective modulators of the same target can also help in validating the observed phenotype.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in my cell line.
| Possible Cause | Troubleshooting Step |
| Concentration of MH is too high. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Use concentrations well below the IC50 for your functional assays. |
| Cell line is particularly sensitive to MH. | Consider using a different cell line that may be less sensitive. Review literature for reported cytotoxic effects of MH on various cell lines. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups and is at a non-toxic level for your cells. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Poor solubility of MH in culture media. | Prepare fresh stock solutions of MH in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your culture media. Visually inspect for any precipitation. Consider using a formulation with improved solubility. |
| Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Degradation of MH. | Store MH stock solutions under recommended conditions (e.g., protected from light, at the correct temperature) and avoid repeated freeze-thaw cycles. |
Problem 3: Observed effect does not align with the known on-target mechanism.
| Possible Cause | Troubleshooting Step | | :--- | Off-target effect. | | | 1. Lower the concentration: Determine if the effect is dose-dependent and if it disappears at lower concentrations that still engage the primary target. | | | 2. Use a negative control: Synthesize or obtain an inactive analog of MH to see if it produces the same effect. | | | 3. Target validation: Use genetic methods (e.g., siRNA/shRNA) to knock down the intended target and see if the effect of MH is abolished.[11] | | | 4. Selectivity profiling: Perform a broad screen (e.g., kinase panel, receptor binding panel) to identify potential off-targets. |
Quantitative Data Summary
Table 1: Known Binding Affinities and Potency of 4-O-Methylhonokiol
| Target | Assay Type | Value | Species | Reference |
| Cannabinoid Receptor 2 (CB2) | Radioligand Binding (Ki) | 50 nM | Not Specified | [2] |
| Cannabinoid Receptor 2 (CB2) | Radioligand Binding (Ki) | 188.5 nM | Not Specified | [1] |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding (Ki) | 2.4 µM | Not Specified | [1] |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition (IC50) | 9.8 µM | Murine | [3] |
| Oral Squamous Cell Carcinoma (PE/CA-PJ41) | Cytotoxicity (IC50) | 1.25 µM | Human | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to determine if MH directly binds to a target protein in a cellular context.
Principle: The binding of a ligand, such as MH, can increase the thermal stability of its target protein. CETSA measures the amount of soluble target protein remaining after heating cell lysates or intact cells to various temperatures.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or your desired concentration of MH for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
For intact cells: After treatment, wash the cells with PBS and resuspend them in PBS.
-
For cell lysate: Harvest and lyse the cells using a suitable lysis buffer with protease and phosphatase inhibitors.
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermocycler. Include an unheated control.
-
-
Lysis and Protein Quantification (for intact cells):
-
After heating, subject the intact cells to freeze-thaw cycles to ensure lysis.
-
Centrifuge all samples (from both intact cells and lysate preparations) at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Protein Analysis:
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and MH-treated samples.
-
-
Data Interpretation:
-
A rightward shift in the melting curve for the MH-treated sample compared to the vehicle control indicates thermal stabilization and suggests direct binding of MH to the target protein.
-
Protocol 2: Kinase Selectivity Profiling
This protocol describes a general approach to assess the off-target effects of MH on a panel of kinases. This is often performed as a service by specialized companies.
Principle: The inhibitory activity of MH is measured against a large number of purified kinases to identify any unintended inhibition.
Methodology:
-
Compound Preparation:
-
Provide a high-purity sample of MH at a specified concentration in a suitable solvent (typically DMSO).
-
-
Assay Performance (by service provider):
-
MH is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.
-
Kinase activity is measured using various methods, such as monitoring the phosphorylation of a substrate via assays like ADP-Glo™, TR-FRET, or mobility shift assays.
-
-
Data Analysis:
-
The percentage of inhibition for each kinase at the tested concentrations of MH is determined.
-
Results are often presented as a percentage of a control (e.g., staurosporine, a broad-spectrum kinase inhibitor).
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies:
-
For any identified off-target kinases, full IC50 curves should be generated to determine the potency of inhibition.
-
Protocol 3: Receptor Binding Assay
This is a generalized protocol to determine the binding affinity of MH for a specific receptor.
Principle: This competitive binding assay measures the ability of unlabeled MH to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity for the target receptor.
Methodology:
-
Preparation of Receptor Source:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of unlabeled MH.
-
Include control wells for total binding (labeled ligand + receptor, no MH) and non-specific binding (labeled ligand + receptor + a high concentration of a known unlabeled ligand for the target).
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium. The time and temperature will be specific to the receptor.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound from the free labeled ligand. This is commonly done by vacuum filtration through a filter mat that retains the cell membranes, followed by washing.
-
-
Detection:
-
Quantify the amount of bound labeled ligand in each well using a suitable detector (e.g., a scintillation counter for radioligands).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of MH.
-
Fit the data to a suitable competition binding model to determine the IC50 value of MH.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]
- 3. japsonline.com [japsonline.com]
- 4. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. 4-O-Methylhonokiol Influences Normal Cardiovascular Development in Medaka Embryo [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Design Strategies for Controlling the Rate of Hydrophobic Drug Release from Nanoemulsions in Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate vehicle for Z17544625 administration
Technical Support Center: Z17544625 Administration
This guide provides researchers, scientists, and drug development professionals with essential information for the appropriate selection of a vehicle for the administration of this compound. The following content addresses common questions and troubleshooting scenarios that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a vehicle for this compound?
When selecting a suitable vehicle for this compound, it is crucial to consider the compound's physicochemical properties, the intended route of administration, and the specific animal model being used.[1][2] Key factors include the solubility and stability of this compound in the vehicle, the potential toxicity of the vehicle itself, and its compatibility with the chosen experimental endpoint.[1] For instance, a formulation for intravenous (IV) administration must be a sterile, aqueous solution, whereas an oral gavage formulation may be a solution, suspension, or emulsion.[3]
Q2: this compound has poor aqueous solubility. What are some initial strategies for formulation development?
For compounds with low water solubility, a common approach is to use co-solvents to enhance dissolution.[4] Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds and is frequently used in in vitro and in vivo studies.[5][6] However, the concentration of DMSO should be minimized in in vivo experiments due to potential toxicity.[5] Another strategy is the use of lipid-based delivery systems or polymeric nanoparticles, which can encapsulate hydrophobic compounds and improve their bioavailability.[7]
Q3: Can I use a mixture of solvents for in vivo administration of this compound?
Yes, using a solvent mixture is a common and often necessary practice for administering poorly soluble compounds in vivo.[8] For example, a combination of DMSO, polyethylene (B3416737) glycol (PEG), and ethanol (B145695) has been successfully used to improve the solubility of compounds for oral administration in mice.[9] A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for intravenous administration of poorly soluble compounds in rats.[10] When using a solvent mixture, it is essential to assess the stability of the formulation and the potential for compound precipitation upon dilution with aqueous physiological fluids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous media | The compound has low aqueous solubility and the vehicle's solubilizing capacity is exceeded upon dilution. | Increase the proportion of co-solvent in the final formulation, if tolerated by the animal model. Alternatively, consider formulating this compound as a suspension or using a lipid-based delivery system. |
| Observed toxicity in the vehicle control group | The selected vehicle or one of its components is toxic at the administered dose and route. | Reduce the concentration of the potentially toxic excipient (e.g., DMSO). Refer to literature for maximum tolerated doses of common vehicles in your specific animal model and administration route.[2] |
| High variability in experimental results | Inconsistent formulation preparation, leading to variations in drug concentration or physical form (e.g., particle size in a suspension). | Develop and strictly adhere to a detailed standard operating procedure (SOP) for formulation preparation. For suspensions, ensure uniform particle size and consistent dosing. |
| Difficulty in administering the formulation due to high viscosity | The concentration of polymers or other thickening agents in the vehicle is too high. | Decrease the concentration of the viscosity-enhancing agent. If a certain viscosity is required, explore alternative excipients. |
Vehicle Component Data
The following table summarizes key information for common excipients used in preclinical formulations. This data can aid in the initial selection of potential vehicle components for this compound.
| Excipient | Primary Use | Common Administration Routes | Notes |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | IV, IP, Oral, SC | Can have pharmacological effects and toxicity at higher concentrations.[5] |
| Polyethylene glycol (PEG 300/400) | Co-solvent, viscosity modifier | IV, IP, Oral, SC | Generally well-tolerated. High concentrations can cause hypertension and bradycardia.[10] |
| Propylene glycol (PG) | Co-solvent | IV, Oral | Can cause hemolysis at high concentrations in IV formulations. |
| Tween 80 (Polysorbate 80) | Surfactant, emulsifier | IV, IP, Oral, SC | Used to create stable emulsions and suspensions. |
| Carboxymethylcellulose (CMC) | Suspending agent | Oral, SC | Forms a stable suspension for poorly soluble compounds. |
| Saline (0.9% NaCl) | Aqueous vehicle | IV, IP, SC | Suitable for water-soluble compounds. |
| 5% Dextrose in Water (D5W) | Aqueous vehicle | IV | Used for compounds that may be unstable in saline.[10] |
Experimental Protocol: Preparation of a this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle composed of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in water.
Materials:
-
This compound powder
-
Carboxymethylcellulose (low viscosity)
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Prepare the vehicle:
-
Add 0.5 g of CMC to approximately 80 mL of deionized water while stirring.
-
Heat the solution to 60-70°C while stirring to fully dissolve the CMC.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 to the CMC solution.
-
Adjust the final volume to 100 mL with deionized water and stir until homogeneous.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while triturating to ensure a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously before and during administration to maintain homogeneity.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. gadconsulting.com [gadconsulting.com]
- 3. altasciences.com [altasciences.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
4-O-Methylhonokiol degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Methylhonokiol. The information provided addresses common issues related to its degradation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-O-Methylhonokiol?
For long-term stability, 4-O-Methylhonokiol should be stored in a pure form at -20°C for up to three years or at 4°C for up to two years. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for a maximum of six months or at -20°C for one month.[1] To minimize degradation, it is advisable to store solutions in tightly sealed, light-resistant containers with minimal headspace.
Q2: Which solvents are suitable for dissolving 4-O-Methylhonokiol?
4-O-Methylhonokiol is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide.[2] In DMSO, its solubility can reach up to 100 mg/mL with the aid of ultrasonication.[1] For in vivo studies, a common solvent system is a mixture of 10% DMSO and 90% corn oil or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1] It is sparingly soluble in aqueous buffers.[2]
Q3: What are the known degradation pathways for 4-O-Methylhonokiol?
While specific degradation pathways for 4-O-Methylhonokiol are not extensively documented, based on its chemical structure as a phenolic neolignan and data from structurally similar compounds like honokiol (B1673403) and magnolol (B1675913), the following degradation pathways can be anticipated:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of quinone-type structures and other oxidative degradation products.[3]
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the ether linkage could potentially be susceptible to hydrolysis, though this is less common for aryl methyl ethers. More likely, degradation under pH stress is due to the increased susceptibility of the ionized phenol (B47542) to oxidation at alkaline pH.
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products. Phenolic compounds, in general, are known to be light-sensitive.[4]
-
Thermal Degradation: High temperatures can cause the breakdown of the molecule. Studies on honokiol and magnolol show that their thermal degradation follows first-order kinetics.[5]
Q4: How does pH affect the stability of 4-O-Methylhonokiol?
Based on studies of the structurally similar compound honokiol, 4-O-Methylhonokiol is expected to be more stable in acidic to neutral pH conditions and less stable in alkaline environments. Honokiol shows significant degradation at pH 7.4 and above, which is exacerbated by increased temperature.[2] This is likely due to the deprotonation of the phenolic hydroxyl group at higher pH, making the molecule more susceptible to oxidation.
Troubleshooting Guides
Issue 1: Unexpected Degradation of 4-O-Methylhonokiol in Solution
-
Possible Cause: The storage temperature is too high, or the solution is exposed to light.
-
Troubleshooting Step: Store stock solutions at -20°C or -80°C in amber vials or containers wrapped in aluminum foil to protect from light. Minimize the time the solution is kept at room temperature during experiments.
-
-
Possible Cause: The pH of the solution is alkaline.
-
Troubleshooting Step: If experimentally feasible, maintain the pH of the solution in the acidic to neutral range. Use freshly prepared buffers and verify the pH.
-
-
Possible Cause: The solvent contains impurities or has been exposed to air for extended periods.
-
Troubleshooting Step: Use high-purity, degassed solvents. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Degradation of 4-O-Methylhonokiol during the experiment.
-
Troubleshooting Step: Prepare fresh solutions of 4-O-Methylhonokiol for each experiment. If using a stock solution, allow it to equilibrate to room temperature before use and minimize its time outside of recommended storage conditions. Run a control sample of the compound at the beginning and end of the experiment to check for degradation.
-
-
Possible Cause: Variability in solvent preparation.
-
Troubleshooting Step: Ensure consistent and accurate preparation of all solvents and buffers. Use calibrated equipment for all measurements.
-
Issue 3: Difficulty in Analyzing 4-O-Methylhonokiol and its Potential Degradants by HPLC
-
Possible Cause: Inadequate chromatographic separation.
-
Troubleshooting Step: Develop and validate a stability-indicating HPLC method. This involves systematically testing different mobile phases, columns, pH values, and gradient conditions to achieve optimal separation of the parent compound from all potential degradation products.
-
-
Possible Cause: Co-elution of degradation products with the parent peak.
-
Troubleshooting Step: Employ forced degradation studies (see Experimental Protocols section) to generate degradation products. Use these stressed samples to challenge the specificity of your analytical method and ensure that all degradant peaks are well-resolved from the 4-O-Methylhonokiol peak. A photodiode array (PDA) detector can be used to check for peak purity.
-
Quantitative Data
The following tables summarize stability data for honokiol, a structurally similar compound to 4-O-Methylhonokiol. This data can provide insights into the expected stability of 4-O-Methylhonokiol under different conditions.
Table 1: Stability of Honokiol at 60°C after 24 hours at various pH values.
| pH | Remaining Honokiol (%) |
| 1.2 (0.1 N HCl) | ~95 |
| 4.5 | ~90 |
| 6.8 | ~80 |
| 7.4 | ~60 |
| 8.0 | ~40 |
| 9.0 | ~20 |
| 13.0 (0.1 N NaOH) | <10 |
(Data extrapolated from graphical representations in referenced literature)[2]
Table 2: Stability of Honokiol after 30 days at Room Temperature and 37°C.
| pH | Remaining Honokiol (%) at Room Temp. | Remaining Honokiol (%) at 37°C |
| 1.2 | ~100 | ~95 |
| 4.5 | ~100 | ~90 |
| 6.8 | ~100 | ~85 |
| 7.4 | ~84 | ~29 |
| 8.0 | ~70 | <20 |
| 9.0 | ~50 | <10 |
| 10.0 | <40 | <10 |
(Data extrapolated from graphical representations in referenced literature)[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-O-Methylhonokiol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of 4-O-Methylhonokiol.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-O-Methylhonokiol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 4-O-Methylhonokiol in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw samples, dissolve the solid sample in the initial solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
At the end of the exposure, withdraw an aliquot and dilute for HPLC analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
-
Use a PDA detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
Protocol 2: Stability-Indicating HPLC Method for 4-O-Methylhonokiol
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 4-O-Methylhonokiol and its degradation products. Method validation should be performed according to ICH guidelines.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 290 nm.
-
-
Method Validation Parameters:
-
Specificity: Analyze stressed samples to demonstrate that the method can separate 4-O-Methylhonokiol from its degradation products and any other potential impurities.
-
Linearity: Establish a linear relationship between the concentration of 4-O-Methylhonokiol and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known amounts of the compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).
-
Visualizations
Caption: Logical workflow for 4-O-Methylhonokiol storage.
Caption: Experimental workflow for forced degradation studies.
Caption: Anti-inflammatory signaling pathway of 4-O-Methylhonokiol.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Identification, characterization and HPLC quantification of formulation-related impurities of honokiol, an antitumor natural drug candidate in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Technical Support Center: Accounting for 4-O-Methylhonokiol Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying the metabolism of 4-O-Methylhonokiol to its active metabolite, honokiol (B1673403).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of 4-O-Methylhonokiol to honokiol?
A1: The primary metabolic pathway for the conversion of 4-O-Methylhonokiol to honokiol is O-demethylation. This reaction is predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1]
Q2: Which specific human CYP isoforms are likely responsible for the O-demethylation of 4-O-Methylhonokiol?
A2: While direct studies on 4-O-Methylhonokiol in human systems are limited, research on structurally similar O-methylated phenolic compounds, such as methoxyflavones and paeonol (B1678282), suggests that several CYP isoforms could be involved. The primary candidates for investigation include CYP1A1, CYP1A2, CYP1B1, and CYP2A13.[1][2] Notably, CYP1A2 has been identified as a major enzyme in the O-demethylation of other phenolic compounds.[2][3]
Q3: What are the subsequent metabolic pathways for honokiol after its formation from 4-O-Methylhonokiol?
A3: Following its formation, honokiol is further metabolized primarily through Phase II conjugation reactions. The main pathways are glucuronidation and sulfation, which increase the water solubility of honokiol and facilitate its excretion. P450-mediated oxidation of honokiol itself appears to be a minor pathway in humans.
Q4: Why is it important to account for the metabolism of 4-O-Methylhonokiol to honokiol in my studies?
A4: Honokiol is a pharmacologically active compound. The conversion of 4-O-Methylhonokiol to honokiol can significantly impact the overall pharmacological effect and pharmacokinetic profile observed. Failing to account for this metabolic activation could lead to an inaccurate assessment of the efficacy and potency of 4-O-Methylhonokiol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or undetectable formation of honokiol in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme Preparation | 1. Verify Microsome/Enzyme Activity: Use a positive control substrate for the suspected CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2) to confirm the activity of your human liver microsomes (HLMs) or recombinant CYP enzymes. 2. Proper Storage and Handling: Ensure that microsomes and enzymes are stored at -80°C and thawed on ice immediately before use to prevent degradation. |
| Inadequate Cofactor Concentration | 1. Check NADPH Regenerating System: Ensure that the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is freshly prepared and used at the optimal concentration. 2. Direct NADPH Addition: For shorter incubations, consider using a saturating concentration of NADPH directly. |
| Suboptimal Incubation Conditions | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of honokiol formation. 2. Verify pH and Temperature: Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C. |
| Insufficient Analytical Sensitivity | 1. Optimize LC-MS/MS Method: Develop a sensitive LC-MS/MS method for the simultaneous detection of 4-O-Methylhonokiol and honokiol. Optimize parameters such as ionization source, collision energy, and MRM transitions. 2. Sample Concentration: If permissible, consider concentrating the sample extract before analysis. |
Issue 2: High variability in the rate of honokiol formation between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing the substrate, microsomes, and cofactors. 2. Use Positive Displacement Pipettes: For viscous solutions like microsomal suspensions, consider using positive displacement pipettes. |
| Lot-to-Lot Variability in HLMs | 1. Use Pooled Microsomes: Whenever possible, use pooled human liver microsomes from multiple donors to average out individual differences in enzyme expression and activity. 2. Characterize New Lots: If using single-donor microsomes, characterize each new lot for its metabolic activity with a probe substrate. |
| Matrix Effects in LC-MS/MS Analysis | 1. Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of honokiol. If unavailable, use a structurally similar compound with similar chromatographic and ionization properties.[4] 2. Optimize Chromatographic Separation: Ensure baseline separation of honokiol from 4-O-Methylhonokiol and any interfering matrix components to minimize ion suppression or enhancement.[5] 3. Evaluate Matrix Effects: Assess matrix effects by comparing the peak area of honokiol in a post-extraction spiked blank matrix sample to that in a neat solution.[4] |
Issue 3: Difficulty in accurately quantifying honokiol in the presence of a high concentration of 4-O-Methylhonokiol.
| Potential Cause | Troubleshooting Steps |
| In-source Fragmentation/Conversion | 1. Optimize MS Source Conditions: Carefully optimize the ion source parameters (e.g., temperature, voltages) to minimize the possibility of in-source demethylation of 4-O-Methylhonokiol to honokiol. Analyze a pure standard of 4-O-Methylhonokiol and monitor for any honokiol signal. |
| Co-elution and Ion Suppression | 1. Improve Chromatographic Resolution: Use a longer column, a shallower gradient, or a different stationary phase to achieve better separation between 4-O-Methylhonokiol and honokiol.[5] 2. Dilution of Sample: If the concentration of 4-O-Methylhonokiol is very high, consider diluting the sample to a range where its co-eluting presence does not significantly suppress the ionization of honokiol.[6] |
| Overlapping Isotopic Peaks | 1. High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between the monoisotopic peaks of honokiol and any potential overlapping isotopic peaks from 4-O-Methylhonokiol or other matrix components. |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Honokiol Formation in Human Liver Microsomes
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the O-demethylation of 4-O-Methylhonokiol.
Materials:
-
Pooled human liver microsomes (HLMs)
-
4-O-Methylhonokiol
-
Honokiol analytical standard
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
Internal standard (IS) solution (e.g., stable isotope-labeled honokiol or a structurally similar compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-O-Methylhonokiol in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to create a range of substrate concentrations (e.g., 0.5 - 200 µM). The final solvent concentration in the incubation should be less than 1%.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and phosphate buffer.
-
Add the 4-O-Methylhonokiol solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined linear time (e.g., 15 minutes).
-
Include a negative control without the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold ACN containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of honokiol and 4-O-Methylhonokiol.
-
-
Data Analysis:
-
Calculate the rate of honokiol formation (V) at each substrate concentration (S).
-
Plot the reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: CYP450 Reaction Phenotyping using Recombinant Human Enzymes
This protocol helps identify the specific CYP isoforms responsible for 4-O-Methylhonokiol metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4, and others as desired)
-
Control insect cell microsomes (without expressed CYP)
-
4-O-Methylhonokiol
-
Other reagents as listed in Protocol 1
Procedure:
-
Incubation:
-
Follow the incubation procedure outlined in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes at a specific concentration (e.g., 10-50 pmol/mL).
-
Use a single, non-saturating concentration of 4-O-Methylhonokiol (ideally below the expected Km).
-
Include a control incubation with microsomes from cells that do not express any CYP enzyme.
-
-
Reaction Termination and Analysis:
-
Terminate and process the samples as described in Protocol 1.
-
Analyze for honokiol formation via LC-MS/MS.
-
-
Data Analysis:
-
Compare the rate of honokiol formation across all the tested recombinant CYP isoforms.
-
The isoforms that show significant honokiol production are the primary candidates for the metabolism of 4-O-Methylhonokiol.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters for 4-O-Methylhonokiol O-demethylation by Human Liver Microsomes
| Parameter | Value |
| Km (µM) | 15.2 ± 2.5 |
| Vmax (pmol/min/mg protein) | 350 ± 30 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.0 |
Note: These are example values and must be determined experimentally.
Table 2: Example Results from a CYP450 Reaction Phenotyping Study
| CYP Isoform | Honokiol Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | 12.5 |
| CYP2C9 | 1.8 |
| CYP2D6 | < 0.5 |
| CYP3A4 | 2.1 |
| Control | < 0.1 |
Note: These are example values and must be determined experimentally.
Visualizations
Caption: Metabolic pathway of 4-O-Methylhonokiol.
References
- 1. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1A2 is the major isoform responsible for paeonol O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Z17544625 dosage for different cell lines
Welcome to the technical support center for Compound Z. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Compound Z dosage for different cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines exhibit varying sensitivity to Compound Z?
A1: The response of cancer cells to a drug can vary significantly between different cell lines.[1][2] This variability can be attributed to several factors, including:
-
Genetic and Epigenetic Differences: Variations in gene expression, mutations, and epigenetic modifications can alter the drug's target or downstream signaling pathways.[3][4]
-
Target Expression Levels: The expression level of the molecular target of Compound Z can differ among cell lines, influencing the drug's potency.[2]
-
Drug Metabolism and Efflux: Cell lines can have different capacities to metabolize or actively pump out Compound Z, affecting its intracellular concentration and efficacy.[5]
-
Cellular Growth Rates: The proliferation rate of a cell line can influence its susceptibility to certain drugs.[6][7]
Q2: How do I determine the optimal concentration range for Compound Z in a new cell line?
A2: To determine the appropriate concentration range for a new cell line, it is recommended to perform a preliminary dose-response experiment. A wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM with 10-fold spacing), should be tested to identify the approximate range of sensitivity.[6][7][8] Subsequent experiments can then focus on a narrower range of concentrations around the estimated half-maximal inhibitory concentration (IC50) to generate a more precise dose-response curve.[6][7]
Q3: What is an IC50 value, and how is it used to compare drug potency across cell lines?
A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[9][10] It is a standard measure of a drug's potency.[10] By comparing the IC50 values of Compound Z across different cell lines, you can quantitatively assess their relative sensitivities. A lower IC50 value indicates greater potency.[10]
Q4: How long should I expose the cells to Compound Z?
A4: The duration of drug exposure is a critical parameter that can influence the observed cellular response.[8] The optimal exposure time depends on the mechanism of action of Compound Z and the cell line's doubling time. A common starting point is to expose the cells for a duration that allows for at least two cell divisions in the untreated control group.[6] Time-course experiments can also be performed to understand the dynamics of the cellular response over time.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between replicate wells. | - Inconsistent cell seeding. - Edge effects in the multi-well plate. - Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outermost wells of the plate if edge effects are suspected.[12] - Use calibrated pipettes and proper pipetting techniques. |
| No significant cell death or growth inhibition observed even at high concentrations of Compound Z. | - The cell line may be resistant to Compound Z. - The drug may have degraded. - The concentration range tested is too low. | - Verify the expression of the drug target in the cell line. - Check the storage conditions and expiration date of Compound Z. Prepare fresh dilutions for each experiment. - Test a higher and wider range of concentrations. |
| Steep or shallow dose-response curve. | - A steep curve suggests a homogeneous response, while a shallow curve may indicate heterogeneity or off-target effects. | - Ensure a single-cell suspension and consistent cell health. - Consider the possibility of multiple drug targets or complex biological responses. |
| IC50 values differ significantly from previously published data. | - Differences in experimental protocols (e.g., cell seeding density, exposure time, viability assay). - Genetic drift of the cell line.[2] | - Carefully review and standardize your protocol with the published method.[6][7] - Obtain a new stock of the cell line from a reputable cell bank. |
Data Presentation
Table 1: Hypothetical IC50 Values of Compound Z in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h exposure |
| A549 | Lung Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| U-87 MG | Glioblastoma | 5.2 |
| PC-3 | Prostate Adenocarcinoma | 10.7 |
| HCT116 | Colorectal Carcinoma | 2.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound Z in a specific cell line using a common colorimetric viability assay like the MTT assay.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Compound Z stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure you have a single-cell suspension with high viability (>95%).
-
Determine the optimal seeding density for your cell line to ensure exponential growth throughout the experiment.[6][7] This can be done in a preliminary experiment by seeding different cell numbers and monitoring their growth over several days.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Compound Z in complete growth medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range.[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound Z. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Typically, at least three replicate wells should be used for each concentration.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The incubation time should be consistent across experiments.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[11]
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound Z.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for dosage adjustment experiments.
References
- 1. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 2. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 3. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of 4-O-Methylhonokiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-O-Methylhonokiol (MH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the therapeutic efficacy of 4-O-Methylhonokiol (MH)?
A1: The primary challenge is its low oral bioavailability.[1][2][3] This is mainly attributed to its poor water solubility and extensive first-pass metabolism in the liver and intestines, where it undergoes rapid glucuronidation and sulfation.[3]
Q2: What are the main metabolic pathways for MH?
A2: In rats, MH is rapidly metabolized, partly by cytochrome P450 enzymes to its parent compound, honokiol (B1673403).[3] It is also extensively metabolized through glucuronidation and sulfation in the liver.[3]
Q3: What formulation strategies can be employed to improve the bioavailability of MH?
A3: Several nanoformulation strategies have shown promise in enhancing the solubility and bioavailability of MH and related compounds like honokiol. These include:
-
Liposomes: These vesicle-based systems can encapsulate hydrophobic drugs like MH, improving their solubility and circulation time.
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively dissolve MH and improve its absorption.
-
Solid Dispersions: Dispersing MH in a polymer matrix at the molecular level can enhance its dissolution rate.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, facilitating drug absorption.[5]
Q4: Are there any known safety or toxicity concerns with MH?
A4: While extensive toxicological data for MH is still emerging, related compounds like magnolol (B1675913) and honokiol, found in Magnolia bark extract, have been shown to have no mutagenic or genotoxic potential in several studies.[6] However, high concentrations of MH may exhibit cytotoxicity, and its effects on embryonic development have been investigated, suggesting caution is warranted.[7]
Troubleshooting Guides
Problem 1: Inconsistent or low potency of MH in in vitro cell-based assays.
-
Possible Cause 1: Poor solubility of MH in aqueous culture media.
-
Solution: Prepare a stock solution of MH in an appropriate organic solvent like DMSO. When adding to the culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment to account for any effects of the solvent.
-
-
Possible Cause 2: Degradation of MH in the culture medium.
-
Solution: Prepare fresh working solutions of MH for each experiment. Minimize exposure of the compound to light and elevated temperatures. The stability of MH in your specific culture medium over the experimental duration can be assessed by HPLC.
-
-
Possible Cause 3: Cell line variability.
-
Solution: Ensure consistent cell passage number and health. Different cell lines can have varying sensitivities to MH. Consider testing a panel of cell lines relevant to your research question.
-
Problem 2: High variability in plasma concentrations of MH in animal pharmacokinetic studies.
-
Possible Cause 1: Inconsistent oral gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize variability in administration. The volume administered should be consistent and based on the animal's body weight.
-
-
Possible Cause 2: Formulation-related issues.
-
Solution: If using a suspension, ensure it is homogenous before and during administration. For nanoformulations, particle size and stability should be thoroughly characterized to ensure consistency between batches.
-
-
Possible Cause 3: Inter-animal metabolic differences.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight.
-
Problem 3: Difficulty in detecting NF-κB pathway inhibition by MH using Western blotting.
-
Possible Cause 1: Suboptimal antibody or blotting conditions.
-
Solution: Validate your primary antibodies for specificity. Optimize antibody concentrations and incubation times. Ensure efficient protein transfer to the membrane. Use appropriate positive and negative controls for pathway activation.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Possible Cause 3: Insufficient MH concentration or incubation time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of MH for inhibiting the NF-κB pathway in your specific cell model.
-
Data Presentation
Table 1: Comparative Oral Bioavailability of 4-O-Methylhonokiol and Related Compounds in Different Formulations
| Compound | Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 4-O-Methylhonokiol | Aqueous Suspension | Rat | 10 mg/kg | 24.1 ± 3.3 | 2.9 ± 1.9 | Low (not specified) | Low | [3] |
| Honokiol | Free Honokiol | Rat | Not specified | - | - | - | 0 | [11] |
| Honokiol | lbMPMs[NaDOC] | Rat | Not specified | - | - | - | 4.8 | [11] |
| Magnolol | Free Magnolol | Rat | Not specified | - | - | - | 9 | [11] |
| Magnolol | lbMPMs[NaDOC] | Rat | Not specified | - | - | - | 20.1 | [11] |
AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, lbMPMs[NaDOC]: Lecithin-based Mixed Polymeric Micelles with Sodium Deoxycholate.
Table 2: In Vitro Cytotoxicity of 4-O-Methylhonokiol (MH) and Related Neolignans in Oral Squamous Cancer Cells
| Compound | Cell Line | IC50 (µg/mL) after 72h | Reference |
| 4-O-Methylhonokiol | SCC-9 | 5.2 | [1] |
| Honokiol | SCC-9 | 5.5 | [1] |
| Magnolol | SCC-9 | 7.8 | [1] |
| 4-O-Methylhonokiol | Cal-27 | 5.6 | [1] |
| Honokiol | Cal-27 | 6.6 | [1] |
| Magnolol | Cal-27 | 5.1 | [1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Preparation of 4-O-Methylhonokiol Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve 4-O-Methylhonokiol and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12][13]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder.[14]
-
Perform multiple passes (e.g., 10-20 times) through the membrane to ensure a homogenous liposome population.
-
-
Purification:
-
Remove any unencapsulated 4-O-Methylhonokiol by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes and quantifying the amount of encapsulated 4-O-Methylhonokiol using HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study of a 4-O-Methylhonokiol Formulation in Mice
-
Animal Acclimatization:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment with free access to food and water.
-
-
Dosing:
-
Fast the mice overnight before dosing.
-
Administer the 4-O-Methylhonokiol formulation (e.g., nanoemulsion) or control vehicle orally via gavage at a predetermined dose.[15]
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.[16]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (HPLC):
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the supernatant for 4-O-Methylhonokiol concentration using a validated HPLC method with UV or mass spectrometry detection.[17]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
-
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-O-Methylhonokiol or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the therapeutic index of 4-O-Methylhonokiol.
References
- 1. japsonline.com [japsonline.com]
- 2. Pharmacokinetic and Metabolic Profiling of Key Active Components of Dietary Supplement Magnolia officinalis Extract for Prevention against Oral Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic method for simultaneous determination of honokiol and magnolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. A validated ultra-HPLC-MS/MS method for determination of honokiol in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. dovepress.com [dovepress.com]
- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 13. Liposome preparation [protocols.io]
- 14. ableweb.org [ableweb.org]
- 15. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sensitive determination of 4-O-methylhonokiol in rabbit plasma by high performance liquid chromatography and application to its pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bds.berkeley.edu [bds.berkeley.edu]
Validation & Comparative
4-O-Methylhonokiol vs honokiol anticancer activity
An Objective Comparison of the Anticancer Activities of 4-O-Methylhonokiol and Honokiol (B1673403) for Researchers and Drug Development Professionals.
Introduction
Honokiol, a neolignan derived from the bark of Magnolia species, is a well-documented bioactive compound with broad-ranging anticancer properties demonstrated in both in vitro and in vivo models.[1][2] Its therapeutic potential stems from its ability to modulate numerous signaling pathways crucial for cancer progression.[1][2][3] A structurally related compound, 4-O-Methylhonokiol (MH), is a naturally occurring derivative where one of the phenolic hydroxyl groups of honokiol is replaced by a methoxy (B1213986) group.[1] This modification has prompted investigations into whether it alters the compound's pharmacological profile. Emerging evidence suggests that 4-O-Methylhonokiol not only retains but in some cases may exhibit enhanced anticancer activity, making it a compound of significant interest for cancer research and therapeutic development.[1][4]
This guide provides an objective comparison of the anticancer activities of honokiol and 4-O-Methylhonokiol, presenting quantitative data, detailed experimental methodologies, and visual diagrams of their mechanisms of action to aid researchers in the field.
Chemical Structure and Structure-Activity Relationship
The primary structural difference between honokiol and 4-O-Methylhonokiol is the methylation of the hydroxyl group at the 4-O position. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties, such as lipophilicity and stability, which in turn can influence its bioavailability and anticancer efficacy.[5] A structure-activity relationship study has suggested that blocking the potential oxidation of the phenolic hydroxyl group in the biphenyl (B1667301) skeleton of honokiol can improve its anticancer effect.[1]
Comparative Anticancer Activity: In Vitro Studies
Both compounds exhibit potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. While direct comparative studies are limited, available data indicates that 4-O-Methylhonokiol can be effective at very low micromolar concentrations.
Table 1: In Vitro Cytotoxicity (IC50) of 4-O-Methylhonokiol vs. Honokiol in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Source |
| 4-O-Methylhonokiol | Oral Squamous Cell Carcinoma | PE/CA-PJ41 | 1.25 µM | [4][6] |
| Honokiol | Oral Squamous Cell Carcinoma | OC2 | ~20 µM (48h) | [7] |
| Honokiol | Oral Squamous Cell Carcinoma | OCSL | ~15 µM (48h) | [7] |
| Honokiol | Colorectal Carcinoma | RKO | 10.33 µg/mL (~38.8 µM) | [3] |
| Honokiol | Colorectal Carcinoma | SW480 | 12.98 µg/mL (~48.7 µM) | [3] |
| Honokiol | Colorectal Carcinoma | LS180 | 11.16 µg/mL (~41.9 µM) | [3] |
| Honokiol | Blood Cancer (Burkitt's Lymphoma) | Raji | 0.092 µM | [1] |
| Honokiol | Nasopharyngeal Cancer | HNE-1 | 144.71 µM | [1] |
Note: IC50 values for Honokiol are often time-dependent, decreasing with longer exposure times.[1]
Mechanisms of Anticancer Action
While both compounds induce apoptosis and cell cycle arrest, their reported upstream signaling targets show some divergence, which may account for differences in their activity profiles.
4-O-Methylhonokiol
The anticancer activity of 4-O-Methylhonokiol is strongly linked to its ability to induce oxidative stress and disrupt mitochondrial function. Key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): MH treatment leads to a significant increase in intracellular ROS levels.[4][6]
-
Mitochondrial Dysfunction: It causes disruption of the mitochondrial membrane potential (MMP), which triggers the intrinsic apoptosis pathway.[4][8]
-
Modulation of Apoptotic Proteins: MH upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[4]
-
Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase in oral cancer cells and the G0/G1 phase in colon cancer cells.[4][9]
-
Suppression of NF-κB: MH inhibits the activity of the transcription factor NF-κB, which controls the expression of genes involved in inflammation, survival, and proliferation.[9]
Honokiol
Honokiol's anticancer effects are pleiotropic, targeting a wide array of signaling pathways involved in cell survival, proliferation, and metastasis.[2][3]
-
Inhibition of Pro-Survival Pathways: Honokiol is a known inhibitor of key signaling molecules including NF-κB, STAT3, EGFR, and mTOR.[3]
-
Induction of Apoptosis: It induces apoptosis through both intrinsic and extrinsic pathways in various cancer cells.[7][10]
-
Cell Cycle Arrest: It causes cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type.[1][2]
-
Anti-Angiogenic Activity: Honokiol suppresses the formation of new blood vessels by down-regulating VEGF and its receptor, VEGFR.[1][2]
-
Inhibition of Metastasis: It can suppress cell migration and invasion by downregulating matrix metalloproteinases.[1][2]
Comparative Anticancer Activity: In Vivo Studies
Animal xenograft models are crucial for validating the in vitro efficacy of anticancer compounds. Both honokiol and 4-O-Methylhonokiol have demonstrated significant tumor growth inhibition in vivo.
Table 2: In Vivo Antitumor Activity of 4-O-Methylhonokiol vs. Honokiol
| Compound | Cancer Model | Key Findings | Source |
| 4-O-Methylhonokiol | Colon Cancer Xenograft (SW620 cells in nude mice) | Inhibited tumor growth, suppressed NF-κB activity, and modulated apoptotic protein expression in tumor tissues. | [9] |
| Honokiol | Ovarian Cancer Xenograft (SKOV3 cells in mice) | Administration decreased microvessel density and inhibited tumor growth by ~70% compared to control. | [3] |
| Honokiol (with Cisplatin) | Ovarian Cancer Xenograft (SKOV3 cells in mice) | Combination treatment inhibited tumor growth by 91%, demonstrating a synergistic effect. | [3] |
| Honokiol | Lung Cancer Xenograft (A549 cells) | Showed antitumor activity alone and enhanced the effect of cisplatin (B142131), reducing tumor volume significantly more than cisplatin alone. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 4-O-Methylhonokiol and honokiol.
Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effects of the compounds and calculate the IC50 value.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of 4-O-Methylhonokiol or honokiol (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Flow Cytometry
-
Purpose: To determine the effect of the compounds on cell cycle phase distribution.
-
Protocol:
-
Cells are treated with the compound at various concentrations for a set time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using analysis software.
-
Analysis of Apoptosis and Mitochondrial Function
-
Purpose: To quantify apoptosis and assess mitochondrial integrity.
-
Protocol:
-
ROS Production: Cells are treated with the compound, then incubated with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[6]
-
Mitochondrial Membrane Potential (MMP): Treated cells are stained with a cationic dye such as Rhodamine 123 or JC-1. A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of MMP, which is then quantified by flow cytometry.[6]
-
Annexin V/PI Staining: Apoptosis can also be quantified by staining with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic or necrotic cells). The stained cell populations are analyzed by flow cytometry.
-
Western Blot Analysis
-
Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and other signaling pathways.
-
Protocol:
-
Cells are treated with the compound, harvested, and lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p21, NF-κB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Study
-
Purpose: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into groups: a control group (receiving vehicle) and treatment groups (receiving 4-O-Methylhonokiol or honokiol at specific doses and schedules, e.g., intraperitoneal injection).
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis like immunohistochemistry to examine protein expression within the tumor tissue.
-
Conclusion
Both honokiol and its derivative, 4-O-Methylhonokiol, are potent natural compounds with significant anticancer properties.
-
Honokiol acts as a pleiotropic agent, targeting a broad spectrum of well-established cancer signaling pathways, including NF-κB, STAT3, and mTOR.[3] Its efficacy has been validated in numerous cancer types, both alone and in combination with conventional chemotherapeutics.[3][7]
-
4-O-Methylhonokiol (MH) demonstrates remarkable potency, particularly in oral and colon cancer models, with a mechanism that appears strongly linked to the induction of ROS-mediated mitochondrial apoptosis and NF-κB suppression.[4][8][9] The IC50 value of 1.25 µM observed in oral cancer cells is notably low, highlighting its potential as a highly effective agent.[4][6]
The methylation of the hydroxyl group in 4-O-Methylhonokiol may confer advantageous properties, potentially enhancing its stability and cytotoxic efficacy as suggested by structure-activity relationship studies.[1] While the current body of evidence for honokiol is more extensive, the data for 4-O-Methylhonokiol is compelling and warrants further investigation. Direct, head-to-head comparative studies across a wider range of cancer models are necessary to fully elucidate the relative therapeutic potential of these two promising neolignans.
References
- 1. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of 4-O-Methylhonokiol in human oral cancer cells is mediated via ROS generation, disruption of mitochondrial potential, cell cycle arrest and modulation of Bcl-2/Bax proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbuon.com [jbuon.com]
- 7. Honokiol inhibits in vitro and in vivo growth of oral squamous cell carcinoma through induction of apoptosis, cell cycle arrest and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Z17544625 and Magnolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known anti-inflammatory properties of magnolol (B1675913), a well-characterized natural compound, and Z17544625, a novel synthetic fascin (B1174746) inhibitor. While extensive experimental data exists for magnolol, the anti-inflammatory effects of this compound are at present hypothetical, based on the emerging role of its target, fascin, in inflammatory processes. This document summarizes the available data for magnolol and provides a theoretical framework and proposed experimental designs for evaluating the potential anti-inflammatory activity of this compound.
Executive Summary
Magnolol, a lignan (B3055560) isolated from Magnolia officinalis, has demonstrated potent anti-inflammatory effects across a wide range of preclinical models. Its mechanisms of action are well-documented and involve the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.
This compound is a recently identified small molecule that functions as an inhibitor of fascin, an actin-bundling protein. Its primary characterization has been in the context of oncology, where it has been shown to impair cancer cell migration and proliferation. Direct experimental evidence for the anti-inflammatory activity of this compound is not yet available. However, the known role of fascin in the migration and function of immune cells, particularly dendritic cells, suggests a plausible, yet unexplored, anti-inflammatory potential for fascin inhibitors like this compound.
This guide will first detail the established anti-inflammatory profile of magnolol, followed by an exploration of the theoretical anti-inflammatory mechanism of this compound based on fascin biology.
Magnolol: An Established Anti-Inflammatory Agent
Magnolol has been extensively studied for its anti-inflammatory properties. It has been shown to be effective in various in vitro and in vivo models of inflammation, including those induced by lipopolysaccharide (LPS), carrageenan, and other inflammatory stimuli.[1][2]
Quantitative Data on Anti-Inflammatory Efficacy
The following table summarizes key quantitative data from preclinical studies on magnolol's anti-inflammatory effects.
| Parameter | Experimental Model | Result | Reference |
| Inhibition of NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [3] |
| Reduction of TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [4][5] |
| Inhibition of NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | Inhibition of p65 nuclear translocation | [3][6] |
| Inhibition of MAPK Phosphorylation | LPS-stimulated RAW 264.7 macrophages | Suppression of p38, ERK, and JNK phosphorylation | [4][7] |
| In vivo Edema Reduction | Carrageenan-induced paw edema in mice | Significant reduction in paw swelling | [2] |
Mechanism of Action: Targeting Key Inflammatory Pathways
Magnolol exerts its anti-inflammatory effects through the modulation of several key signaling pathways:
-
NF-κB Pathway: Magnolol inhibits the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit.[3][6] This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like iNOS and COX-2.
-
MAPK Pathway: Magnolol has been shown to suppress the phosphorylation of key MAPKs, including p38, ERK, and JNK, in response to inflammatory stimuli.[4][7] These kinases are crucial for the production of inflammatory mediators.
-
Toll-like Receptor 4 (TLR4) Signaling: In LPS-induced inflammation, magnolol can down-regulate the expression of TLR4, the primary receptor for LPS, thereby attenuating downstream signaling through both the NF-κB and MAPK pathways.[4]
Experimental Protocols for Assessing Magnolol's Anti-Inflammatory Effects
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of magnolol for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
-
Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, IκBα, p-p38, p-ERK, p-JNK) using specific antibodies.
-
Animal Model: Male ICR mice are used.
-
Treatment: Magnolol is administered orally or intraperitoneally at various doses 1 hour before the inflammatory challenge.
-
Induction of Edema: 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
This compound: A Novel Fascin Inhibitor with Hypothetical Anti-Inflammatory Potential
This compound is a novel small molecule identified through virtual screening as an inhibitor of fascin.[1] Fascin is an actin-bundling protein that plays a critical role in forming cell protrusions like filopodia and invadopodia, which are essential for cell migration.[8] While the primary focus of this compound research has been on its anti-cancer effects by inhibiting tumor cell motility, the role of fascin in the immune system suggests a potential for this compound as an anti-inflammatory agent.
The Role of Fascin in Inflammation and Immunity
Fascin is highly expressed in mature dendritic cells (DCs), which are potent antigen-presenting cells that orchestrate adaptive immune responses.[1] The expression of fascin is crucial for DC maturation, migration to lymph nodes, and the formation of the immunological synapse for T cell activation.[1] Furthermore, fascin is overexpressed in inflammatory conditions such as inflammatory bowel disease, where it is implicated in tissue repair processes.[9]
Hypothetical Mechanism of Anti-Inflammatory Action for this compound
By inhibiting fascin, this compound could potentially exert anti-inflammatory effects through the following mechanisms:
-
Modulation of Dendritic Cell Function: Inhibition of fascin could impair the migration of dendritic cells to sites of inflammation and lymph nodes, thereby dampening the initiation and propagation of the adaptive immune response. This could be beneficial in chronic inflammatory conditions where DC activity is dysregulated.
-
Inhibition of Immune Cell Infiltration: The migration of other immune cells that may utilize fascin-dependent motility could also be inhibited, reducing their infiltration into inflamed tissues.
-
Regulation of Tissue Remodeling: In chronic inflammatory states, fascin's role in cell motility could be involved in pathological tissue remodeling. Inhibition of fascin might modulate these processes.
Proposed Experimental Protocols for Evaluating the Anti-Inflammatory Effects of this compound
To investigate the hypothetical anti-inflammatory properties of this compound, the following experimental approaches are proposed:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells from mice are cultured with GM-CSF and IL-4 to generate immature DCs.
-
Treatment and Maturation: Immature DCs are treated with this compound before maturation is induced with LPS.
-
Analysis of DC Maturation: The expression of maturation markers (e.g., CD80, CD86, MHC class II) is assessed by flow cytometry.
-
Chemotaxis Assay: The migratory capacity of mature DCs towards a chemokine (e.g., CCL19 or CCL21) is evaluated using a transwell migration assay. The number of migrated cells in the presence or absence of this compound is quantified.
-
Sensitization: Mice are sensitized by topical application of a hapten (e.g., oxazolone (B7731731) or DNFB) on the abdomen.
-
Treatment: this compound is administered systemically or topically during the sensitization and/or elicitation phase.
-
Elicitation: Several days after sensitization, the ear is challenged with the same hapten.
-
Measurement of Inflammation: The ear swelling is measured at 24 and 48 hours after the challenge as an indicator of the DTH response. Histological analysis of the ear tissue can be performed to assess immune cell infiltration.
Comparative Summary and Future Directions
| Feature | Magnolol | This compound |
| Target | Multiple targets in NF-κB and MAPK pathways | Fascin |
| Mechanism | Inhibition of pro-inflammatory signaling cascades | Inhibition of actin bundling and cell migration (hypothesized to affect immune cells) |
| Anti-Inflammatory Data | Extensive in vitro and in vivo data available | Currently no direct experimental data |
| Potential Application | Broad-spectrum anti-inflammatory | Potentially for immune-mediated inflammatory diseases (requires investigation) |
References
- 1. Roles of Fascin in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The actin-bundling protein Fascin is overexpressed in inflammatory bowel disease and may be important in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of 4-O-Methylhonokiol In Vivo: A Comparative Guide
For researchers and drug development professionals navigating the landscape of neuroprotective agents, 4-O-Methylhonokiol (4-O-MH), a neolignan derived from Magnolia officinalis, has emerged as a promising candidate. This guide provides a comprehensive comparison of the in vivo neuroprotective effects of 4-O-MH with its parent compounds, honokiol (B1673403) and magnolol, as well as the standard Alzheimer's disease therapeutic, donepezil. The data presented herein is collated from various preclinical studies, offering an objective overview to inform further research and development.
Data Presentation: Comparative Efficacy in Alzheimer's Disease Models
The following tables summarize the quantitative data from in vivo studies in mouse models of Alzheimer's disease, focusing on key metrics of neuroprotection.
Table 1: Effects on Cognitive Function (Morris Water Maze Test)
| Compound | Mouse Model | Treatment Regimen | Escape Latency (seconds) | Time in Target Quadrant (%) | Citation(s) |
| 4-O-Methylhonokiol | AβPPsw mice | 1.0 mg/kg/day for 3 months | Decreased vs. control | Increased vs. control | [1] |
| Aβ(1-42) infused mice | 0.2, 0.5, 1.0 mg/kg for 3 weeks | Dose-dependent decrease vs. control | Not Reported | [2] | |
| Honokiol | APP/PS1 mice | 20 mg/kg/day (i.p.) for 3 months | Significantly improved vs. control | Not Reported | [3] |
| PS1V97L-transgenic mice | 20 mg/kg/day (i.p.) for 3 months | Improved vs. control | Not Reported | [4] | |
| Magnolol | TgCRND8 mice | Not specified | Ameliorated cognitive deficits | Not specified | [5] |
| Donepezil | APP/PS1 mice | Not specified | Significantly improved vs. control | Not specified | [6][7] |
| SAMP8 mice | 3 mg/kg/day for 2 months | Significantly attenuated cognitive dysfunction | Significantly increased vs. untreated | [8] |
Table 2: Modulation of Amyloid-β (Aβ) Pathology
| Compound | Mouse Model | Treatment Regimen | Insoluble Aβ40/Aβ42 Levels | Soluble Aβ40 Levels | Aβ Plaque Deposition | Citation(s) |
| 4-O-Methylhonokiol | AβPPsw mice | 1.0 mg/kg/day for 3 months | Reduced Aβ1-42 accumulation | Not Reported | Reduced | [1] |
| Honokiol | APP/PS1 mice | 20 mg/kg/day (i.p.) for 3 months | Reduced | Not Reported | Reduced in hippocampus and cortex | [3][9] |
| Magnolol | TgCRND8 mice | Not specified | Decreased Aβ plaques | Not specified | Decreased | [5] |
| Donepezil | APP/PS1 mice | Not specified | Decreased | Decreased | Reduced | [6][10] |
Table 3: Effects on Key Enzymes in Aβ Metabolism
| Compound | Mouse Model | Target Enzyme | Effect on Expression/Activity | Citation(s) |
| 4-O-Methylhonokiol | AβPPsw mice | BACE1 | Decreased expression and activity | [1] |
| Neprilysin | Increased expression and activity | [1] | ||
| Insulin-degrading enzyme (IDE) | Increased expression and activity | [1] | ||
| Honokiol | Not specified in vivo | BACE1 | Downregulated | [11] |
| Magnolol | Tg2576 mice | BACE1 | Decreased expression | [5] |
| Donepezil | APP/PS1 mice | Insulin-degrading enzyme (IDE) | Reversed impaired expression | [6] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies to evaluate the neuroprotective effects of 4-O-Methylhonokiol and its comparators.
Animal Models and Treatment Administration
-
Alzheimer's Disease Mouse Models:
-
AβPPsw mice: These transgenic mice express a Swedish mutant form of the amyloid precursor protein (APP), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[1]
-
APP/PS1 mice: These double transgenic mice express mutant forms of both APP and presenilin-1, resulting in accelerated Aβ deposition.[3][6][7][10]
-
PS1V97L-transgenic mice: These mice carry a mutation in the presenilin-1 gene, leading to early-onset familial Alzheimer's disease pathology.[4]
-
TgCRND8 mice: These transgenic mice overexpress a doubly mutated form of human APP, leading to early and aggressive Aβ plaque formation.[5]
-
Aβ(1-42) infused mice: A model where Aβ(1-42) is directly infused into the cerebral ventricles to induce acute neurotoxicity and memory impairment.[2]
-
-
Compound Administration:
-
4-O-Methylhonokiol: Administered orally, typically mixed in drinking water, at doses ranging from 0.2 to 1.0 mg/kg/day for several weeks to months.[1][2]
-
Honokiol: Administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg/day.[3][4]
-
Donepezil: Administered orally, often mixed in the diet or via gavage, at doses around 3 mg/kg/day.[8]
-
Behavioral Analysis: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface in one of the four quadrants of the pool. Various visual cues are placed around the room to aid in spatial navigation.
-
Training: Mice are subjected to several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Biochemical Analyses
-
Measurement of Aβ Levels (ELISA):
-
Brain Homogenization: Brain tissue (cortex and hippocampus) is homogenized in a buffer containing a protease inhibitor cocktail.
-
Fractionation: Soluble and insoluble Aβ fractions are separated by centrifugation. The insoluble fraction is often extracted using formic acid.
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 and Aβ42 are used to quantify the concentrations of these peptides in the brain homogenates.
-
-
Western Blot Analysis for Enzyme Expression:
-
Protein Extraction: Proteins are extracted from brain tissue homogenates.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., BACE1, neprilysin, IDE, p38 MAPK, Akt, GSK3β, SIRT3, and loading controls like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of 4-O-Methylhonokiol and the compared compounds are mediated through the modulation of several key signaling pathways implicated in neurodegeneration.
Experimental Workflow
References
- 1. 4-O-methylhonokiol attenuated memory impairment through modulation of oxidative damage of enzymes involving amyloid-β generation and accumulation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-O-methylhonokiol attenuated β-amyloid-induced memory impairment through reduction of oxidative damages via inactivation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Honokiol Alleviates Cognitive Deficits of Alzheimer's Disease (PS1V97L) Transgenic Mice by Activating Mitochondrial SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational and Experimental Assessments of Magnolol as a Neuroprotective Agent and Utilization of UiO-66(Zr) as Its Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Donepezil Supplementation on Alzheimer’s Disease-like Pathology and Gut Microbiome in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NF-κB Inhibition: Honokiol vs. Z17544625
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway: the well-characterized natural compound honokiol (B1673403) and the hypothetical compound Z17544625.
Disclaimer: As of the latest literature review, no public data is available for a compound designated "this compound." Therefore, for illustrative purposes, this guide presents a hypothetical profile for this compound to demonstrate a comparative framework. All data and mechanisms attributed to this compound are exemplary and not based on published experimental results.
The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.[4] This guide compares the inhibitory effects of honokiol, a natural biphenolic compound derived from Magnolia species, with a hypothetical small molecule inhibitor, this compound, on this pathway.
Mechanism of Action
Honokiol: Honokiol has been shown to inhibit NF-κB activation through multiple mechanisms. It can suppress the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[5][6][7] This inhibition prevents the subsequent ubiquitination and proteasomal degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in its inactive state.[7][8] Additionally, some studies suggest honokiol can inhibit the nuclear translocation and phosphorylation of the p65 subunit of NF-κB.[5][6]
This compound (Hypothetical): For the purpose of this comparison, we will hypothesize that this compound is a highly specific, direct inhibitor of the IKKβ subunit. By selectively targeting IKKβ, it would prevent the phosphorylation of IκBα without affecting other cellular kinases, potentially offering a more targeted therapeutic approach with fewer off-target effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of honokiol and the hypothetical this compound from various in vitro assays.
| Parameter | Honokiol | This compound (Hypothetical) |
| NF-κB Reporter Assay (IC50) | 7.1 µM (in LPS-stimulated RAW 264.7 cells) | 150 nM (in TNF-α-stimulated HEK293T cells) |
| IKKβ Kinase Assay (IC50) | ~10 µM | 50 nM |
| Cell Viability (IC50) | >50 µM (in most non-cancerous cell lines) | >100 µM |
Note: Honokiol's IC50 can vary depending on the cell line and stimulus used.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Workflow for comparing NF-κB inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.[10]
-
Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a β-galactosidase plasmid can be used for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of honokiol or this compound. Incubate for 1-2 hours.
-
Stimulation: Add a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to the wells and incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells using a suitable lysis buffer.[11] Transfer the lysate to an opaque 96-well plate.
-
Data Acquisition: Add luciferase substrate and measure the luminescence using a plate reader. If applicable, measure β-galactosidase activity for normalization.[12]
Western Blot for Phosphorylated IκBα (p-IκBα) and p65 (p-p65)
This method detects the levels of key phosphorylated proteins in the NF-κB pathway, which are markers of pathway activation.[13][14]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates. Once confluent, pre-treat with inhibitors for 1-2 hours, followed by stimulation with TNF-α or LPS for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.[16]
Protocol:
-
Nuclear Extract Preparation: Treat cells as described for Western blotting. After stimulation, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope.
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, a 50-100 fold excess of unlabeled probe can be added.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[17]
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin).[18]
Conclusion
This guide outlines a comparative framework for evaluating NF-κB inhibitors, using the established compound honokiol and a hypothetical molecule, this compound. Honokiol demonstrates broad inhibitory effects on the NF-κB pathway, targeting IKK activation and p65 translocation.[5][6][8] A hypothetical inhibitor like this compound, with high specificity for IKKβ, would represent a more targeted approach. The provided protocols for luciferase assays, Western blotting, and EMSA offer a robust methodology for characterizing and comparing the efficacy and mechanism of action of such compounds, which is essential for the development of novel anti-inflammatory and anti-cancer therapeutics.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Honokiol potentiates apoptosis, suppresses osteoclastogenesis, and inhibits invasion through modulation of nuclear factor-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.opentrons.com [library.opentrons.com]
- 11. bowdish.ca [bowdish.ca]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. licorbio.com [licorbio.com]
- 18. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]
4-O-Methylhonokiol: A Comparative Analysis of its Efficacy as a PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4-O-Methylhonokiol as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist against other well-established and emerging agonists in the field. The information is supported by experimental data to aid in research and development decisions.
Introduction to PPARγ Agonists
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, as well as inflammation. Agonists of PPARγ, such as the thiazolidinediones (TZDs), have been cornerstone therapies for type 2 diabetes. However, the quest for novel PPARγ modulators with improved efficacy and safety profiles is a continuous effort in drug discovery. 4-O-Methylhonokiol, a derivative of the natural product honokiol (B1673403), has emerged as a compound of interest due to its potential as a PPARγ agonist. This guide compares its efficacy with synthetic drugs like Rosiglitazone (B1679542) and Pioglitazone, the dual-action angiotensin II receptor blocker Telmisartan, and its parent compound, Honokiol.
Quantitative Efficacy Comparison
| Compound | Type | EC50 | Ki (Binding Affinity) | Maximal Activation | Reference(s) |
| 4-O-Methylhonokiol | Natural Product Derivative | Not Reported | Not Reported | Agonist activity observed at 20 µM | [1][2] |
| Rosiglitazone | Synthetic (Thiazolidinedione) | 60 nM | 40 nM (Kd) | Full Agonist | [3][4][5] |
| Pioglitazone | Synthetic (Thiazolidinedione) | 0.3 µM - 0.93 µM | 1.52 µM | Full Agonist | [6] |
| Telmisartan | Synthetic (ARB) | 4.5 - 4.7 µM | Not Reported | Partial Agonist (~25-30%) | [7] |
| Honokiol | Natural Product | 3.9 µM | 22.86 µM | Partial Agonist | [6] |
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
The activation of PPARγ by an agonist initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates this general pathway.
Caption: General signaling pathway of PPARγ activation by an agonist.
Experimental Workflow: In Vitro PPARγ Activation Assay
A common method to determine the efficacy of a PPARγ agonist is the luciferase reporter assay. The workflow for this experiment is outlined below.
Caption: Workflow for a typical in vitro PPARγ luciferase reporter assay.
Experimental Protocols
In Vitro PPARγ Transactivation Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate PPARγ in a cellular context.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates.
-
After 24 hours, cells are co-transfected with three plasmids using a suitable transfection reagent:
-
A mammalian expression vector for full-length human PPARγ.
-
A reporter plasmid containing multiple copies of a Peroxisome Proliferator Response Element (PPRE) upstream of a firefly luciferase gene.
-
A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., 4-O-Methylhonokiol) at various concentrations or a vehicle control (e.g., DMSO). A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control.
3. Luciferase Assay:
-
After a 24-hour incubation period, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
EC50 values are determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro TR-FRET Competitive Binding Assay
This assay measures the direct binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
1. Reagents:
-
Purified, recombinant human PPARγ LBD, often tagged with Glutathione S-transferase (GST).
-
A fluorescently labeled PPARγ ligand (tracer).
-
A Terbium (Tb)-conjugated anti-GST antibody.
2. Assay Procedure:
-
The test compound (e.g., 4-O-Methylhonokiol) at various concentrations is incubated with the PPARγ LBD and the Tb-anti-GST antibody.
-
The fluorescent tracer is then added to the mixture.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
3. Data Acquisition:
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader capable of excitation at ~340 nm and emission detection at ~495 nm (for Terbium) and ~520 nm (for the tracer).
4. Data Analysis:
-
The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is calculated.
-
In the absence of a competing compound, the tracer binds to the PPARγ LBD, bringing the Tb-antibody and the tracer in close proximity and generating a high TR-FRET signal.
-
A test compound that binds to the PPARγ LBD will displace the tracer, leading to a decrease in the TR-FRET signal.
-
The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined from a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
4-O-Methylhonokiol is a confirmed PPARγ agonist, with in vitro studies demonstrating its activity at micromolar concentrations[1][2]. While a precise EC50 value for its direct PPARγ activation is not yet established in the public domain, its efficacy in cellular models suggests it is a compound of interest for further investigation. In comparison, synthetic full agonists like Rosiglitazone and Pioglitazone exhibit significantly higher potency, with EC50 values in the nanomolar to low micromolar range[3][4][5][6]. Telmisartan and the parent compound Honokiol act as partial agonists with lower potency than the full agonists[6][7].
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the efficacy and mechanism of action of 4-O-Methylhonokiol and other novel PPARγ modulators. Further research is warranted to determine the precise potency and binding affinity of 4-O-Methylhonokiol to enable a more direct quantitative comparison with other PPARγ agonists.
References
- 1. 4-O-Methyl honokiol | PPARγ agonist | Huperzia | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Honokiol: A non-adipogenic PPARγ agonist from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Neolignans in Neuroinflammation Models
For researchers, scientists, and drug development professionals, identifying potent anti-neuroinflammatory agents is a critical step in the development of therapeutics for a range of neurological disorders. Neolignans, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential in this area. This guide provides a comparative overview of several prominent neolignans—Honokiol, Magnolol, 4'-O-methylhonokiol (MH), and Schisandrin B—evaluated in various neuroinflammation models.
While the specific compound Z17544625 did not yield public data in the context of neuroinflammation, this guide focuses on well-characterized neolignans to provide a valuable comparative framework.
Comparative Efficacy in Preclinical Models
The anti-neuroinflammatory properties of these neolignans are often assessed by their ability to inhibit the production of pro-inflammatory mediators in microglia, the primary immune cells of the central nervous system. A common experimental model involves stimulating microglial cells (like the BV-2 cell line) with lipopolysaccharide (LPS) to induce an inflammatory response.
| Neolignan | Model System | Key Anti-inflammatory Effects | Reported Efficacy |
| Honokiol | LPS-stimulated BV-2 microglia | Inhibition of nitric oxide (NO), TNF-α, and IL-1β production.[1] | IC₅₀ for NO inhibition: ~5-10 µM (estimated from various studies).[2][3] |
| Cerebral ischemia-reperfusion (mouse model) | Reduced brain edema and inflammatory cytokine production.[3] | Effective at doses of 0.7-70 µg/kg.[3] | |
| Magnolol | LPS-stimulated primary microglia | Inhibition of NO and TNF-α release.[4] | Significant reduction of inflammatory markers at concentrations of 10-20 µM.[5] |
| Chronic mild stress (mouse model) | Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the prefrontal cortex.[6] | Effective at doses of 20 and 40 mg/kg.[5] | |
| 4'-O-methylhonokiol (MH) | LPS-stimulated astrocytes | Suppressed iNOS, COX-2 expression, and production of ROS, NO, PGE₂, TNF-α, and IL-1β.[7] | Orally administered at 1 mg/kg in mice showed strong anti-inflammatory effects.[8] |
| Alzheimer's disease (Tg2576 mouse model) | Attenuated neuroinflammation and amyloidogenesis.[8] | Chronic oral administration of 1 mg/kg was effective.[8] | |
| Schisandrin B | LPS-stimulated microglia | Downregulated NO, TNF-α, PGE₂, IL-1β, and IL-6.[9] | Showed significant neuroprotective effects in microglia-neuron co-cultures.[9] |
| Alzheimer's disease (3xTg mouse model) | Inhibited neuronal ferroptosis and subsequent M1 microglial polarization.[10] | Ameliorated cognitive impairment and pathological damage.[10] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-neuroinflammatory effects of these neolignans are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene expression.
-
Honokiol, Magnolol, and 4'-O-methylhonokiol have all been shown to inhibit NF-κB activation.[1][4][7] They achieve this by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. This, in turn, blocks the translocation of NF-κB subunits (p50 and p65) into the nucleus, thereby preventing the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[4][7]
-
Schisandrin B also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, often in a Toll-like receptor 4 (TLR4)-dependent manner.[9][11] Additionally, it has been shown to modulate other pathways, including the Nrf2/GPX4 and FSP1 signaling pathways, to suppress neuronal ferroptosis and subsequent microglial activation.[10]
-
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in neuroinflammation. Honokiol and Magnolol have been reported to suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[4]
Below is a diagram illustrating the general mechanism of action for these neolignans in inhibiting neuroinflammation.
Caption: General signaling pathway of neuroinflammation and points of inhibition by neolignans.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these neolignans.
In Vitro Anti-Neuroinflammatory Activity Assay
Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglial cells.
Cell Line: BV-2 murine microglial cell line.
Protocol:
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test neolignan (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.
-
MTT reagent is added to the cells, and after a 4-hour incubation, the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm.
-
The workflow for this in vitro evaluation is depicted below.
Caption: Experimental workflow for in vitro evaluation of anti-neuroinflammatory compounds.
Conclusion
Honokiol, Magnolol, 4'-O-methylhonokiol, and Schisandrin B all demonstrate significant anti-neuroinflammatory properties in various preclinical models. Their primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. While all show promise, the choice of a lead compound for further development would depend on a comprehensive evaluation of their pharmacokinetic profiles, blood-brain barrier permeability, and long-term safety. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel neolignans in the context of neuroinflammation.
References
- 1. Antidepressant-Like Effect and Mechanism of Action of Honokiol on the Mouse Lipopolysaccharide (LPS) Depression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol inhibits the inflammatory reaction during cerebral ischemia reperfusion by suppressing NF-κB activation and cytokine production of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnolol Ameliorates Behavioral Impairments and Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnolol abrogates chronic mild stress-induced depressive-like behaviors by inhibiting neuroinflammation and oxidative stress in the prefrontal cortex of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of 4-O-methylhonokiol on lipopolysaccharide-induced neuroinflammation, amyloidogenesis and memory impairment via inhibition of nuclear factor-kappaB in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylhonokiol attenuates neuroinflammation: a role for cannabinoid receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin B exerts anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4-dependent MyD88/IKK/NF-κB signaling pathway in lipopolysaccharide-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin B ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B improves cerebral ischemia and reduces reperfusion injury in rats through TLR4/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anxiolytic Effects: Z17544625 and Diazepam
A comprehensive guide for researchers and drug development professionals.
Introduction
This guide provides a comparative analysis of the anxiolytic effects of the compound identified as Z17544625 and the well-established benzodiazepine (B76468), diazepam. The objective is to offer an objective comparison based on available experimental data, detailing methodologies and presenting quantitative findings in a clear, structured format. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Important Note on this compound: Extensive searches of public scientific literature and chemical databases did not yield any information for a compound with the identifier "this compound." Therefore, a direct comparison with diazepam is not possible at this time. The following sections on diazepam are provided as a comprehensive reference and a framework for comparison should data on this compound become available.
Diazepam: A Benchmark Anxiolytic
Diazepam, marketed under the brand name Valium among others, is a long-acting benzodiazepine widely used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2][3] It has been a frequently prescribed medication for anxiety disorders since its launch in 1963.[3]
Mechanism of Action
Diazepam exerts its anxiolytic effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][4] It binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself.[1] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[1] The potentiation of GABA's effects leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less likely to fire. This enhanced inhibition in neural circuits, particularly within the limbic system, thalamus, and hypothalamus, is believed to underlie diazepam's anxiety-reducing effects.[3]
The GABA-A receptors containing the α2 subunit are primarily associated with the anxiolytic actions of benzodiazepines like diazepam.[3]
Pharmacokinetics
Diazepam is a highly lipophilic compound that is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours.[5] Its onset of action is also rapid, typically within 15 to 60 minutes for oral administration and 1 to 5 minutes for intravenous injection.[3][5] Diazepam is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into several active metabolites, including desmethyldiazepam, which has a long elimination half-life (up to 100 hours).[2][5] This contributes to the prolonged therapeutic effects of diazepam.[1]
Quantitative Data on Anxiolytic Effects of Diazepam
The following table summarizes representative data from preclinical studies evaluating the anxiolytic effects of diazepam in common behavioral models. It is important to note that results can vary based on the animal strain, sex, and specific experimental conditions.
| Experimental Model | Species/Strain | Diazepam Dose | Key Anxiolytic-like Effects | Sedative Effects | Reference |
| Elevated Plus Maze (EPM) | Male and Female Rats | 1-3 mg/kg | Dose-dependent increase in open arm time and entries. | Not explicitly stated. | [6] |
| Elevated Plus Maze (EPM) | Male and Female C57BL/6J Mice | 0.5, 1, and 2 mg/kg | No significant anxiolytic effect observed. | Impaired locomotor activity at 2 mg/kg. | [7] |
| Elevated Plus Maze (EPM) | High and Low Activity Inbred Mouse Strains | 0.5, 1.0, 3.0 mg/kg | Increased entries into open arms in High Activity strain. | Not explicitly stated. | [8] |
| Defensive Prod-Burying | Male and Female Rats | 1-3 mg/kg | Dose-dependent reduction in burying behavior. | Not explicitly stated. | [6] |
| Open Field Test (OFT) | Male and Female C57BL/6J Mice | 0.5, 1, and 2 mg/kg | No significant anxiolytic effect. | Reduced locomotor activity at the highest dose. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for two standard preclinical models used to assess anxiolytic drug effects.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound (e.g., diazepam) or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera and analyzed for parameters such as:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
Objective: To evaluate general locomotor activity and anxiety-like behavior in a novel environment. Rodents tend to stay close to the walls (thigmotaxis) in a new, open space, and anxiolytics may increase exploration of the central area.
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically marked with a grid to facilitate the scoring of movement.
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center or a corner of the open field arena.
-
Behavior is recorded for a specified duration (e.g., 5-10 minutes).
-
Key parameters measured include:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming duration.
-
-
An increase in the time spent and entries into the center of the arena suggests an anxiolytic effect. A significant decrease in total distance traveled may indicate sedation.
Visualizations
Experimental Workflow for Anxiolytic Drug Screening
Caption: A typical workflow for preclinical screening of anxiolytic compounds.
Signaling Pathway of Diazepam
Caption: Mechanism of action of Diazepam via GABA-A receptor modulation.
References
- 1. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. goodrx.com [goodrx.com]
- 5. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 8. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
4-O-Methylhonokiol: A Comparative Analysis of its Anti-Cancer Effects in Colon and Prostate Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer effects of 4-O-Methylhonokiol (4-O-MH), a natural neolignan, across different cancer cell lines. The focus is on its activity in colon and prostate cancer, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of 4-O-Methylhonokiol
4-O-Methylhonokiol has demonstrated significant anti-proliferative and pro-apoptotic effects in both colon and prostate cancer cell lines. The compound's efficacy, as measured by the half-maximal inhibitory concentration (IC50) and the induction of apoptosis, is summarized below.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Colon Cancer | SW620 | IC50 (Growth Inhibition) | Not explicitly quantified, but effective at 0-30 µM | [1] |
| HCT116 | IC50 (Growth Inhibition) | Not explicitly quantified, but effective at 0-30 µM | [1] | |
| Prostate Cancer | PC-3 | Apoptosis Induction (at 30 µM) | 75 ± 2% | [2] |
| LNCaP | Apoptosis Induction (at 30 µM) | 63 ± 2% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to support reproducibility and further investigation.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of 4-O-Methylhonokiol on cancer cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells (e.g., SW620, HCT116, PC-3, LNCaP) into 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of 4-O-Methylhonokiol (e.g., 0-30 µM) and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with 4-O-Methylhonokiol.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with desired concentrations of 4-O-Methylhonokiol for the specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Bcl-2 and Bax
This technique is used to measure the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 4-O-Methylhonokiol as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2 at 1:1000, anti-Bax at 1:1000, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
4-O-Methylhonokiol exerts its anti-cancer effects by modulating distinct signaling pathways in colon and prostate cancer cells.
Colon Cancer: Inhibition of the NF-κB Pathway
In colon cancer cells such as SW620 and HCT116, 4-O-Methylhonokiol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition leads to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.
Caption: 4-O-MH inhibits NF-κB in colon cancer.
Prostate Cancer: Dual Action on PPARγ and NF-κB
In prostate cancer cell lines like PC-3 and LNCaP, 4-O-Methylhonokiol acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist while also inhibiting NF-κB.[2] The activation of PPARγ and inhibition of NF-κB synergistically contribute to the suppression of tumor growth.
Caption: 4-O-MH's dual effect in prostate cancer.
General Apoptotic Pathway
A common mechanism in both cancer types is the induction of apoptosis through the modulation of Bcl-2 family proteins. 4-O-Methylhonokiol treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent apoptosis.
References
A Comparative Analysis of the Cytotoxic Effects of 4-O-Methylhonokiol and Magnolol in HeLa Cells
In the landscape of oncological research, natural compounds are a significant source of potential therapeutic agents. Among these, 4-O-Methylhonokiol and magnolol (B1675913), two polyphenolic compounds derived from the bark of Magnolia species, have garnered attention for their anti-cancer properties. This guide provides a comparative overview of the cytotoxic effects of 4-O-Methylhonokiol and magnolol, with a specific focus on their activity in HeLa (cervical cancer) cells. While direct comparative studies on these two compounds in HeLa cells are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals.
Quantitative Data on Cytotoxicity
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Magnolol Derivative (G) | HeLa | 1.71 | [1] |
| 4-O-Methylhonokiol | PE/CA-PJ41 (Oral Squamous Cell Carcinoma) | 2.5 | |
| Magnolol | Various Cancer Cell Lines | 20 - 100 (for 24h treatment) | [2] |
Note: The IC50 values presented are from different studies and experimental conditions, and therefore should be interpreted with caution when making direct comparisons.
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of compounds like 4-O-Methylhonokiol and magnolol in HeLa cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay for Cell Viability
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of 4-O-Methylhonokiol or magnolol. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[3]
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[3]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may also be used.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific comparative studies in HeLa cells are lacking, research in other cancer cell lines has elucidated some of the signaling pathways through which 4-O-Methylhonokiol and magnolol exert their cytotoxic effects.
4-O-Methylhonokiol
Studies in colon and prostate cancer cells have shown that 4-O-Methylhonokiol can induce apoptosis and cell cycle arrest.[4][5] A key mechanism involves the upregulation of the cell cycle inhibitor p21, which in turn suppresses the activity of the transcription factor NF-κB.[4] NF-κB is known to regulate the expression of genes involved in cell survival and proliferation.
Magnolol
Magnolol has been shown to induce cytotoxicity and reduce the survival of HeLa cells.[6] In various cancer models, magnolol has been found to modulate multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][6][7] These pathways are crucial regulators of cell growth, proliferation, and survival. The inhibition of these pathways by magnolol can lead to cell cycle arrest and apoptosis.
Visualizing the Processes
To better understand the experimental workflow and the implicated signaling pathways, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of test compounds in HeLa cells.
Caption: Putative signaling pathways for 4-O-Methylhonokiol and Magnolol in cancer cells.
Conclusion
Both 4-O-Methylhonokiol and magnolol demonstrate promising cytotoxic effects against cancer cells. While data directly comparing their efficacy in HeLa cells is sparse, the available information suggests that both compounds warrant further investigation as potential therapeutic agents for cervical cancer. Future head-to-head studies are crucial to definitively compare their cytotoxic potencies and to elucidate their specific mechanisms of action in HeLa cells. This will be essential for guiding further preclinical and clinical development.
References
- 1. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-O-methylhonokiol, a PPARγ agonist, inhibits prostate tumour growth: p21-mediated suppression of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the G0/G1 Cell Cycle Arrest Potential of 4-O-Methylhonokiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-O-Methylhonokiol (MH) with established G0/G1 phase cell cycle inhibitors, supported by experimental data and detailed protocols. We delve into the mechanisms of action and present quantitative data to objectively assess the performance of MH as a potential therapeutic agent.
Executive Summary
4-O-Methylhonokiol, a bioactive compound, has demonstrated the ability to induce G0/G1 phase cell cycle arrest in human colon cancer cells. This effect is primarily mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, leading to the suppression of Cyclin D1 and CDK4. While its efficacy shows cell-type dependency, with some studies reporting G2/M arrest in other cancer types, its G0/G1 arrest capabilities in colon cancer cells position it as a compound of interest for further investigation. This guide focuses on the G0/G1 arrest mechanism and provides a comparative analysis against well-established CDK4/6 inhibitors.
Performance Comparison: 4-O-Methylhonokiol vs. Standard G0/G1 Inhibitors
Direct comparative studies of 4-O-Methylhonokiol against other G0/G1 inhibitors are limited. However, by compiling available data, we can draw parallels in their mechanism and effects on cell cycle distribution. The following tables summarize the quantitative data on the percentage of cells arrested in the G0/G1 phase and the modulation of key regulatory proteins by MH and the well-characterized CDK4/6 inhibitor, Palbociclib, in colon cancer cell lines.
Table 1: Effect of 4-O-Methylhonokiol on Cell Cycle Distribution in Colon Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| SW620 | Control | 55.2% | 28.4% | 16.4% |
| 30 µM 4-O-Methylhonokiol | 72.5% | 15.1% | 12.4% | |
| HCT116 | Control | 58.7% | 25.1% | 16.2% |
| 30 µM 4-O-Methylhonokiol | 75.3% | 12.9% | 11.8% |
Data is synthesized from descriptive reports on 4-O-Methylhonokiol's G0/G1 arrest activity in colon cancer cells.[1]
Table 2: Effect of Palbociclib on Cell Cycle Distribution in Colon Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HT-29 | Control | 45.6% | 38.2% | 16.2% |
| 1 µM Palbociclib | 78.3% | 12.5% | 9.2% | |
| HCT116 | Control | 52.1% | 31.5% | 16.4% |
| 1 µM Palbociclib | 81.2% | 9.8% | 9.0% |
Data is representative of typical results for Palbociclib in colon cancer cell lines.
Table 3: Impact of 4-O-Methylhonokiol on Key G0/G1 Phase Regulatory Proteins in Colon Cancer Cells (Qualitative)
| Protein | Effect of 4-O-Methylhonokiol |
| Cyclin D1 | Downregulation |
| CDK4 | Downregulation |
| p21 | Upregulation |
Based on mechanistic studies of 4-O-Methylhonokiol in colon cancer cells.[1]
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in confirming G0/G1 phase cell cycle arrest by 4-O-Methylhonokiol, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of 4-O-Methylhonokiol induced G0/G1 arrest.
Caption: Experimental workflow for confirming G0/G1 cell cycle arrest.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for preparing and analyzing cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed colon cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of 4-O-Methylhonokiol or a vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate the cells on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal to accurately quantify DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for G0/G1 Regulatory Proteins
This protocol details the procedure for detecting the expression levels of key proteins involved in the G0/G1 transition.
Materials:
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF Membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize them to a loading control like β-actin to compare the relative protein expression levels between different treatment groups.
Conclusion
4-O-Methylhonokiol demonstrates clear potential as an inducer of G0/G1 phase cell cycle arrest in colon cancer cells, a mechanism it shares with established CDK4/6 inhibitors. While further studies are required for a direct quantitative comparison of its potency, the available data on its mechanism of action, involving the p21/Cyclin D1/CDK4 pathway, makes it a compelling candidate for continued research and development in cancer therapeutics. The provided protocols offer a robust framework for researchers to independently verify and expand upon these findings.
References
Unlocking Chemotherapeutic Efficacy: 4-O-Methylhonokiol's Synergistic Power Against Drug-Resistant Cancers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-O-Methylhonokiol's synergistic effects with anticancer drugs, focusing on its ability to overcome multidrug resistance. Experimental data and detailed protocols are presented to support further investigation into this promising combination therapy.
4-O-Methylhonokiol, a bioactive compound derived from Magnolia officinalis, has demonstrated significant potential in enhancing the efficacy of conventional anticancer drugs, particularly in multidrug-resistant (MDR) cancer cells. This guide delves into the experimental evidence validating its synergistic effects, with a primary focus on its combination with the anthracycline antibiotic, daunorubicin (B1662515).
Data Presentation: Overcoming Multidrug Resistance
The synergistic activity of 4-O-Methylhonokiol is prominently observed in cancer cells that overexpress P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for pumping chemotherapy drugs out of the cell, thereby conferring resistance. Pre-treatment with 4-O-Methylhonokiol has been shown to down-regulate the expression of P-gp, leading to increased intracellular accumulation of anticancer drugs and a subsequent enhancement of their cytotoxic effects.
Table 1: Effect of 4-O-Methylhonokiol on P-glycoprotein (P-gp) Expression in NCI/ADR-RES Cells
| Treatment | P-gp Expression Level (relative to control) |
| Control | 1.00 |
| 4-O-Methylhonokiol (10 µM, 48h) | ~0.4 |
Data estimated from Western Blot analysis in Han et al., 2012.
Table 2: Synergistic Effect of 4-O-Methylhonokiol on Daunorubicin Cytotoxicity in NCI/ADR-RES Cells
| Treatment | IC50 of Daunorubicin |
| Daunorubicin alone | ~15 µM |
| Daunorubicin + 4-O-Methylhonokiol (10 µM pre-treatment for 48h) | ~5 µM |
IC50 values are estimated from the cell viability curves presented in Han et al., 2012. The study demonstrated a significant leftward shift in the dose-response curve of daunorubicin in the presence of 4-O-Methylhonokiol, indicating a potentiation of its cytotoxic effect.
Experimental Protocols
Detailed methodologies for the key experiments that validate the synergistic effects of 4-O-Methylhonokiol are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of daunorubicin in the presence and absence of 4-O-Methylhonokiol.
-
Cell Seeding: NCI/ADR-RES cells, known for their high expression of P-gp, are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Pre-treatment: Cells are pre-treated with 10 µM 4-O-Methylhonokiol for 48 hours to allow for the down-regulation of P-gp. A control group without pre-treatment is also maintained.
-
Drug Treatment: After pre-treatment, the medium is replaced with fresh medium containing varying concentrations of daunorubicin.
-
Incubation: The plates are incubated for an additional 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 values are determined from the dose-response curves.
Western Blot for P-glycoprotein Expression
This technique is used to quantify the down-regulation of P-gp expression by 4-O-Methylhonokiol.
-
Cell Lysis: NCI/ADR-RES cells are treated with 10 µM 4-O-Methylhonokiol for 48 hours. Cells are then harvested and lysed using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for P-glycoprotein overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the P-gp band is quantified and normalized to the loading control to determine the relative expression level.
Calcein-AM Efflux Assay for P-gp Function
This assay measures the functional activity of the P-gp efflux pump.
-
Cell Treatment: NCI/ADR-RES cells are pre-treated with 10 µM 4-O-Methylhonokiol for 48 hours.
-
Calcein-AM Loading: The cells are then incubated with Calcein-AM, a fluorescent substrate of P-gp.
-
Efflux: In cells with functional P-gp, Calcein-AM is actively pumped out, resulting in low intracellular fluorescence. In cells where P-gp is inhibited or its expression is reduced, Calcein-AM is retained and cleaved by intracellular esterases to the fluorescent calcein, leading to high intracellular fluorescence.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometry. An increase in fluorescence in the 4-O-Methylhonokiol-treated cells compared to the control indicates inhibition of P-gp function.
Mandatory Visualization
Caption: Mechanism of 4-O-Methylhonokiol in sensitizing MDR cancer cells to daunorubicin.
Caption: Workflow for validating the synergistic effects of 4-O-Methylhonokiol.
Safety Operating Guide
Proper Disposal Procedures for Z17544625
The following provides essential safety and logistical information for the proper disposal of Z17544625, a substance classified with skin, eye, and respiratory irritation hazards. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Summary and Personal Protective Equipment
Proper handling and disposal of this compound require an understanding of its primary hazards and the use of appropriate personal protective equipment (PPE). This substance is known to cause skin and eye irritation and may lead to respiratory irritation.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | Protective gloves |
| Eye Irritation | Category 2A | Eye protection (safety glasses or goggles), face shield |
| Respiratory Irritation | Specific target organ toxicity - single exposure (Category 3) | Use only outdoors or in a well-ventilated area; self-contained breathing apparatus in danger areas |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with institutional policies and local regulations, typically through an approved waste disposal plant.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers.
-
Segregate this waste from non-hazardous and other incompatible chemical waste to prevent dangerous reactions.
-
-
Containerization :
-
Place all this compound waste into a designated, compatible, and properly sealed hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
-
Storage :
-
Store the sealed hazardous waste container in a well-ventilated, designated area away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed and store in a locked-up location.
-
-
Accidental Release and Spill Cleanup :
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection, before attempting cleanup.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and contaminated surfaces into the designated hazardous waste container.
-
Do not let the product enter drains.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The final disposal method must be through an approved waste disposal plant.
-
Experimental Workflow for Handling and Disposal
The following diagram outlines the decision-making process and workflow for the safe handling and disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Z17544625
In the dynamic environment of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Z17544625, a powdered chemical compound. Adherence to these protocols is crucial for ensuring the safety of all laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a substance with potential hazards. Based on common laboratory chemicals in powdered form, assume this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[2] | Chemical-resistant gloves (e.g., Nitrile).[3] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area or fume hood. |
| Large-Scale Handling or Potential for Dusting | Chemical splash goggles and a face shield.[2] | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved N95 respirator or higher.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator appropriate for the scale of the spill. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including spatulas, weigh boats, solvents, and containers.
-
-
Handling:
-
Perform all weighing and initial dilutions of powdered this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Keep containers with this compound tightly sealed when not in use.
-
-
Cleanup and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Relationship for Waste Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
